molecular formula C31H26N3NaO6S B15622319 Acid blue 260 CAS No. 62168-86-9

Acid blue 260

Cat. No.: B15622319
CAS No.: 62168-86-9
M. Wt: 591.6 g/mol
InChI Key: OFHDOLUPOLKDSG-UHFFFAOYSA-M
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Description

Acid blue 260 is a useful research compound. Its molecular formula is C31H26N3NaO6S and its molecular weight is 591.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHDOLUPOLKDSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070647
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
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Molecular Weight

591.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67827-60-5
Record name 2-Anthracenesulfonic acid, 1-amino-4-((3-((benzoylamino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Blue 260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Acid Blue 260, an acid dye belonging to the anthraquinone (B42736) class. The information is curated for researchers, scientists, and professionals in drug development who may utilize this dye in various applications, including as a staining agent or a model compound in adsorption and degradation studies.

Chemical Identity and Molecular Structure

This compound is a synthetic anionic dye characterized by its vibrant blue color. It is primarily used in the textile industry for dyeing protein fibers such as wool, silk, and nylon, as well as for coloring leather.[1] The fundamental characteristics of this compound are summarized in the table below.

IdentifierValue
C.I. Name This compound
CAS Number 62168-86-9
Molecular Formula C₂₆H₂₃ClN₃NaO₆S
Molecular Weight 563.99 g/mol
IUPAC Name sodium;1-amino-4-[[3-(benzoylamino)methyl-2,4,6-trimethylphenyl]amino]-9,10-dioxoanthracene-2-sulfonate
Appearance Blue Powder
Molecular Structure Class Anthraquinone

A definitive IUPAC name for this compound is not consistently reported across all sources; the name provided is based on the most detailed chemical structure information available. There are some discrepancies in the literature regarding the molecular formula and weight, with some sources citing C₃₁H₂₆N₃NaO₆S and 591.61 g/mol respectively.[2] However, the formula C₂₆H₂₃ClN₃NaO₆S with a molecular weight of 563.99 g/mol is more frequently cited by chemical suppliers.[3][4]

Physicochemical Properties

Solubility

This compound is a water-soluble dye.[5] The solubility is influenced by temperature and the presence of other substances. The solubility of acid dyes, in general, is dependent on the number of sulfonic acid groups and the molecular weight; a higher number of sulfonic acid groups and lower molecular weight typically lead to higher solubility.[6] The addition of electrolytes, such as sodium sulfate, can decrease the solubility of acid dyes in water.[6]

SolventSolubilityTemperature
Water70 g/L90 °C

This table presents the available quantitative data on the solubility of this compound.

Spectroscopic Properties
Stability

This compound is generally stable under normal storage conditions. However, its stability can be affected by factors such as pH, temperature, and exposure to strong oxidizing or reducing agents. Anthraquinone dyes can be susceptible to degradation under extreme pH and high temperatures. For instance, some anthraquinones show increased degradation at basic pH values.[3] The stability of the dye is a critical factor in its application and in studies involving its removal from effluents.

Tinctorial and Fastness Properties

The performance of a dye is largely determined by its fastness properties, which describe its resistance to various environmental factors. The following table summarizes the reported fastness properties of this compound on wool, rated on a standard gray scale where a higher number indicates better fastness.

PropertyRating
Light Fastness 6
Soaping (Fading) 2
Soaping (Staining) 2-3
Perspiration Fastness (Fading) 4-5
Perspiration Fastness (Staining) 4-5
Oxygen Bleaching 4-5
Fastness to Seawater 4-5

Experimental Protocols

Determination of Solubility

A precise determination of solubility is crucial for various applications. The following is a general experimental protocol for determining the solubility of an acid dye like this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of supersaturated solutions of this compound in the chosen solvent in sealed containers.

  • Place the containers in a thermostatically controlled shaker bath set to the desired temperature.

  • Agitate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solutions to stand undisturbed in the shaker bath for a few hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.

  • Immediately filter the withdrawn supernatant through a syringe filter to remove any undissolved particles.

  • Dilute the clear filtrate to a concentration that falls within the linear range of a previously established calibration curve.

  • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of this compound.

  • Calculate the concentration of the dye in the filtrate using the calibration curve.

  • The solubility is then reported in g/L or mol/L.

Determination of Colorfastness to Perspiration (ISO 105-E04)

This protocol outlines the standardized method for assessing the resistance of the color of textiles to the action of human perspiration.

Objective: To determine the colorfastness of a textile dyed with this compound to acidic and alkaline perspiration.

Materials:

  • Dyed textile specimen (e.g., wool fabric dyed with this compound)

  • Multifiber test fabric (containing strips of different common fibers)

  • Acidic perspiration solution (as per ISO 105-E04 standard)

  • Alkaline perspiration solution (as per ISO 105-E04 standard)

  • Perspirometer or equivalent device for applying pressure

  • Oven capable of maintaining a temperature of 37 ± 2 °C

  • Gray scale for assessing color change and staining

Procedure:

  • Prepare a composite specimen by placing the dyed textile between two pieces of the multifiber test fabric and sewing them together.

  • Thoroughly wet one composite specimen in the acidic perspiration solution and another in the alkaline perspiration solution at a liquor-to-specimen ratio of 50:1 for 30 minutes.

  • Remove the specimens and pass them between two glass rods to remove excess solution.

  • Place each composite specimen between two glass or acrylic plates in the perspirometer.

  • Apply a pressure of 12.5 kPa to the specimens.

  • Place the perspirometer in the oven at 37 ± 2 °C for 4 hours.

  • After 4 hours, remove the specimens from the perspirometer and separate the dyed textile from the multifiber fabrics.

  • Dry the specimens in air at a temperature not exceeding 60 °C.

  • Assess the change in color of the dyed specimen and the degree of staining on each type of fiber in the multifiber fabric using the gray scales under standardized lighting conditions.

Synthesis and Purification

Synthesis Workflow

The synthesis of this compound typically involves a multi-step process, as outlined in patent literature. A generalized workflow for its preparation is depicted below. This process involves the condensation of bromamine (B89241) acid with a substituted aniline, followed by sulfonation and purification steps.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification and Finishing Bromamine_Acid Bromamine Acid Condensation Condensation Reaction (in the presence of a catalyst, e.g., CuCl) Bromamine_Acid->Condensation Trimethylaniline 2,4,6-Trimethylaniline Trimethylaniline->Condensation Intermediate Crude Dye Intermediate Condensation->Intermediate Purification Purification Steps (e.g., acid/base treatment, filtration) Intermediate->Purification Sulfonation Sulfonation Purification->Sulfonation Isolation Isolation and Drying Sulfonation->Isolation Final_Product This compound Powder Isolation->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Purification Methods

The crude product from the synthesis of acid dyes often contains impurities such as unreacted starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired color strength, brightness, and fastness properties. Common purification techniques for acid dyes include:

  • Salting out: The dye is precipitated from the reaction mixture by the addition of a salt, such as sodium chloride or sodium sulfate. This process can be repeated to improve purity.

  • Acid/Base Precipitation: The solubility of acid dyes is pH-dependent. By adjusting the pH of the solution, the dye can be precipitated, leaving some impurities in the solution. The precipitate is then collected by filtration and can be redissolved and reprecipitated.

  • Recrystallization: The crude dye can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the purified dye to crystallize.

  • Chromatography: For obtaining high-purity dye for analytical or research purposes, column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) can be employed.[7]

Logical Workflow for Property Analysis

The comprehensive analysis of the chemical properties of a dye like this compound follows a logical progression of experiments. This workflow ensures that fundamental characteristics are determined first, followed by more specific performance-related properties.

Property_Analysis_Workflow cluster_identity Chemical Identity cluster_physicochemical Physicochemical Properties cluster_performance Performance Properties Structure Structural Elucidation (NMR, MS, FT-IR) Purity Purity Assessment (HPLC, Titration) Structure->Purity Solubility Solubility Determination (in various solvents) Purity->Solubility Fastness Fastness Testing (Light, Wash, Perspiration) Purity->Fastness UV_Vis UV-Vis Spectroscopy (λmax determination) Solubility->UV_Vis Stability Stability Studies (pH, Temperature) UV_Vis->Stability Stability->Fastness Dyeing Dyeing Performance (on various substrates) Fastness->Dyeing

Caption: A logical workflow for the analysis of this compound properties.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is typically supplied as a powder that can cause eye, skin, and respiratory tract irritation. Ingestion may be harmful. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust mask, should be worn when handling the powder. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

This technical guide serves as a foundational resource for understanding the key chemical properties of this compound. For specific applications, it is recommended to perform detailed experimental evaluations to confirm these properties under the intended conditions of use.

References

Acid blue 260 molecular structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Blue 260, an anthraquinone-based dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed knowledge of this compound.

Core Molecular and Chemical Properties

This compound, identified by the CAS number 62168-86-9, is a synthetic acid dye. Its chemical structure is centered on an anthraquinone (B42736) core, which is responsible for its characteristic blue color. The dye is primarily used in the textile industry for coloring polyamide fibers and printing.[1][2][3][4]

The molecular formula for this compound has been consistently identified as C₂₆H₂₃ClN₃NaO₆S, with a corresponding molecular weight of 563.99 g/mol .[1][2][3][5] While other molecular formulas have been associated with the name "this compound" in some databases, these often correspond to different CAS numbers and are considered distinct chemical entities.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (CAS: 62168-86-9).

PropertyValueReference
Molecular Formula C₂₆H₂₃ClN₃NaO₆S[1][2][3][5]
Molecular Weight 563.99 g/mol [1][2][3][5]
CAS Number 62168-86-9[1][2][3][5]
Appearance Dark blue powder[6]
Absorption Maximum (λmax) in water 590 nm[7]
Solubility in water 70 g/L (at 90°C)[8]

Experimental Protocols

Spectrophotometric Determination of this compound Concentration

This protocol outlines the procedure for determining the concentration of this compound in an aqueous solution using UV-Vis spectrophotometry.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound standard

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Preparation of Calibration Standards: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with deionized water in volumetric flasks.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum (λmax) of this compound, which is 590 nm.[7]

  • Blank Measurement: Fill a cuvette with deionized water to serve as the blank and zero the spectrophotometer.

  • Measurement of Standards: Measure the absorbance of each standard solution at 590 nm.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting graph should be a straight line that passes through the origin, in accordance with the Beer-Lambert law.

  • Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution at 590 nm.

  • Concentration Determination: Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.

Photocatalytic Degradation of this compound

This protocol describes a general procedure for evaluating the photocatalytic degradation of this compound using a semiconductor photocatalyst (e.g., TiO₂ or ZnO).

Materials:

  • Photoreactor with a UV or visible light source

  • Photocatalyst (e.g., TiO₂ nanoparticles)

  • This compound solution of known concentration

  • Magnetic stirrer and stir bar

  • pH meter

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: In the photoreactor vessel, add a specific amount of the photocatalyst to a known volume of the this compound solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow the dye molecules to adsorb onto the surface of the photocatalyst, reaching an equilibrium state.[9]

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

  • Sample Preparation: Immediately filter the aliquot through a 0.45 µm syringe filter to remove the photocatalyst particles.

  • Analysis: Determine the concentration of the remaining this compound in the filtrate using the spectrophotometric method described in the previous protocol.

  • Degradation Efficiency Calculation: Calculate the degradation efficiency at each time point using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Visualizations

Synthesis_Workflow_Acid_Blue_260 General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product Bromamine_Acid Bromamine Acid Dissolution Dissolution in Solvent (e.g., Water or Low-Carbon Alcohol) Bromamine_Acid->Dissolution Trimethylaniline 2,4,6-Trimethylaniline Trimethylaniline->Dissolution Condensation Condensation Reaction (Catalyst: Cuprous Chloride) Dissolution->Condensation Refining Purification and Refining Condensation->Refining Activation Activation Refining->Activation Neutralization Neutralization Activation->Neutralization Drying Drying and Pulverization Neutralization->Drying Acid_Blue_260 This compound Dye Drying->Acid_Blue_260

Caption: General Synthesis Workflow for this compound.

References

C.I. Acid Blue 260: A Technical Overview of Synonyms and CAS Number

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This technical guide provides a focused overview of the chemical identifier and synonyms for C.I. Acid Blue 260, a synthetic dye with applications in various scientific and industrial fields.

The primary Chemical Abstracts Service (CAS) number for C.I. This compound is 62168-86-9 .[1][2][3][4][5][6][7] It is crucial to note that the CAS number 67827-60-5 is also sometimes associated with the name "this compound".[8][9] However, this number corresponds to the chemical compound sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, which is a distinct chemical entity.[1][2][5] This potential for ambiguity necessitates careful verification of the specific compound being referenced in research and development.

Chemical Identification and Synonyms

To facilitate accurate identification and literature searches, a comprehensive list of synonyms for C.I. This compound is provided in the table below.

Identifier Type Identifier
C.I. Name C.I. This compound
CAS Number 62168-86-9
Synonyms Acid Blue ARL[7]
Acid Blue RL[7][10]
Acid Brilliant Blue RL[4][7]
AcidBlueRL[3]
Best Acid Brilliant Blue RL[3][4]
Brilliant Blue RL[3]
C.I.AcidBlue260[3][6]
Erionyl Blue A-R[3][4][7]
Erionyl Blue RL[3][4][6][7]
Eukesolar Brilliant Blue[3][4]
Everacid Blue RL[4]
Irgaderm Blue M[4]
Irgaderm Blue M 207[4]
Triacid Fast Blue RL[4]
Weak Acid Blue RL[4]
Weak Acid Brilliant Blue RL[7]
アシッドブルー260[3]
산성 블루 260[3]
Bleu acide 260[3]

Relationship Diagram

The following diagram illustrates the relationship between the primary chemical name, its CAS number, and its various synonyms.

C.I. This compound Identifier Relationships cluster_synonyms Synonyms C.I. This compound C.I. This compound CAS: 62168-86-9 CAS: 62168-86-9 C.I. This compound->CAS: 62168-86-9 Acid Blue ARL Acid Blue ARL C.I. This compound->Acid Blue ARL Acid Blue RL Acid Blue RL C.I. This compound->Acid Blue RL Acid Brilliant Blue RL Acid Brilliant Blue RL C.I. This compound->Acid Brilliant Blue RL Best Acid Brilliant Blue RL Best Acid Brilliant Blue RL C.I. This compound->Best Acid Brilliant Blue RL Erionyl Blue A-R Erionyl Blue A-R C.I. This compound->Erionyl Blue A-R Erionyl Blue RL Erionyl Blue RL C.I. This compound->Erionyl Blue RL Weak Acid Brilliant Blue RL Weak Acid Brilliant Blue RL C.I. This compound->Weak Acid Brilliant Blue RL

Caption: Relationship between C.I. This compound, its CAS number, and selected synonyms.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Blue 260 in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Acid Blue 260 (C.I. This compound). The information herein is curated for professionals in research and development who require a thorough understanding of this dye's behavior in aqueous media for various applications, including its potential use as a marker or in diagnostic assays.

Introduction to this compound

This compound is a synthetic anionic dye belonging to the acid dye class, characterized by its vibrant blue color.[1] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[2][3] Its chemical structure, containing sulfonic acid groups, renders it water-soluble.[1] The molecular formula for this compound is cited as C₂₆H₂₃ClN₃NaO₆S and C₃₁H₂₆N₃NaO₆S in different sources, indicating potential variations in its specific composition.[2][4][5]

Aqueous Solubility of this compound

The solubility of this compound in water is a critical parameter for its application. It is generally considered to be soluble in water.[1][2] The solubility is temperature-dependent, increasing with higher temperatures, a common characteristic for many acid dyes.[6]

The following table summarizes the available quantitative data on the solubility of this compound in water.

Temperature (°C)Solubility (g/L)Source
9070[2]
9060-80[7]

It is also noted that the solubility of this compound can be influenced by the pH of the solution.[1]

Stability of this compound in Aqueous Solutions

The stability of this compound in water is influenced by several environmental factors, including pH, temperature, and exposure to light and oxidizing agents.

FactorEffect on Stability
pH The pH of the aqueous solution can significantly impact the stability of acid dyes.[8][9] Extreme pH values can lead to changes in the dye's molecular structure and color.[9]
Temperature While higher temperatures increase solubility, excessive heat can lead to thermal degradation of the dye.[10]
Light Exposure to light, particularly UV radiation, can cause photodegradation of the dye, leading to fading.[11]
Oxidizing/Reducing Agents This compound is incompatible with strong oxidizing and reducing agents, which can lead to its decomposition.[10]

The Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under normal temperatures and pressures.[10] However, conditions to avoid include incompatible materials, excess heat, and strong oxidants.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following are generalized protocols based on established methods for dye analysis.

This protocol is based on the principle of creating a saturated solution and determining the concentration of the dissolved dye.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C, 50°C, 90°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution to pellet the undissolved dye.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter can also be used.

  • Quantification of Dissolved Dye:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Measure the absorbance of the standard solutions and the supernatant from the saturated solution at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the dye in the supernatant by interpolating its absorbance on the calibration curve. This concentration represents the solubility at that specific temperature.

This protocol outlines a method to evaluate the stability of this compound under various environmental conditions.

  • Preparation of Dye Solutions:

    • Prepare a stock solution of this compound in deionized water of a known concentration.

    • Prepare test solutions by diluting the stock solution to a suitable concentration for spectrophotometric analysis.

  • Application of Stress Conditions:

    • pH Stability: Adjust the pH of the test solutions to various levels (e.g., pH 2, 4, 7, 9, 12) using appropriate buffers or dilute acid/base.

    • Thermal Stability: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

    • Photostability: Expose the test solutions to a controlled light source (e.g., a UV lamp or a xenon lamp simulating sunlight) for specific durations. A control sample should be kept in the dark.

  • Monitoring Degradation:

    • At predetermined time intervals, take aliquots from each test solution.

    • Measure the absorbance of each aliquot at the λmax of this compound using a UV-Vis spectrophotometer.

    • A decrease in absorbance over time indicates degradation of the dye.

  • Data Analysis:

    • Calculate the percentage of dye remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining dye against time for each condition.

    • Determine the degradation kinetics (e.g., first-order or second-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment S1 Prepare Supersaturated Solution of this compound S2 Equilibrate at Constant Temperature S1->S2 S3 Separate Undissolved Dye (Centrifugation/Filtration) S2->S3 S4 Measure Absorbance of Saturated Solution (UV-Vis) S3->S4 S5 Calculate Solubility from Calibration Curve S4->S5 T1 Prepare this compound Solution of Known Concentration T2 Apply Stress Conditions (pH, Temp, Light) T1->T2 T3 Incubate for Defined Time Intervals T2->T3 T4 Measure Absorbance Over Time (UV-Vis) T3->T4 T5 Analyze Degradation Kinetics and Half-life T4->T5

Caption: Experimental workflow for determining the solubility and stability of this compound.

stability_factors center This compound Aqueous Stability pH pH center->pH influences Temp Temperature center->Temp influences Light Light Exposure (UV/Visible) center->Light influences Agents Oxidizing/ Reducing Agents center->Agents influences

Caption: Key factors influencing the stability of this compound in aqueous solutions.

References

Acid blue 260 material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling procedures for Acid Blue 260. The information is intended for researchers, scientists, and drug development professionals who may be working with this compound.

Chemical and Physical Properties

This compound is a synthetic anthraquinone (B42736) dye.[1][2] It appears as a dark blue, odorless powder.[3][4] This dye is soluble in water, with a reported solubility of 70 g/L at 90°C.[5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number62168-86-9[3][4]
Molecular FormulaC26H23ClN3NaO6S[1][2][4] or C37H34N2Na2O9S3[3]
Molecular Weight563.99 g/mol [1][2][4]
SynonymsWeak Acid brilliant blue RL, C.I. This compound, Erionyl Blue A-R, Erionyl Blue RL[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical StatePowder[4][6]
ColorBlue[1][4]
OdorOdorless[4]
Solubility70 g/L in water at 90°C[5]
Hydrogen Bond Donor Count3[6]
Topological Polar Surface Area167 Ų[6]

Safety and Hazard Information

This compound is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[4] Prolonged or repeated contact may lead to skin irritation.[4]

Table 3: Hazard Identification

Hazard TypeDescription
IngestionHarmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[4]
InhalationMay cause irritation of the respiratory tract.[4]
Skin ContactMay cause skin irritation in sensitive individuals. Prolonged or repeated contact may cause skin irritation.[4]
Eye ContactDust may cause irritation and inflammation.[4]
Experimental Protocols for Hazard Assessment

The toxicological data presented in a Material Safety Data Sheet (MSDS) is typically derived from standardized experimental protocols. While the specific studies for this compound are not detailed in the provided search results, the following are representative methodologies for the observed hazards:

  • Acute Oral Toxicity (LD50): This is often determined using a protocol similar to the OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In this method, a stepwise procedure with a limited number of animals is used to determine a range for the lethal dose 50 (LD50), which is the dose that is lethal to 50% of the tested animal population.

  • Skin Irritation/Corrosion: Protocols such as the OECD Guideline 404 (Acute Dermal Irritation/Corrosion) are employed. This involves applying the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of time.

  • Eye Irritation/Corrosion: The OECD Guideline 405 (Acute Eye Irritation/Corrosion) is a common method. A small amount of the substance is instilled into the eye of an animal (again, typically a rabbit), and the eyes are examined for signs of irritation, such as redness, swelling, and corneal opacity.

  • Mutagenicity: The reported mutagenicity data would likely come from an Ames test (OECD Guideline 471), which uses bacteria to test whether a chemical can cause mutations in the DNA.

Handling, Storage, and Emergency Procedures

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Table 4: Handling and Storage Recommendations

AspectRecommendation
HandlingUse with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[4]
StorageStore in a cool, dry place in tightly closed, light-resistant containers.[4]
Incompatible MaterialsStrong oxidizing agents, strong reducing agents.[4]
First Aid Measures

Table 5: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measure
IngestionIf the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]
InhalationRemove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[4]
Skin ContactGet medical aid if irritation develops or persists. Flush skin with plenty of soap and water.[4]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

Experimental and Logical Workflows

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting to ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area or fume hood prep_ppe->prep_setup handle_weigh Weigh the required amount of this compound prep_setup->handle_weigh handle_dissolve Dissolve in an appropriate solvent (e.g., water) handle_weigh->handle_dissolve cleanup_decon Decontaminate work surfaces handle_dissolve->cleanup_decon cleanup_dispose Dispose of waste according to regulations cleanup_decon->cleanup_dispose cleanup_ppe Remove and dispose of contaminated PPE cleanup_dispose->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe

Caption: Standard laboratory workflow for handling this compound.

Emergency Response Logic for Accidental Exposure

This diagram outlines the logical steps to take in the event of an accidental exposure to this compound.

exposure Accidental Exposure to this compound route Identify Exposure Route exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion flush_skin Flush with soap and water skin->flush_skin flush_eye Flush with water for 15 mins eye->flush_eye fresh_air Move to fresh air inhalation->fresh_air give_water Give 2-4 glasses of water ingestion->give_water seek_medical Seek Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical give_water->seek_medical

Caption: Emergency response flowchart for this compound exposure.

References

An In-depth Technical Guide to the Application of Acid Blue 260 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Blue 260, an anionic anthraquinone (B42736) dye, is a significant colorant in the textile industry, prized for its brilliant blue hue and good fastness properties on protein and polyamide fibers. This technical guide provides a comprehensive overview of the application of this compound in the dyeing of wool, silk, and nylon. It details the chemical and physical properties of the dye, optimized dyeing parameters, experimental protocols, and fastness characteristics. The document is intended to serve as a valuable resource for researchers and professionals in textile chemistry and material science, offering the quantitative data and procedural insights necessary for reproducible and high-quality dyeing applications.

Introduction

This compound, also known by trade names such as Weak Acid Brilliant Blue RL and Erionyl Blue A-R, is a water-soluble anionic dye primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][2] Its molecular structure, belonging to the anthraquinone class, imparts a characteristic bright blue color.[3] The dyeing mechanism relies on the formation of ionic bonds between the anionic sulfonate groups of the dye molecule and the protonated amino groups of the fibers under acidic conditions.[4][5] This interaction, supplemented by van der Waals forces and hydrogen bonding, results in good dye uptake and fastness properties.[4] Understanding the precise control of dyeing parameters such as pH, temperature, and the use of auxiliary chemicals is critical to achieving optimal and consistent dyeing results.[5]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in textile dyeing.

PropertyValueReference
C.I. Name This compound[3]
CAS Number 62168-86-9[2][3]
Molecular Formula C₂₆H₂₃ClN₃NaO₆S[2][3]
Molecular Weight 563.99 g/mol [2][3]
Molecular Structure Anthraquinone[3]
Appearance Blue Powder[6]
Solubility in Water 70 g/L at 90°C[2]

Applications in Textile Dyeing

This compound is predominantly used for dyeing wool, silk, and nylon, where it can produce a range of blue shades with good fastness.[1][2][6] It is particularly suitable for achieving dark shades on nylon.[1][2]

Dyeing of Wool

Wool, a natural protein fiber, has a high affinity for acid dyes. The dyeing process for wool with this compound typically occurs in a strongly acidic to weakly acidic dyebath to facilitate the protonation of amino groups in the wool keratin.[7][8]

Dyeing of Silk

Silk, another protein fiber, is also readily dyed with this compound. The dyeing of silk is generally carried out in a weakly acidic to near-neutral pH to preserve the luster and strength of the delicate silk fibers.[9][10][11]

Dyeing of Nylon

Nylon, a synthetic polyamide, shares chemical similarities with protein fibers due to the presence of amide linkages and terminal amino groups. Dyeing of nylon with this compound is highly effective and is often conducted in a controlled acidic environment.[4][12][13]

Experimental Protocols

The following protocols are generalized procedures for the exhaust dyeing of wool, silk, and nylon with this compound. Optimal conditions may vary depending on the specific substrate and desired shade depth.

General Laboratory Dyeing Procedure (Exhaust Method)

The exhaust dyeing method is a common laboratory and industrial process where the textile material is immersed in a dyebath, and the dye is gradually transferred to the fibers.[14][15]

Materials and Equipment:

  • Textile substrate (wool, silk, or nylon)

  • This compound dye

  • Acetic acid (or formic acid) for pH adjustment

  • Leveling agent (e.g., a nonionic or amphoteric surfactant)[16][17][18][19]

  • Glauber's salt (sodium sulfate) (optional, as a retarding agent)

  • Laboratory dyeing machine (e.g., Launder-Ometer) or a beaker with a heating and stirring apparatus

  • pH meter

  • Spectrophotometer for measuring dye exhaustion

Procedure:

  • Preparation of the Dyebath:

    • Calculate the required amount of dye, acid, and leveling agent based on the weight of the fabric (o.w.f) and the desired liquor ratio (M:L), typically ranging from 1:20 to 1:50.[4][12]

    • Dissolve the pre-weighed this compound powder in a small amount of hot water to create a stock solution.

    • Fill the dyeing vessel with the calculated amount of water and add the leveling agent.

    • Add the dye stock solution to the bath and stir to ensure homogeneity.

    • Adjust the pH of the dyebath to the desired level using acetic acid or formic acid.[7]

  • Dyeing Process:

    • Introduce the pre-wetted textile material into the dyebath at an initial temperature of approximately 40°C.

    • Gradually raise the temperature of the dyebath at a rate of 1-2°C per minute to the target dyeing temperature.[20]

    • Maintain the dyeing at the target temperature for the specified duration with continuous agitation to ensure even dyeing.

    • After the dyeing cycle, gradually cool the dyebath to about 60-70°C before removing the fabric.

  • After-treatment:

    • Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye.

    • A soaping treatment with a non-ionic detergent at 50-60°C can be performed to improve wet fastness.[21]

    • For enhanced wash fastness, an after-treatment with a cationic fixing agent can be applied.[22][23][24]

    • Finally, rinse the fabric again and air dry.

Specific Dyeing Parameters for Different Fibers
ParameterWoolSilkNylonReference
Dye Concentration (% o.w.f.) 1-3%0.5-2%1-4%[9][12]
Liquor Ratio (M:L) 1:20 - 1:401:30 - 1:501:20 - 1:40[4][12]
Initial pH 5.0 - 6.05.5 - 6.56.0 - 7.0[7][8]
Final pH 4.0 - 5.04.5 - 5.54.5 - 5.5[7][12]
Dyeing Temperature 95 - 100°C85 - 95°C98 - 100°C[9][12][25]
Dyeing Time (at temp.) 45 - 60 min45 - 60 min30 - 60 min[9][12]
Leveling Agent (% o.w.f.) 0.5 - 1.0%0.5 - 1.0%0.5 - 1.5%[12][26]
Acid Acetic AcidAcetic AcidAcetic/Formic Acid[9][12]

Fastness Properties of this compound

The fastness properties of textiles dyed with this compound are a critical measure of their performance and durability. The following table summarizes the typical fastness ratings on wool and nylon, evaluated according to ISO 105 standards.[1][27][28][29][30]

Fastness PropertyTest MethodWoolNylon (Unfixed)Nylon (Fixed)Reference
Light Fastness ISO 105-B0265-66[2]
Washing Fastness (Staining) ISO 105-C062-32-33-4[2]
Washing Fastness (Change in Color) ISO 105-C0644-55[2]
Perspiration Fastness (Alkaline, Staining) ISO 105-E042-33-45[2]
Perspiration Fastness (Alkaline, Change in Color) ISO 105-E044-54-55[2]
Water Fastness (Staining) ISO 105-E01-44-5[2]
Water Fastness (Change in Color) ISO 105-E01-55[2]
Rubbing Fastness (Dry) ISO 105-X124-54-54-5[2]
Rubbing Fastness (Wet) ISO 105-X123-43-44[2]

Note: Fastness is rated on a scale of 1 to 5, where 5 represents the best fastness. For light fastness, the scale is 1 to 8.

Visualizations

Experimental Workflow for Exhaust Dyeing

G cluster_prep Preparation Phase cluster_dyeing Dyeing Phase cluster_post Post-Dyeing Phase A Weigh Textile Substrate B Calculate Dye, Acid, and Auxiliaries A->B D Pre-wet Textile Substrate A->D C Prepare Dyebath Solution B->C E Load Substrate into Dyebath at 40°C C->E D->E F Gradually Raise Temperature to Target E->F G Hold at Dyeing Temperature with Agitation F->G H Cool Down Dyebath G->H I Rinse with Cold Water H->I J Soaping (Optional) I->J K Fixation (Optional) J->K L Final Rinse K->L M Dry L->M

Caption: Workflow for the exhaust dyeing of textiles with this compound.

Logical Relationship of Acid Dyeing on Protein/Polyamide Fibers

G Dye This compound (Anionic: Dye-SO₃⁻) Fiber_NH3 Protonated Amino Group (-NH₃⁺) Dye->Fiber_NH3 Ionic Bond Formation (Dye Fixation) H_ion H⁺ Fiber_NH2 Amino Group (-NH₂) H_ion->Fiber_NH2 Protonation Fiber_NH2->Fiber_NH3

Caption: Mechanism of this compound interaction with protein and polyamide fibers.

Conclusion

This compound remains a vital dye for achieving brilliant blue shades on wool, silk, and nylon. This guide has provided a detailed technical overview of its application, from its fundamental properties to specific dyeing protocols and fastness characteristics. By carefully controlling dyeing parameters, particularly pH and temperature, and utilizing appropriate auxiliary chemicals, researchers and industry professionals can achieve high-quality, reproducible results. The data and methodologies presented herein serve as a robust foundation for further research and development in the field of textile dyeing with acid dyes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Use of Acid Blue 260 in Environmental Science Research

This technical guide provides a comprehensive overview of the applications of this compound, an anthraquinone (B42736) dye, in environmental science research. The focus is on its use in studies related to environmental remediation and its potential ecological impact. This document details experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (C.I. 62050) is a synthetic anthraquinone dye characterized by its vibrant blue color and complex aromatic structure.[1][2] Due to its stability and persistence, its presence in industrial effluents from textile, leather, and paper industries is a significant environmental concern.[1][2] Research in environmental science has focused on methods for its removal from wastewater and understanding its potential toxicity to aquatic ecosystems.

Applications in Environmental Science Research

The primary applications of this compound in environmental research are centered on its removal from contaminated water sources. The main techniques investigated include adsorption, photocatalytic degradation, and microbial degradation. While some acid dyes are used as hydrological tracers, specific studies employing this compound for this purpose are not widely documented in the available literature.

Adsorption Studies

Adsorption is a widely studied method for the removal of this compound from aqueous solutions. Various adsorbent materials are investigated for their efficacy in binding the dye.

Data Presentation: Adsorption of Acid Blue Dyes

AdsorbentDyeAdsorption Capacity (mg/g)Optimal pHTemperature (°C)Reference
Multi-wall Carbon NanotubesThis compound233.346.425[3]
Pomelo PithAcid Blue 2526.9~6.725[4]
Cocoa Shell Activated CarbonAcid Blue 92Not specified335[5]

Experimental Protocol: Batch Adsorption Study

This protocol outlines the steps for a typical batch adsorption experiment to determine the adsorption capacity of a given adsorbent for this compound.

  • Preparation of Dye Stock Solution:

    • Accurately weigh 1.0 g of this compound powder.

    • Dissolve it in 1 liter of deionized water to prepare a 1000 mg/L stock solution.

    • Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorbent Preparation:

    • Prepare the adsorbent material as required (e.g., grinding, sieving, washing, and drying).

  • Batch Adsorption Experiment:

    • Take a series of conical flasks, and to each, add a known volume of the dye solution (e.g., 50 mL) of a specific concentration.

    • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.

  • Analysis:

    • After the desired contact time, centrifuge the samples to separate the adsorbent.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 630 nm) using a UV-Vis spectrophotometer.

    • Calculate the remaining dye concentration using a pre-established calibration curve.

    • The amount of dye adsorbed per unit mass of adsorbent (qe) can be calculated using the following equation:

      • qe = (C0 - Ce) * V / m

      • Where C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Experimental Workflow: Batch Adsorption Study

Batch_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Stock Solution mix Mix Dye Solution and Adsorbent prep_dye->mix prep_adsorbent Prepare Adsorbent prep_adsorbent->mix adjust_pH Adjust pH mix->adjust_pH agitate Agitate at Constant Temp. adjust_pH->agitate separate Separate Adsorbent agitate->separate measure_abs Measure Absorbance separate->measure_abs calculate Calculate Adsorption Capacity measure_abs->calculate

Workflow for a typical batch adsorption experiment.

Photocatalytic Degradation

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts to break down organic pollutants like this compound into less harmful substances.

Data Presentation: Photocatalytic Degradation of Acid Blue Dyes

PhotocatalystDyeLight SourceDegradation Efficiency (%)Time (min)Reference
Ag/AgCl/soybean materialThis compoundUVCNot specified-[6]
TiO₂Acid Blue 113UV-C98.790[7]
ZnOAcid Blue 25Visible Light99150[8]

Experimental Protocol: Photocatalytic Degradation

This protocol describes a typical experimental setup for the photocatalytic degradation of this compound.

  • Catalyst and Dye Solution Preparation:

    • Synthesize or procure the desired photocatalyst (e.g., TiO₂, ZnO).

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Photocatalytic Reactor Setup:

    • Use a photoreactor equipped with a suitable light source (e.g., UV lamp or visible light lamp).

    • Place a known volume of the dye solution (e.g., 100 mL) into the reactor.

    • Add a specific amount of the photocatalyst (e.g., 1 g/L) to the solution.

  • Degradation Experiment:

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the aliquots to remove the photocatalyst particles.

  • Analysis:

    • Measure the absorbance of the filtrate at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • For a more in-depth analysis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to identify the degradation byproducts.

Logical Relationship: Photocatalytic Degradation Mechanism

Photocatalysis_Mechanism Light Light (hν ≥ Eg) Photocatalyst Photocatalyst (e.g., TiO₂) Light->Photocatalyst excites e_cb e⁻ (conduction band) Photocatalyst->e_cb generates h_vb h⁺ (valence band) Photocatalyst->h_vb generates O2 O₂ e_cb->O2 reduces H2O H₂O h_vb->H2O oxidizes Dye This compound h_vb->Dye attack O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad O2_rad->Dye attack OH_rad->Dye attack Degradation_Products Degradation Products (CO₂, H₂O, mineral acids) Dye->Degradation_Products degrades to Microbial_Degradation_Pathway Dye This compound (Anthraquinone structure) Bacteria Bacteria (e.g., Pseudomonas sp.) Dye->Bacteria uptake/ extracellular action Intermediates Aromatic Intermediates Dye->Intermediates breaks down to Enzymes Reductases/ Oxidases Bacteria->Enzymes produce Mineralization Mineralization (CO₂, H₂O, etc.) Bacteria->Mineralization Enzymes->Dye act on Intermediates->Bacteria further metabolism MAPK_Pathway Stress Environmental Stressor (e.g., this compound) ROS Reactive Oxygen Species (ROS) Stress->ROS induces MAPKKK MAPKKK ROS->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation, Survival) Transcription_Factors->Cellular_Response regulates Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Keap1->Nrf2 release Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination targeted for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 modifies ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

References

Methodological & Application

Application Notes and Protocols: Preparation of Acid Blue 260 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Blue 260 is an anionic dye belonging to the anthraquinone (B42736) class, commonly utilized in the textile industry for dyeing protein fibers such as wool, silk, and nylon[1][2][3]. In research settings, it serves as a model compound for studying photocatalytic degradation and adsorption processes[1][4]. Accurate and consistent preparation of a stock solution is crucial for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution for research applications.

Chemical Properties and Safety

This compound typically appears as a dark blue powder[2][5][6]. It is soluble in water, with its solubility increasing with temperature[3][6]. It is important to handle the compound with appropriate personal protective equipment (PPE), as it may cause skin and eye irritation and is harmful if swallowed[5].

Quantitative Data Summary

For consistency, it is critical to use the specific information provided by the supplier of your reagent. The data presented below is compiled from various sources, which show some discrepancies.

PropertyValueSource(s)
CAS Number 62168-86-9 (primary), 67827-60-5[1][2][5][7][8]
Molecular Formula C₂₆H₂₃ClN₃NaO₆S (most common)[1][5][8]
C₃₁H₂₆N₃NaO₆S[7][9]
Molecular Weight 563.99 g/mol (corresponding to the most common formula)[1][5][8]
591.61 g/mol [7]
Appearance Blue Powder[1][5][6]
Solubility in Water 70 g/L (at 90°C)[3]
Recommended Storage 2-8°C or -20°C[1][9]

Note: Discrepancies in molecular formula and weight exist across suppliers. Always refer to the Certificate of Analysis for lot-specific data.

Experimental Protocol: Preparation of a 1 mM this compound Stock Solution

This protocol describes the preparation of 100 mL of a 1 mM this compound stock solution using the most commonly cited molecular weight of 563.99 g/mol . Adjust calculations accordingly if your reagent specifications differ.

Materials and Equipment

  • This compound powder

  • High-purity deionized or distilled water

  • 100 mL volumetric flask (Class A)

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Beaker

  • Funnel

  • Personal Protective Equipment (safety goggles, lab coat, gloves)

Procedure

  • Calculate the Required Mass:

    • To prepare 100 mL (0.1 L) of a 1 mM (0.001 mol/L) solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.001 mol/L x 0.1 L x 563.99 g/mol = 0.0564 g

      • Therefore, 56.4 mg of this compound is needed.

  • Weigh the Reagent:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out approximately 56.4 mg of this compound powder using a spatula. Record the exact mass.

  • Dissolve the Powder:

    • Transfer the weighed powder into a beaker containing approximately 70-80 mL of high-purity water.

    • Add a magnetic stir bar to the beaker.

    • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Gentle heating (up to 50°C) may be applied to aid dissolution if necessary, as solubility is enhanced at higher temperatures[3].

  • Final Volume Adjustment:

    • Once the dye is fully dissolved, carefully transfer the solution into a 100 mL volumetric flask using a funnel.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume of 100 mL with high-purity water. The bottom of the meniscus should align with the calibration mark on the flask.

  • Homogenization and Storage:

    • Cap the volumetric flask and invert it several times (15-20 times) to ensure the solution is thoroughly mixed and homogenous.

    • Transfer the stock solution to a clearly labeled, amber glass bottle or a container wrapped in aluminum foil to protect it from light.

    • Store the solution in a refrigerator at 2-8°C for short-term storage or at -20°C for long-term stability[1][9].

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_final Finalization Phase calc 1. Calculate Mass (56.4 mg for 100mL of 1mM) weigh 2. Weigh Powder calc->weigh Required Mass dissolve 3. Dissolve in ~80mL Water (Stir, gentle heat if needed) weigh->dissolve Weighed Powder transfer 4. Transfer to 100mL Volumetric Flask dissolve->transfer Dissolved Dye adjust 5. Adjust to Final Volume transfer->adjust Initial Solution mix 6. Homogenize Solution adjust->mix Final Volume store 7. Store in Labeled, Light-Protected Container mix->store Homogenized Stock

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: Staining of Polyamide Fibers with Acid Blue 260

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Blue 260 is an anionic dye suitable for dyeing protein and polyamide fibers such as wool, silk, and nylon.[1][2] The staining mechanism relies on the interaction between the anionic sulfonate groups of the dye and the protonated amino end groups of the polyamide fibers under acidic conditions.[2][3] This interaction, primarily through ionic bonding, along with hydrogen bonds and van der Waals forces, results in strong dye fixation.[2] The control of pH and temperature is crucial for achieving uniform and efficient dyeing.[3] These notes provide a detailed protocol for staining polyamide fibers with this compound for research and analytical purposes.

Mechanism of Staining

Polyamide fibers, such as nylon, possess terminal amino (-NH2) and carboxyl (-COOH) groups.[2] In an acidic dyebath, the amino groups are protonated, creating cationic sites (-NH3+). The anionic this compound dye molecules then bind to these sites through electrostatic attraction. The strength of this bond contributes to the fastness properties of the dyed fibers. The overall dyeing efficiency is influenced by the dyeing temperature, pH of the dyebath, and the concentration of the dye.[3]

Quantitative Data Summary

The following table summarizes the color fastness properties of this compound (Erionyl Blue A-R) on nylon fabric at different standard staining depths. The grading is based on a scale where 5 indicates excellent fastness and 1 indicates poor fastness.

Fastness TestStandard Staining Depth: 1/12Standard Staining Depth: 1/3Standard Staining Depth: 1/1
Soaping (50°C)
Discoloration4-54-54-5
Nylon Stain2-33-43-4
Wool Stain44-54-5
Cotton Stain555
Alkali Perspiration
Discoloration4-555
Nylon Stain3-455
Viscose Stain44-54-5
Sun Exposure
Discoloration55-66
Nylon Stain455
Viscose Stain555

Data adapted from color fastness tests for Erionyl Blue A-R on nylon.[1]

Experimental Protocol: Staining of Polyamide Fibers

Materials:

  • Polyamide 6 or 6,6 fabric samples

  • This compound dye (C.I. This compound)

  • Acetic acid (or another suitable acid for pH adjustment)

  • Sodium acetate (B1210297) (for buffer preparation)

  • Distilled or deionized water

  • Beakers

  • Heating plate with magnetic stirrer

  • Graduated cylinders

  • pH meter

  • Forceps

  • Glass stirring rod

Procedure:

  • Preparation of the Dyebath:

    • Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water.

    • In a beaker, prepare the dyebath by diluting the stock solution to the desired concentration (e.g., 0.1% to 2.0% on weight of fiber, owf).

    • Adjust the pH of the dyebath to a weakly acidic range (pH 4.5-5.5) using an acetic acid/sodium acetate buffer.[4]

  • Scouring of Polyamide Fibers (Pre-treatment):

    • Before dyeing, it is essential to clean the polyamide fibers to remove any impurities or finishes.

    • Wash the fabric samples in a solution containing a non-ionic detergent at 60-70°C for 15-20 minutes.

    • Rinse the samples thoroughly with warm and then cold distilled water.

    • Allow the fabric to air dry or use a low-temperature oven.

  • Dyeing Process:

    • Introduce the scoured and wetted polyamide fabric sample into the dyebath at room temperature.

    • Slowly raise the temperature of the dyebath to 90-100°C over a period of 30-45 minutes while stirring continuously.[5]

    • Maintain the dyeing temperature for 30-60 minutes to allow for dye penetration and fixation.[5]

    • After the dyeing period, turn off the heat and allow the dyebath to cool down gradually.

  • Rinsing and Drying:

    • Once the dyebath has cooled to about 50-60°C, remove the dyed fabric sample with forceps.

    • Rinse the sample under running cold water to remove any unfixed dye from the surface.

    • Continue rinsing until the water runs clear.

    • Squeeze out the excess water and allow the stained fabric to air dry at room temperature.

Experimental Workflow

Staining_Workflow A Preparation of Dyebath (this compound, Buffer) C Introduction of Fibers to Dyebath (Room Temp) A->C B Scouring of Polyamide Fibers (Pre-treatment) B->C D Gradual Heating (to 90-100°C) C->D Start Heating E Dyeing at Constant Temperature (30-60 min) D->E Maintain Temperature F Cooling of Dyebath E->F End of Dyeing G Rinsing of Dyed Fibers F->G Remove Fibers H Air Drying G->H I Stained Polyamide Fibers H->I

Caption: Workflow for this compound staining of polyamide fibers.

References

Application Notes and Protocols for Photocatalytic Degradation of Acid Blue 260 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 260 is an anthraquinone (B42736) dye used in the textile industry. The release of this dye into wastewater poses significant environmental challenges due to its complex aromatic structure, which makes it resistant to conventional wastewater treatment methods. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This document provides detailed application notes and experimental protocols for the photocatalytic degradation of this compound in wastewater, primarily focusing on the use of zinc oxide (ZnO) and titanium dioxide (TiO₂) nanoparticles as photocatalysts.

Principle of Photocatalysis

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst (like TiO₂ or ZnO) and a light source (e.g., UV or visible light). When the photocatalyst is irradiated with photons of energy equal to or greater than its bandgap energy, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB.[1] These electron-hole pairs are powerful redox species. The holes can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further generate other reactive oxygen species (ROS). These ROS are highly effective in breaking down complex organic molecules like this compound into simpler, less harmful compounds, and ultimately, to CO₂, H₂O, and mineral acids.[1][2]

Experimental Protocols

Protocol 1: Green Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol describes a green synthesis method for ZnO nanoparticles using plant extracts, which is an eco-friendly and cost-effective approach.

Materials:

Procedure:

  • Preparation of Plant Extract: If using a plant extract, wash the plant material (e.g., leaves of Justicia adhatoda) thoroughly with deionized water and dry them in a hot air oven at 60°C for 24 hours. Grind the dried leaves into a fine powder. Boil 10 g of the powder in 100 mL of deionized water for 30 minutes. Cool the extract and filter it using Whatman No. 1 filter paper.

  • Synthesis of ZnO Nanoparticles:

    • Dissolve a specific amount of zinc chloride in deionized water to prepare a precursor solution (e.g., 0.1 M).

    • In a separate beaker, prepare a solution of the green precursor (e.g., rosin dissolved in ethanol).[4]

    • Slowly add the zinc chloride solution to the green precursor solution under constant stirring.

    • Adjust the pH of the solution to around 12 using a NaOH solution.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a designated time (e.g., 2 hours) with continuous stirring.

    • A precipitate will form, which is then collected by centrifugation.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove any impurities.

    • Dry the obtained powder in an oven at 100°C for 8 hours.

    • Finally, calcine the dried powder in a furnace at a high temperature (e.g., 450-750°C) for a few hours to obtain crystalline ZnO nanoparticles.[5]

  • Characterization: The synthesized ZnO nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and crystallite size, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the morphology and particle size, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the bandgap energy.[4][6]

Protocol 2: Photocatalytic Degradation of this compound

This protocol outlines the procedure for conducting the photocatalytic degradation of this compound using the synthesized photocatalyst.

Materials:

  • This compound dye

  • Synthesized photocatalyst (e.g., ZnO or TiO₂)

  • Photoreactor (a vessel, often made of Pyrex glass, equipped with a light source)[5][7]

  • UV lamp (e.g., high-pressure mercury lamp) or a visible light source (e.g., LED lamp)[4][8]

  • Magnetic stirrer

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration system

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Photocatalytic Reaction:

    • Take a specific volume of the this compound solution (e.g., 100 mL) in the photoreactor.[7][9]

    • Add a predetermined amount of the photocatalyst (e.g., 50-150 mg) to the dye solution.[10] The optimal catalyst dosage needs to be determined experimentally.

    • Adjust the initial pH of the solution to the desired value using HCl or NaOH, as pH can significantly influence the degradation efficiency.[11][12]

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the photocatalyst surface.[4][9]

    • Turn on the light source to initiate the photocatalytic reaction. The reactor should be placed at a fixed distance from the light source.[4]

  • Sample Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

    • Separate the photocatalyst from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for similar acid blue dyes is often in the range of 600-630 nm.[11]

  • Calculation of Degradation Efficiency:

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

    • Alternatively, using a calibration curve, the concentration can be determined, and the formula becomes: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time 't'.[13]

  • Kinetics Study: The reaction kinetics can be studied by plotting the natural logarithm of the concentration ratio (ln(C₀/Cₜ)) against time. A linear plot suggests that the degradation follows pseudo-first-order kinetics, which is common for photocatalytic degradation of dyes.[5][14][15]

Data Presentation

The quantitative data from photocatalytic degradation experiments should be summarized in tables for clear comparison of the effects of various parameters.

Table 1: Effect of Catalyst Dosage on Degradation Efficiency of an Azo Dye

Catalyst (ZnO) Dosage (g/L)Degradation Efficiency (%) after 120 minPseudo-first-order rate constant (k, min⁻¹)
0.5750.0115
1.0920.0210
1.5950.0250
2.0930.0235

Note: Data are representative and based on typical results for azo dye degradation. Optimal dosage should be determined experimentally for this compound.

Table 2: Effect of Initial pH on Degradation Efficiency of an Azo Dye

Initial pHDegradation Efficiency (%) after 120 min
385
590
7 (Neutral)94
988
1182

Note: Data are representative. The optimal pH can vary depending on the specific dye and photocatalyst.[2]

Table 3: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Dye Concentration (mg/L)Degradation Efficiency (%) after 120 min
1099
2091
5078
10065

Note: Generally, degradation efficiency decreases with increasing initial dye concentration.[12][16]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a photocatalytic degradation experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Add Catalyst to Dye Solution in Reactor A->C B Synthesize/Obtain Photocatalyst (e.g., ZnO) B->C D Adjust pH C->D E Stir in Dark (Adsorption/ Desorption Equilibrium) D->E F Irradiate with Light Source E->F G Withdraw Aliquots at Intervals F->G Sampling H Separate Catalyst (Centrifuge/Filter) G->H I Measure Absorbance (UV-Vis Spectrophotometer) H->I J Calculate Degradation Efficiency and Kinetics I->J

Caption: Experimental workflow for photocatalytic degradation.

Photocatalytic Degradation Mechanism

The diagram below outlines the fundamental mechanism of photocatalysis for dye degradation.

Caption: Mechanism of photocatalytic dye degradation.

Concluding Remarks

The photocatalytic degradation using semiconductor nanoparticles like ZnO and TiO₂ is a highly effective method for treating wastewater containing this compound. The efficiency of the process is dependent on several key parameters, including catalyst dosage, initial dye concentration, and pH of the solution. The provided protocols offer a starting point for researchers to develop and optimize their experimental setups. Further studies could explore the use of different photocatalysts, the effect of co-pollutants, and the potential for scaling up the process for industrial applications. Analysis of degradation byproducts, for instance by using Liquid Chromatography-Mass Spectrometry (LC-MS), can provide deeper insights into the degradation pathway.[17][18]

References

Application Notes and Protocols: Adsorption of Acid Blue 260 onto Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of dyes from industrial effluents is a significant environmental challenge. Acid dyes, such as Acid Blue 260, are widely used in the textile, leather, and paper industries and are known for their complex aromatic structures, making them resistant to biodegradation. Adsorption onto activated carbon is a highly effective and widely used method for the removal of these dyes due to its large surface area, porous structure, and high adsorption capacity. This document provides a detailed protocol for studying the adsorption of this compound onto activated carbon, including experimental procedures, data analysis, and interpretation.

Data Presentation

The following tables summarize representative quantitative data for the adsorption of an acid dye, presented here as this compound, onto activated carbon. It is important to note that these values are illustrative and will vary depending on the specific activated carbon used, its preparation method, and the precise experimental conditions.

Table 1: Isotherm Parameters for the Adsorption of this compound onto Activated Carbon at Different Temperatures

Temperature (K)Langmuir IsothermFreundlich Isotherm
q_max (mg/g) K_L (L/mg)
298151.30.85
308145.20.78
318138.90.71

Table 2: Kinetic Parameters for the Adsorption of this compound onto Activated Carbon

Adsorption ModelParametersValue
Pseudo-First-Order
q_e (exp) (mg/g)2.47
k₁ (min⁻¹)0.064
0.98
Pseudo-Second-Order
q_e (calc) (mg/g)2.55
k₂ (g/mg·min)0.078
0.99

Table 3: Thermodynamic Parameters for the Adsorption of this compound onto Activated Carbon

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
298-43.02-46.66-61
303-43.56-60
308-43.55-59
313-43.30-58
318-42.72-57

Experimental Protocols

Preparation of Activated Carbon

This protocol describes a general method for preparing activated carbon from a lignocellulosic precursor using chemical activation with phosphoric acid.

Materials:

  • Lignocellulosic precursor (e.g., wood chips, coconut shells, agricultural waste)

  • Phosphoric acid (H₃PO₄), 85%

  • Hydrochloric acid (HCl), 0.1 M

  • Distilled water

  • Drying oven

  • Furnace

  • Mortar and pestle or grinder

  • Sieves

Procedure:

  • Precursor Preparation: Wash the lignocellulosic precursor with distilled water to remove any dirt and soluble impurities. Dry the washed material in an oven at 105°C for 24 hours.

  • Crushing and Sieving: Grind the dried precursor using a mortar and pestle or a grinder. Sieve the ground material to obtain a uniform particle size (e.g., 1-2 mm).

  • Chemical Activation: Impregnate the sieved precursor with 85% phosphoric acid at a specific impregnation ratio (e.g., 1:4 w/w of precursor to acid). Stir the mixture for 2 hours at 85°C to ensure thorough mixing.

  • Carbonization: Place the impregnated material in a ceramic crucible and heat it in a furnace under a nitrogen atmosphere. The carbonization is typically carried out at a temperature between 400°C and 800°C for 1-2 hours.

  • Washing and Neutralization: After carbonization, allow the activated carbon to cool down to room temperature. Wash the carbon repeatedly with hot distilled water until the pH of the washing water becomes neutral. This step is crucial to remove the remaining phosphoric acid. A final wash with 0.1 M HCl can be performed to remove any remaining inorganic matter, followed by washing with distilled water to a neutral pH.

  • Drying and Storage: Dry the washed activated carbon in an oven at 110°C for 24 hours. Store the final product in a desiccator to prevent moisture adsorption.

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound dye powder

  • Distilled water

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 mg/L): Accurately weigh 1.0 g of this compound dye powder using an analytical balance. Dissolve the dye in a small amount of distilled water in a beaker. Transfer the solution to a 1000 mL volumetric flask and make up the volume to the mark with distilled water. This will be your stock solution.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution using the formula: C₁V₁ = C₂V₂, where C₁ is the concentration of the stock solution, V₁ is the volume of the stock solution to be taken, C₂ is the desired concentration of the working solution, and V₂ is the final volume of the working solution.

Batch Adsorption Experiments

3.1. Effect of Initial pH

  • Take a series of conical flasks, each containing a fixed volume of this compound solution of a known initial concentration (e.g., 50 mL of 100 mg/L).

  • Adjust the initial pH of the solutions to a desired range (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

  • Add a fixed amount of activated carbon (e.g., 0.1 g) to each flask.

  • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 298 K) for a predetermined equilibrium time (e.g., 24 hours).

  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the dye.

3.2. Adsorption Isotherm Studies

  • Prepare a series of this compound solutions with varying initial concentrations (e.g., 10-200 mg/L).

  • Adjust the pH of each solution to the optimum value determined from the pH study.

  • Add a fixed amount of activated carbon to each solution.

  • Agitate the flasks at a constant temperature until equilibrium is reached.

  • Analyze the final dye concentration in each solution.

  • Repeat the experiment at different temperatures (e.g., 308 K and 318 K) to study the effect of temperature on the adsorption capacity.

3.3. Adsorption Kinetic Studies

  • Take a known volume of this compound solution of a specific initial concentration in a larger flask.

  • Adjust the pH to the optimum value.

  • Add a known amount of activated carbon and start the agitation.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution.

  • Separate the adsorbent immediately and analyze the dye concentration in the filtrate.

Data Analysis

The amount of dye adsorbed at equilibrium, q_e (mg/g), can be calculated using the following equation:

q_e = (C₀ - C_e) * V / m

where C₀ and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

The percentage removal of the dye can be calculated as:

% Removal = ((C₀ - C_e) / C₀) * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis AC_Prep Activated Carbon Preparation pH_Study pH Optimization AC_Prep->pH_Study Dye_Prep This compound Solution Preparation Dye_Prep->pH_Study Isotherm_Study Isotherm Studies (Varying Concentration & Temperature) pH_Study->Isotherm_Study Optimal pH Kinetic_Study Kinetic Studies (Varying Time) pH_Study->Kinetic_Study Optimal pH Spectro UV-Vis Spectrophotometry (Final Dye Concentration) Isotherm_Study->Spectro Kinetic_Study->Spectro Data_Analysis Data Analysis (Isotherms, Kinetics, Thermodynamics) Spectro->Data_Analysis

Caption: Experimental workflow for the adsorption study of this compound onto activated carbon.

Signaling Pathways and Logical Relationships

The adsorption process is governed by several key parameters and their interplay. The following diagram illustrates the logical relationships in determining the adsorption characteristics.

Adsorption_Logic cluster_params Experimental Parameters cluster_models Adsorption Characteristics Initial_Conc Initial Dye Concentration Equilibrium Adsorption Equilibrium (Isotherms: Langmuir, Freundlich) Initial_Conc->Equilibrium pH Solution pH pH->Equilibrium Temp Temperature Temp->Equilibrium Thermodynamics Adsorption Thermodynamics (ΔG°, ΔH°, ΔS°) Temp->Thermodynamics Contact_Time Contact Time Kinetics Adsorption Kinetics (Pseudo-First/Second Order) Contact_Time->Kinetics Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Equilibrium Equilibrium->Thermodynamics Calculate K_L

Experimental setup for Acid blue 260 adsorption studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Adsorption of Acid Blue 260

Introduction

This compound is a type of anthraquinone (B42736) dye used in various industries, including textiles. The release of effluents containing such dyes into water bodies is a significant environmental concern due to their complex aromatic structure, which makes them resistant to degradation, and their potential to harm aquatic life by reducing light penetration.[1] Adsorption has emerged as a simple, cost-effective, and efficient method for removing dyes from wastewater.[2][3] This document provides a comprehensive protocol for conducting batch adsorption studies to evaluate the efficacy of different adsorbent materials for the removal of this compound.

Principle of Adsorption

Adsorption is a surface phenomenon where molecules of a substance (the adsorbate, in this case, this compound) accumulate on the surface of a solid material (the adsorbent).[3] The effectiveness of the adsorption process is influenced by several factors, including the properties of the adsorbent (e.g., surface area, porosity, surface chemistry), the characteristics of the adsorbate (e.g., molecular size, charge), and the experimental conditions (e.g., pH, temperature, contact time, and initial dye concentration).[4][5][6] By systematically studying these parameters, the optimal conditions for dye removal can be determined, and the underlying mechanisms can be understood through kinetic, isotherm, and thermodynamic models.[7]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for conducting batch adsorption experiments for this compound.

1. Materials and Equipment

  • Adsorbate: this compound powder

  • Adsorbent: Material to be tested (e.g., activated carbon, biochar, multi-wall carbon nanotubes).[4]

  • Reagents: Hydrochloric acid (HCl, 0.1 M) and Sodium Hydroxide (NaOH, 0.1 M) for pH adjustment.

  • Equipment:

    • UV-Vis Spectrophotometer

    • Digital pH meter

    • Electronic balance (±0.001 g)

    • Orbital shaker with temperature control

    • Centrifuge or filtration apparatus (e.g., syringe filters)

    • Glassware: Beakers, 250 mL conical flasks, volumetric flasks, pipettes

    • Deionized (DI) water

2. Preparation of Solutions

  • This compound Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in a 1 L volumetric flask using deionized water. Stir the solution until the dye is fully dissolved. Store this stock solution in a dark container to prevent photodegradation.[8]

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.[8][9]

  • pH Adjustment Solutions: Prepare 0.1 M HCl and 0.1 M NaOH for adjusting the pH of the dye solutions.

3. Adsorbent Characterization

Before adsorption studies, it is crucial to characterize the adsorbent material to understand its physical and chemical properties. Common techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface that may be involved in the adsorption process.[10]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and porosity of the adsorbent.[7][10]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.[7][11]

4. Analytical Method: UV-Vis Spectrophotometry

  • Determination of λmax: Scan a solution of this compound (e.g., 20 mg/L) across a wavelength range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which will be used to determine the concentration of unknown samples.

5. Batch Adsorption Experiments

Batch experiments are conducted to investigate the effect of various parameters on the adsorption of this compound.[4][12] These experiments are typically performed in 250 mL conical flasks containing a fixed volume of dye solution (e.g., 50 mL) and a specific amount of adsorbent.[8] The flasks are agitated in an orbital shaker to ensure equilibrium is reached.

  • Effect of Contact Time (Kinetics Study):

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks, each containing the same volume and concentration of dye solution (e.g., 50 mL of 50 mg/L).[13]

    • Place the flasks in an orbital shaker at a constant temperature and agitation speed (e.g., 25°C, 150 rpm).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 minutes).[4][14]

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant and determine the residual dye concentration (Cₜ) using the calibration curve.

  • Effect of Initial Dye Concentration (Isotherm Study):

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks, each containing the same volume of dye solution but with varying initial concentrations (C₀) (e.g., 10, 20, 50, 100, 150 mg/L).[13]

    • Agitate the flasks for the predetermined equilibrium time (found from the kinetics study).

    • After equilibrium, separate the adsorbent and determine the final equilibrium concentration (Cₑ) of the dye in the supernatant.

  • Effect of Adsorbent Dose:

    • Vary the amount of adsorbent (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 g) added to a series of flasks containing a fixed volume and concentration of dye solution.[5][10]

    • Agitate the flasks for the equilibrium time.

    • Determine the equilibrium concentration (Cₑ) for each adsorbent dose.

  • Effect of pH:

    • Prepare a series of flasks with a fixed volume and concentration of dye solution.

    • Adjust the initial pH of the solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[5][10][14] An acidic pH has been shown to favor the adsorption of this compound.[4][12]

    • Add a fixed amount of adsorbent to each flask.

    • Agitate for the equilibrium time and determine the final equilibrium concentration (Cₑ).

  • Effect of Temperature (Thermodynamics Study):

    • Set up three sets of isotherm experiments (as described above).

    • Conduct each set at a different constant temperature (e.g., 298 K, 308 K, 318 K).[4][6]

    • Agitate the flasks for the equilibrium time.

    • Determine the equilibrium concentration (Cₑ) for each temperature.

6. Data Analysis

  • Removal Efficiency (%): Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

  • Adsorption Capacity at Equilibrium (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m

  • Adsorption Capacity at Time t (qₜ, mg/g): qₜ = ((C₀ - Cₜ) * V) / m

    Where:

    • C₀ = Initial dye concentration (mg/L)

    • Cₑ = Equilibrium dye concentration (mg/L)

    • Cₜ = Dye concentration at time t (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

  • Kinetic Models: Analyze the data from the contact time study using models like pseudo-first-order and pseudo-second-order to determine the rate of adsorption.[5][7]

  • Isotherm Models: Fit the equilibrium data to models such as the Langmuir and Freundlich isotherms to describe the interaction between the adsorbate and adsorbent.[2][5][7]

  • Thermodynamic Parameters: Use the data from the temperature study to calculate thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) to determine the spontaneity and nature of the adsorption process.[2][4]

Data Presentation

Table 1: Effect of Contact Time on Adsorption Capacity

Time (min) Cₜ (mg/L) qₜ (mg/g)
0 50.0 0.0
5 ... ...
10 ... ...
30 ... ...
60 ... ...
90 ... ...
120 ... ...
180 ... ...

(Conditions: C₀=50 mg/L, Adsorbent Dose=0.1 g, Volume=50 mL, T=298 K, pH=6.4)

Table 2: Adsorption Isotherm Data

C₀ (mg/L) Cₑ (mg/L) qₑ (mg/g)
10 ... ...
20 ... ...
50 ... ...
100 ... ...
150 ... ...
200 ... ...

(Conditions: Equilibrium Time=120 min, Adsorbent Dose=0.1 g, Volume=50 mL, T=298 K, pH=6.4)

Table 3: Effect of pH on Dye Removal

Initial pH Cₑ (mg/L) qₑ (mg/g) Removal (%)
2 ... ... ...
4 ... ... ...
6 ... ... ...
8 ... ... ...
10 ... ... ...

(Conditions: C₀=50 mg/L, Equilibrium Time=120 min, Adsorbent Dose=0.1 g, Volume=50 mL, T=298 K)

Table 4: Thermodynamic Study Data

Temperature (K) C₀ (mg/L) Cₑ (mg/L) qₑ (mg/g)
298 50 ... ...
308 50 ... ...
318 50 ... ...

(Conditions: Equilibrium Time=120 min, Adsorbent Dose=0.1 g, Volume=50 mL, pH=6.4)

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare Adsorbent & This compound Solutions B Prepare Calibration Standards A->B C Determine λmax & Generate Calibration Curve B->C D Batch Adsorption Experiments (Varying Time, Conc., pH, Temp., Dose) C->D Use λmax & Curve E Agitate in Orbital Shaker D->E F Separate Adsorbent (Centrifuge/Filter) E->F G Measure Absorbance of Supernatant using UV-Vis Spectrophotometer F->G H Calculate Cₑ and qₑ G->H Use Absorbance Data I Kinetic Modeling (Pseudo-1st/2nd Order) H->I J Isotherm Modeling (Langmuir/Freundlich) H->J K Thermodynamic Analysis (ΔG°, ΔH°, ΔS°) H->K

Caption: Experimental workflow for this compound adsorption studies.

G cluster_params Experimental Parameters cluster_props Material Properties cluster_outputs Analysis & Modeling Adsorption Adsorption Capacity (qₑ) Kinetics Kinetics Adsorption->Kinetics Isotherm Isotherms Adsorption->Isotherm Thermo Thermodynamics Adsorption->Thermo pH Solution pH pH->Adsorption Temp Temperature Temp->Adsorption Time Contact Time Time->Adsorption Conc Initial Dye Concentration Conc->Adsorption Dose Adsorbent Dose Dose->Adsorption SA Surface Area & Porosity SA->Adsorption FG Surface Functional Groups FG->Adsorption

Caption: Key factors influencing the adsorption capacity of this compound.

References

Application Notes and Protocols for Spectrophotometric Measurement of Acid Blue 260 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 260 is an anionic dye belonging to the anthraquinone (B42736) class, characterized by its vibrant blue color. It finds applications in various industries, including textiles and printing. The quantitative analysis of this compound is crucial for quality control, formulation development, and in studies investigating its environmental fate and remediation. Spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of this compound in aqueous solutions. This application note provides a detailed protocol for the measurement of this compound concentration using a UV-Visible spectrophotometer.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.

Principle of the Method

The concentration of this compound in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance values of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₃₇H₃₄N₂Na₂O₉S₃
CAS Number 62168-86-9
Appearance Dark blue powder
Solubility in Water Soluble

Experimental Protocols

Materials and Reagents
  • This compound powder (analytical standard)

  • Deionized or distilled water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (1 mL, 2 mL, 5 mL, 10 mL)

  • Cuvettes (1 cm path length, quartz or polystyrene)

  • UV-Visible Spectrophotometer

Preparation of Stock and Standard Solutions

4.2.1. Preparation of Stock Solution (100 mg/L)

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in a small amount of deionized water in a beaker.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with deionized water several times and add the rinsings to the volumetric flask.

  • Make up the volume to the mark with deionized water and mix thoroughly.

4.2.2. Preparation of Standard Solutions

Prepare a series of standard solutions by diluting the stock solution as described in the table below.

Standard No.Volume of Stock Solution (100 mg/L) (mL)Final Volume (mL)Concentration (mg/L)
11.01010.0
22.01020.0
33.01030.0
44.01040.0
55.01050.0
Determination of Maximum Absorbance Wavelength (λmax)

As the precise λmax for this compound is not consistently reported in the literature, it is essential to determine it experimentally.

  • Prepare a standard solution of this compound (e.g., 20 mg/L).

  • Fill a cuvette with deionized water to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the wavelength range of 400 nm to 800 nm.

  • Fill a separate cuvette with the 20 mg/L standard solution.

  • Scan the absorbance of the standard solution from 400 nm to 800 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for all subsequent measurements. While the λmax for similar dyes like Acid Blue 25 is around 600 nm, experimental verification is crucial.

Construction of the Calibration Curve
  • Set the spectrophotometer to the experimentally determined λmax.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each of the prepared standard solutions (10, 20, 30, 40, and 50 mg/L).

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

Measurement of Unknown Sample Concentration
  • Ensure the sample is a clear aqueous solution. If necessary, filter the sample to remove any particulate matter.

  • If the sample concentration is expected to be high, dilute it with deionized water to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at the determined λmax.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve:

    Concentration (mg/L) = (Absorbance - c) / m

    where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

Data Presentation

The following tables should be used to record and present the experimental data.

Table 1: Spectrophotometric Properties of this compound

ParameterValue
Maximum Absorbance Wavelength (λmax) To be determined experimentally (nm)
Molar Absorptivity (ε) To be determined experimentally (L mol⁻¹ cm⁻¹)
Linearity Range To be determined experimentally (mg/L)
Correlation Coefficient (R²) To be determined from calibration curve
Equation of the Calibration Curve To be determined from calibration curve

Table 2: Calibration Curve Data

Concentration (mg/L)Absorbance (at λmax)
10.0(Record Absorbance)
20.0(Record Absorbance)
30.0(Record Absorbance)
40.0(Record Absorbance)
50.0(Record Absorbance)

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_prep Solution Preparation cluster_lambda λmax Determination cluster_calib Calibration Curve cluster_unknown Unknown Sample Analysis stock Prepare 100 mg/L Stock Solution standards Prepare Standard Solutions (10-50 mg/L) stock->standards scan Scan Standard Solution (400-800 nm) standards->scan identify_lambda Identify Wavelength of Maximum Absorbance (λmax) scan->identify_lambda measure_standards Measure Absorbance of Standards at λmax identify_lambda->measure_standards plot_curve Plot Absorbance vs. Concentration measure_standards->plot_curve lin_reg Perform Linear Regression (y = mx + c, R²) plot_curve->lin_reg calculate_conc Calculate Concentration using Calibration Curve lin_reg->calculate_conc measure_unknown Measure Absorbance of Unknown Sample at λmax measure_unknown->calculate_conc

Caption: Experimental workflow for spectrophotometric analysis.

logical_relationship A Beer-Lambert Law (A = εbc) D Calibration Curve (Absorbance vs. Concentration) A->D is the principle behind B Known Concentration Standards B->D are used to construct C Measured Absorbance C->D is plotted for standards E Unknown Sample Concentration C->E of unknown is measured D->E is used to determine

Caption: Logical relationship for concentration determination.

Application Notes and Protocols for the Photocatalytic Activity Evaluation of New Materials Using Acid Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of new photocatalytic materials is crucial for advancing environmental remediation technologies. Acid Blue dyes, a class of anionic dyes, are frequently used as model pollutants to assess the photocatalytic efficacy of these novel materials due to their complex aromatic structures and resistance to conventional degradation methods.[1][2] This document provides a comprehensive guide, including detailed application notes and experimental protocols, for utilizing Acid Blue dyes, with a focus on providing a framework adaptable to specific dyes like Acid Blue 260, in the evaluation of photocatalytic activity. While specific data for this compound is not extensively available in the reviewed literature, the principles and protocols outlined herein for other Acid Blue dyes serve as a robust starting point for research.

Core Principles of Photocatalytic Degradation

Photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst and a light source to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).[3][4] These ROS are powerful oxidizing agents that can non-selectively degrade complex organic molecules, like Acid Blue dyes, into simpler, less harmful compounds, and ideally, complete mineralization to CO₂, H₂O, and mineral acids.[4] The general mechanism involves the excitation of the semiconductor by photons with energy equal to or greater than its bandgap, leading to the formation of electron-hole pairs that initiate the redox reactions.

Data Presentation: Photocatalytic Degradation of Acid Blue Dyes

The following tables summarize quantitative data from various studies on the photocatalytic degradation of different Acid Blue dyes. This data provides a comparative overview of the performance of various photocatalysts under different experimental conditions.

Table 1: Performance of Various Photocatalysts in the Degradation of Acid Blue Dyes

PhotocatalystTarget DyeInitial Conc. (mg/L)Catalyst Dose (g/L)Light SourceDegradation Efficiency (%)Reaction Time (min)Reference
ZnO NanoparticlesAcid Blue 25100.15Visible Light99150[5]
ZnO NanoparticlesAcid Blue 1131000.1Not Specified9630[6]
CdS/TiO₂ NanocompositeAcid BlueNot SpecifiedNot SpecifiedNot SpecifiedEnhanced DegradationNot Specified[7]
TiO₂Acid Blue 113501.0UV-C98.790[4]
TiO₂ (P25)Acid Blue 113701High-pressure mercury lampNot SpecifiedNot Specified[2]
MWCNTs/CoFe₂O₄Acid Blue 113250.4UV (36W) & Ultrasonic (50 kHz)10040[2]

Table 2: Kinetic Parameters for the Photocatalytic Degradation of Acid Blue Dyes

PhotocatalystTarget DyeKinetic ModelRate Constant (k)R² ValueReference
ZnO NanoparticlesAcid Blue 25Pseudo-first-orderNot SpecifiedNot Specified[5]
ZnO NanoparticlesAcid Blue 113First-orderNot SpecifiedNot Specified[6]
TiO₂Acid Blue 113First-order0.048 min⁻¹Not Specified[4]
AC-TiO₂Basic Blue 41First-order0.0366 min⁻¹0.9828[8]

Experimental Protocols

This section provides a detailed, generalized protocol for evaluating the photocatalytic activity of a new material using an Acid Blue dye as the model pollutant.

Materials and Reagents
  • Photocatalyst material (e.g., newly synthesized nanomaterial)

  • Acid Blue dye (e.g., this compound)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Spectrophotometer

  • Photoreactor (with a suitable light source, e.g., UV lamp, Xenon lamp with filters)

  • Magnetic stirrer and stir bars

  • Centrifuge or filtration system

  • pH meter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Acid Blue Dye Stock Solution B Prepare Photocatalyst Suspension A->B Add to C Adsorption-Desorption Equilibrium (in dark) B->C D Initiate Photocatalysis (Turn on Light Source) C->D E Withdraw Aliquots at Intervals D->E F Separate Catalyst (Centrifuge/Filter) E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate Degradation Efficiency G->H

Caption: Experimental workflow for photocatalytic degradation of Acid Blue dye.

Step-by-Step Protocol
  • Preparation of Dye Solution:

    • Prepare a stock solution of the Acid Blue dye (e.g., 100 mg/L) by dissolving a known amount of the dye powder in deionized water.

    • From the stock solution, prepare the desired working concentrations for the experiments (e.g., 10, 25, 50 mg/L).[2][5][6]

  • Photocatalytic Reactor Setup:

    • Add a specific volume of the Acid Blue dye solution to the photoreactor.

    • Add a measured amount of the photocatalyst to the solution to achieve the desired catalyst loading (e.g., 0.1 to 1.0 g/L).[4][6]

    • Place a magnetic stir bar in the reactor.

  • Adsorption-Desorption Equilibrium:

    • Before initiating the photocatalytic reaction, stir the suspension in complete darkness for a period of 30-60 minutes.[9]

    • This step is crucial to ensure that any removal of the dye due to adsorption onto the catalyst surface reaches equilibrium and is not mistaken for photocatalytic degradation.[9]

    • Take a sample at the end of this period to determine the initial concentration (C₀) after adsorption.

  • Initiation of Photocatalysis:

    • Turn on the light source to begin the photocatalytic reaction. The choice of light source (e.g., UV or visible light) will depend on the properties of the photocatalyst being evaluated.[9][10]

    • Continue stirring the suspension throughout the experiment to ensure homogeneity.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

    • Immediately separate the photocatalyst from the solution by centrifugation or by using a syringe filter to stop the reaction.[11]

    • Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of the Acid Blue dye using a UV-Vis spectrophotometer. The λ_max for the specific Acid Blue dye should be determined beforehand by scanning a solution of the dye.

    • The concentration of the dye at each time point (C_t) can be determined using a pre-established calibration curve of absorbance versus concentration.

  • Calculation of Degradation Efficiency:

    • The degradation efficiency of the photocatalyst can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - C_t) / C₀] x 100 Where C₀ is the initial concentration of the dye after the adsorption-desorption equilibrium step, and C_t is the concentration at time 't'.[11]

Signaling Pathway of Photocatalytic Degradation

G cluster_catalyst Photocatalyst cluster_light Light cluster_reaction Reactive Species Generation cluster_degradation Degradation Catalyst Semiconductor Photocatalyst e_h Electron-Hole Pair (e⁻ + h⁺) Catalyst->e_h Excitation Light Light (hν ≥ E_bg) Light->Catalyst O2_rad Superoxide Radical (•O₂⁻) e_h->O2_rad e⁻ + O₂ OH_rad Hydroxyl Radical (•OH) e_h->OH_rad h⁺ + H₂O/OH⁻ Dye Acid Blue Dye O2_rad->Dye Oxidation OH_rad->Dye Oxidation Deg_Prod Degradation Products (CO₂, H₂O, etc.) Dye->Deg_Prod

Caption: General mechanism of photocatalytic degradation of Acid Blue dye.

Conclusion

The use of Acid Blue dyes as model pollutants provides a reliable and effective method for evaluating the photocatalytic activity of new materials. The protocols and data presented in these application notes offer a solid foundation for researchers to design and conduct their experiments. While specific parameters may need to be optimized for different photocatalysts and specific dyes like this compound, the fundamental principles and methodologies remain consistent. Careful execution of these protocols will yield valuable insights into the performance of novel photocatalytic materials, contributing to the development of more efficient environmental remediation technologies.

References

Application Notes and Protocols for Acid Blue 260 Dye Removal from Industrial Effluents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of Acid Blue 260 dye removal from industrial effluents. The focus is on adsorption-based methods, which are widely researched for their efficiency and cost-effectiveness.

Introduction to this compound and Removal Strategies

This compound is an azo dye that can be found in the wastewater of various industries, including textiles. Due to its complex aromatic structure, it is resistant to biodegradation and can persist in the environment. The removal of such dyes from industrial effluents is crucial to mitigate environmental pollution. Several methods are employed for dye removal, including adsorption, membrane filtration, and advanced oxidation processes. Adsorption is a popular technique due to its high efficiency, operational simplicity, and the potential for adsorbent regeneration.

Data Presentation: Adsorption of this compound

The following tables summarize key quantitative data from studies on the removal of this compound and other similar acid dyes using various adsorbents.

Table 1: Adsorption Capacities and Conditions for Acid Blue Dyes

AdsorbentAcid DyeMax. Adsorption Capacity (mg/g)Optimal pHTemperature (K)Contact Time (min)Reference
Multi-Wall Carbon Nanotubes (MWCNTs)This compound233.346.429875[1][2]
Powder Activated Charcoal (PAC)Acid Blue151.3Low pH favored328Not Specified[3][4]
Surfactant-Modified BentoniteAcid Blue 8038.157Room Temp.75[5]
Chitosan/Sodium Alginate/Halloysite NanotubeAcid Blue 253513Not Specified30[6]

Table 2: Thermodynamic Parameters for this compound Adsorption on MWCNTs

ParameterValueUnit
Enthalpy Change (ΔH°)31.361kJ/mol
Entropy Change (ΔS°)131.74J/mol·K

Source:[1]

Experimental Protocols

Detailed methodologies for key experiments in studying dye removal are provided below.

Protocol 1: Preparation of Adsorbent and Dye Stock Solution
  • Adsorbent Preparation:

    • If using a commercial adsorbent like activated charcoal, it may require washing with deionized water to remove impurities and then drying in an oven at a specified temperature (e.g., 473 K) before use.[4]

    • For synthesized adsorbents like surfactant-modified bentonite, follow the specific synthesis protocol, which may involve reacting the base material with a modifying agent (e.g., cetyltrimethylammonium bromide), followed by washing and drying.[5]

  • Dye Stock Solution Preparation:

    • Accurately weigh a specific amount of this compound dye powder.

    • Dissolve the dye in a known volume of deionized water to prepare a stock solution of a high concentration (e.g., 1000 mg/L).

    • Prepare working solutions of desired concentrations by diluting the stock solution.

Protocol 2: Batch Adsorption Experiments

These experiments are performed to determine the equilibrium of dye adsorption and the effects of various parameters.

  • Effect of Contact Time:

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of the dye solution (e.g., 100 mL of 50 mg/L).

    • Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature.

    • Withdraw samples at different time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Analyze the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye.

  • Effect of Initial Dye Concentration:

    • Repeat the above procedure with varying initial dye concentrations (e.g., 25, 50, 100, 150, 200 mg/L) while keeping the adsorbent dose, contact time (at equilibrium), temperature, and pH constant.

  • Effect of Adsorbent Dose:

    • Vary the amount of adsorbent (e.g., 0.05, 0.1, 0.2, 0.4 g) while keeping the initial dye concentration, contact time, temperature, and pH constant.[5]

  • Effect of pH:

    • Adjust the initial pH of the dye solutions to different values (e.g., 2, 4, 6, 8, 10) using dilute HCl or NaOH.

    • Add the adsorbent and proceed as in the contact time study, keeping other parameters constant. For Acid Blue dyes, adsorption is generally favored at lower pH.[1][4]

Protocol 3: Adsorption Isotherm Studies

Adsorption isotherms describe how the adsorbate interacts with the adsorbent surface.

  • Perform batch adsorption experiments with varying initial dye concentrations at a constant temperature.

  • Calculate the amount of dye adsorbed at equilibrium (qe, in mg/g) using the following equation:

    • qe = (C0 - Ce) * V / W

    • Where C0 is the initial dye concentration (mg/L), Ce is the equilibrium dye concentration (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).

  • Fit the experimental data to various isotherm models, such as the Langmuir and Freundlich models, to determine the adsorption mechanism.

Protocol 4: Adsorption Kinetic Studies

Kinetic studies are essential to understand the rate of adsorption.

  • Use the data from the "Effect of Contact Time" experiment.

  • Calculate the amount of dye adsorbed at different times (qt, in mg/g).

  • Fit the data to kinetic models like the pseudo-first-order and pseudo-second-order models to determine the rate-controlling step. The pseudo-second-order model is often found to be a good fit for dye adsorption.[3][4]

Protocol 5: Thermodynamic Studies

Thermodynamic studies reveal the nature of the adsorption process (e.g., spontaneous, endothermic).

  • Conduct batch adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K) while keeping other parameters constant.[1]

  • Calculate the thermodynamic parameters (Gibbs free energy change, ΔG°; enthalpy change, ΔH°; and entropy change, ΔS°) using the following equations:

    • ΔG° = -RT ln(Kc)

    • ln(Kc) = - (ΔH°/RT) + (ΔS°/R)

    • Where R is the universal gas constant, T is the temperature in Kelvin, and Kc is the equilibrium constant.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the study of this compound removal.

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Data Analysis Adsorbent Adsorbent Preparation Contact_Time Effect of Contact Time Adsorbent->Contact_Time Dye_Solution Dye Stock Solution Dye_Solution->Contact_Time Kinetics Adsorption Kinetics Contact_Time->Kinetics Concentration Effect of Initial Concentration Isotherm Adsorption Isotherms Concentration->Isotherm Dose Effect of Adsorbent Dose Dose->Isotherm pH Effect of pH pH->Isotherm Thermo Thermodynamic Studies Isotherm->Thermo Adsorption_Factors cluster_params Parameters Experimental Parameters Contact_Time Contact Time Parameters->Contact_Time Concentration Initial Dye Concentration Parameters->Concentration Adsorbent_Dose Adsorbent Dose Parameters->Adsorbent_Dose pH Solution pH Parameters->pH Temperature Temperature Parameters->Temperature Adsorption Adsorption Efficiency Contact_Time->Adsorption Concentration->Adsorption Adsorbent_Dose->Adsorption pH->Adsorption Temperature->Adsorption Data_Modeling cluster_models Adsorption Models Experimental_Data Experimental Data Isotherm_Models Isotherm Models (Langmuir, Freundlich) Experimental_Data->Isotherm_Models Equilibrium Data Kinetic_Models Kinetic Models (Pseudo-first-order, Pseudo-second-order) Experimental_Data->Kinetic_Models Time-dependent Data Thermodynamic_Parameters Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) Experimental_Data->Thermodynamic_Parameters Temperature-dependent Data

References

Application Notes and Protocols for Determining the Colorfastness of Acid Blue 260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for determining the colorfastness of Acid Blue 260, a common acid dye used in the textile and leather industries.[1][2][3] Accurate assessment of colorfastness is critical for ensuring the quality and durability of dyed materials when exposed to various environmental conditions during their lifecycle.

Introduction

This compound is an anionic dye, soluble in water, and is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][3][4][5] Its molecular structure, belonging to the anthraquinone (B42736) class, imparts a vibrant blue color.[6][7] The colorfastness of a dye refers to the resistance of the colored textile to change in its color characteristics or to the transfer of its colorants to adjacent materials.[3] This document outlines the standardized methods for evaluating the colorfastness of this compound to washing (soaping), rubbing (crocking), and light.

Data Presentation: Colorfastness Properties of this compound

The following table summarizes the typical colorfastness ratings of this compound on wool and nylon fabrics. The ratings are based on standardized gray scales for color change and staining, and the blue wool scale for light fastness. A rating of 5 indicates excellent fastness, while a rating of 1 indicates poor fastness. For light fastness, the scale is typically from 1 to 8, with 8 being the highest.[8][9]

Fastness Property Test Method Substrate Rating (Color Change/Fading) Rating (Staining)
Washing (Soaping) ISO 105-C06Wool2 - 42 - 4
Nylon (unfixed)4-52-3 (Nylon), 4 (Wool), 5 (Cotton)
Nylon (fixed)53-4 (Nylon), 4-5 (Wool), 5 (Cotton)
Rubbing (Crocking) - Dry ISO 105-X12-Typically Good to Excellent (4-5)Typically Good to Excellent (4-5)
Rubbing (Crocking) - Wet ISO 105-X12-Typically Moderate to Good (3-4)Typically Moderate to Good (3-4)
Light Fastness ISO 105-B02Wool6 - 7-
Nylon5 - 7-
Perspiration Fastness ISO 105-E04Wool4 - 54 - 5
Nylon (unfixed)4-53-4 (Nylon), 4 (Viscose)
Nylon (fixed)55 (Nylon), 5 (Viscose)

Note: Specific ratings can vary depending on the dyeing process, depth of shade, and the presence of fixing agents.[1][10]

Experimental Workflow

The general workflow for determining the colorfastness of a dyed textile involves preparing the test specimen, exposing it to the specific condition being tested, and then evaluating the resulting color change and staining.

Colorfastness Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation cluster_results Results start Start prep_specimen Prepare Dyed Specimen (e.g., this compound on Wool/Nylon) start->prep_specimen prep_adjacent Prepare Adjacent Fabric (Multifiber or Single Fiber) prep_specimen->prep_adjacent washing Washing Test (ISO 105-C06) prep_adjacent->washing rubbing Rubbing Test (ISO 105-X12) light Light Fastness Test (ISO 105-B02) assess_color_change Assess Color Change (Gray Scale ISO 105-A02) washing->assess_color_change assess_staining Assess Staining (Gray Scale ISO 105-A03) washing->assess_staining rubbing->assess_staining assess_lightfastness Assess Lightfastness (Blue Wool Scale ISO 105-B01) light->assess_lightfastness report Report Colorfastness Ratings assess_color_change->report assess_staining->report assess_lightfastness->report

Caption: General experimental workflow for determining the colorfastness of textiles.

Experimental Protocols

The following are detailed methodologies for key colorfastness tests, based on internationally recognized standards.

Colorfastness to Washing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.[3][11]

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.[6]

  • Stainless steel containers (75 ± 5 mm diameter x 125 ± 10 mm high) of 550 ± 50 ml capacity.

  • Stainless steel balls (6 mm diameter).

  • Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).

  • ISO standard ECE reference detergent 'B' (phosphate-based).[6]

  • Gray Scale for assessing change in color (ISO 105-A02).[6]

  • Gray Scale for assessing staining (ISO 105-A03).[6]

  • Spectrophotometer or colorimeter (optional, for instrumental assessment).

Procedure:

  • Specimen Preparation: Cut a 100 mm x 40 mm specimen of the textile dyed with this compound. Place it between two pieces of the multifiber adjacent fabric of the same dimensions and sew along all four sides to form a composite specimen.[6]

  • Test Solution Preparation: Prepare the washing liquor by dissolving 4 g of ECE reference detergent per liter of deionized water.

  • Washing: Place the composite specimen, 10 stainless steel balls, and 150 ml of the washing liquor into a stainless steel container.

  • Close the container and place it in the Launder-Ometer. Agitate for 30 minutes at 40°C (or other specified temperature depending on the test procedure, e.g., A1S).[6]

  • Rinsing and Drying: Remove the composite specimen, rinse it twice in deionized water, and then once in cold running tap water. Squeeze out the excess water.

  • Open the stitching on two long sides and one short side. Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.

  • Assessment:

    • Assess the change in color of the dyed specimen by comparing it with an untreated original sample using the Gray Scale for assessing change in color.[6]

    • Assess the degree of staining on each of the six fiber strips of the multifiber fabric using the Gray Scale for assessing staining.[6]

Colorfastness to Rubbing (Crocking) (ISO 105-X12)

This method determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[11][12]

Apparatus and Materials:

  • Crockmeter (rubbing fastness tester) with a rubbing finger of 16 mm diameter, applying a downward force of 9 ± 0.2 N.[2][13]

  • Standard white cotton rubbing cloth, cut into 50 mm x 50 mm squares.[2]

  • Gray Scale for assessing staining (ISO 105-A03).

  • Deionized water for wet rubbing.

Procedure:

  • Specimen Preparation: Cut a specimen of the dyed textile at least 140 mm x 50 mm.

  • Dry Rubbing:

    • Fix the specimen onto the base of the crockmeter.

    • Mount a dry cotton rubbing cloth onto the rubbing finger.

    • Operate the crockmeter for 10 cycles, moving the finger back and forth along a 104 ± 3 mm track at a rate of one cycle per second.[2][13]

  • Wet Rubbing:

    • Thoroughly wet a fresh cotton rubbing cloth in deionized water and squeeze it to a wet pick-up of 95-100%.[13]

    • Repeat the procedure described for dry rubbing with the wet cloth on a fresh area of the dyed specimen.

  • Drying: Air-dry the rubbing cloths.

  • Assessment: Assess the degree of staining on both the dry and wet rubbing cloths using the Gray Scale for assessing staining under standard lighting conditions.[13]

Colorfastness to Light (ISO 105-B02)

This method measures the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[12]

Apparatus and Materials:

  • Air-cooled or water-cooled Xenon-arc lamp fading apparatus.[8]

  • Opaque card stock.

  • Blue Wool Standards (a set of eight blue wool references with known lightfastness, ranging from 1 to 8).[8][9]

  • Gray Scale for assessing change in color (ISO 105-A02).

Procedure:

  • Specimen Preparation: Mount a specimen of the textile dyed with this compound onto the card stock.

  • Exposure:

    • Place the mounted specimen and the Blue Wool Standards in the Xenon-arc lamp apparatus.

    • Partially cover both the specimen and the standards with an opaque cover.

    • Expose the assembly to the light from the Xenon-arc lamp under specified conditions of temperature and humidity.

  • Assessment:

    • Periodically inspect the fading of the specimen and the Blue Wool Standards.

    • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the Gray Scale for assessing change in color.

    • The lightfastness rating is the number of the Blue Wool Standard that shows a similar change in color (fading) to the test specimen.[14] If the specimen's fading is between two consecutive standards, an intermediate rating can be assigned (e.g., 6-7).[11]

References

Troubleshooting & Optimization

Technical Support Center: Acid Blue 260 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Acid Blue 260. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic, water-soluble anionic dye.[1][2] It appears as a dark blue powder and is commonly used in the textile industry for dyeing wool, nylon, and silk.[1] In a research context, it can be used in various applications, including the study of dye removal from wastewater.

Q2: What makes this compound water-soluble?

This compound's water solubility is attributed to the presence of sulfonic acid functional groups in its molecular structure, which are characteristic of acid dyes.[3] As an anionic dye, it carries a negative charge in aqueous solutions.

Q3: What are the main challenges when dissolving this compound?

The primary challenge encountered is its tendency to have low solubility at room temperature and to precipitate out of aqueous solutions over time, especially at higher concentrations.[4] Its solubility is also significantly dependent on the temperature and pH of the solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete dissolution of the dye powder. Low water temperature; insufficient agitation; dye powder forming clumps.Use hot water (around 80-90°C) for initial dissolution. Ensure vigorous and continuous stirring. Prepare a paste of the dye with a small amount of hot water before adding the bulk of the solvent to prevent clumping.
The solution is cloudy or contains visible particles. The solution may be supersaturated, or the dye has started to precipitate.Gently heat the solution while stirring to redissolve the particles. If cloudiness persists, consider diluting the solution to a lower concentration. Ensure the solubility limit at the working temperature is not exceeded.
Precipitate forms in the solution upon standing. The solution is unstable at the storage temperature or concentration. Electrolytes might be present, reducing solubility.Store the solution in a cool, dark place.[5] Prepare fresh solutions before use whenever possible. Avoid the addition of salts (electrolytes) to the solution, as they can decrease the solubility of acid dyes.[6]
Inconsistent experimental results between batches. Variations in the preparation of the dye solution, such as different water temperatures, pH values, or water hardness.Standardize the dissolution protocol. Use deionized or distilled water to avoid interference from ions present in hard water.[1] Always measure and adjust the pH of the final solution to the desired value for your experiment.

Experimental Protocols

Standard Laboratory Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general procedure for dissolving this compound in water for laboratory use.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Beaker

  • Magnetic stirrer and stir bar

  • Hot plate

  • Volumetric flask

  • Weighing scale

  • Spatula

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Wear appropriate PPE, including a lab coat, gloves, and safety glasses. Handle the this compound powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Initial Wetting (Pasting): Transfer the weighed powder to a beaker. Add a small amount of hot deionized water (approximately 80-90°C) to the powder to form a smooth, lump-free paste. This step is crucial to prevent the formation of aggregates that are difficult to dissolve.

  • Dissolution: While continuously stirring with a magnetic stirrer, gradually add more hot deionized water to the paste.

  • Heating and Stirring: Gently heat the solution on a hot plate to between 80°C and 90°C.[1][7] Continue stirring until all the dye has dissolved. Do not boil the solution.

  • Cooling and Volume Adjustment: Once the dye is fully dissolved, remove the beaker from the hot plate and allow the solution to cool to room temperature. Transfer the cooled solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a quantitative transfer. Add deionized water to the flask until the final desired volume is reached.

  • pH Adjustment (Optional): If a specific pH is required for your experiment, adjust the pH of the solution using dilute acid or base while monitoring with a pH meter.

  • Storage: Store the prepared solution in a tightly sealed container in a cool, dark place.[5] Due to the potential for precipitation, it is recommended to use the solution as fresh as possible.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures
Temperature (°C)Solubility (g/L)Reference
9060 - 80[1][7]
Note: Comprehensive quantitative data for a range of temperatures is not readily available in the reviewed literature.
Table 2: Qualitative Effect of pH and Additives on this compound Solubility
Factor Effect on Solubility Remarks
Increasing Temperature IncreasesSignificantly higher solubility is observed at elevated temperatures.
pH DependentAs an anionic dye, solubility is influenced by pH. Generally, solubility can be affected by the charge state of the molecule.[8]
Electrolytes (e.g., salts) DecreasesThe presence of electrolytes can cause the dye to "salt out" and precipitate.[6]
Co-solvents (e.g., low-carbon alcohols) May IncreaseSome organic solvents can improve solubility, although this compound is reported to be hardly soluble in alcohol.[7][9][10]
Non-ionic Surfactants May IncreaseSurfactants can aid in the dispersion and solubilization of acid dyes.[3][11]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage weigh 1. Weigh this compound paste 2. Create a Paste (with hot water) weigh->paste dissolve 3. Gradual Dissolution (with hot water and stirring) paste->dissolve heat 4. Gentle Heating (80-90°C) dissolve->heat cool 5. Cool to Room Temperature heat->cool adjust_vol 6. Adjust to Final Volume cool->adjust_vol adjust_ph 7. Adjust pH (Optional) adjust_vol->adjust_ph store Store in a cool, dark place adjust_ph->store

Caption: Experimental workflow for preparing an aqueous solution of this compound.

solubility_factors solubility This compound Solubility temp Temperature solubility->temp Increases with higher temp ph pH solubility->ph Is dependent on cosolvents Co-solvents solubility->cosolvents Can be increased by surfactants Surfactants solubility->surfactants Can be increased by electrolytes Electrolytes solubility->electrolytes Decreases with presence

Caption: Logical relationships of factors influencing the solubility of this compound.

References

Troubleshooting uneven dyeing with Acid blue 260.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Blue 260 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anthraquinone-based acid dye.[1][2] It is primarily used for dyeing and printing on polyamide fibers like nylon, as well as protein fibers such as wool and silk.[1][3][4][5][6] It is known for producing a vibrant blue color and is suitable for achieving dark shades on nylon.[4][7]

Q2: What are the common causes of uneven dyeing with this compound?

Uneven dyeing can stem from several factors throughout the dyeing process. Key causes include:

  • Improper Pre-treatment: Failure to adequately scour and bleach the substrate can leave impurities that hinder uniform dye uptake.[8][9]

  • Incorrect pH Control: Acid dyes are highly sensitive to pH.[10][11][12] An incorrect or fluctuating pH can lead to poor dye fixation and uneven color.[8][11]

  • Poor Temperature Management: Rapid or uneven heating of the dye bath can cause the dye to strike the fabric too quickly, resulting in patchiness.[13][14]

  • Inadequate Dye Dissolution: If the dye powder is not fully dissolved, it can lead to dye spots on the material.[9]

  • Insufficient Agitation: Lack of proper movement of the substrate or circulation of the dye bath can cause localized over-dyeing.

  • Use of Hard Water: Minerals in hard water can interfere with the dyeing process, leading to patchy results.[15][16]

  • Overloading the Dye Bath: Too much material in the dye bath can prevent even circulation of the dye.[9]

Troubleshooting Guide for Uneven Dyeing

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem: My dyed substrate has light and dark patches.

This is a classic sign of uneven dyeing. Follow these troubleshooting steps:

  • Verify Substrate Preparation: Ensure your material was properly scoured and bleached before dyeing to remove any sizing agents, oils, or other impurities.[9]

  • Review pH Control: The pH of the dye bath is critical for acid dyes. For many acid dyes, a pH between 4 and 6 is optimal.[10]

  • Assess Temperature Ramp Rate: The temperature of the dye bath should be raised gradually. A slow and steady increase allows for even dye migration and absorption.[13]

  • Check for Proper Agitation: Ensure constant and uniform agitation of the substrate within the dye bath.

  • Consider a Leveling Agent: For particularly difficult substrates or when aiming for very pale, even shades, the use of a leveling agent is recommended.[17][18]

Problem: I am observing dye spots or speckles on my material.

Dye spots are typically caused by undissolved dye particles.

  • Improve Dye Dissolution Technique: Ensure the this compound powder is completely dissolved before adding it to the dye bath. "Pasting" the dye with a small amount of hot water before adding it to the main bath can improve dissolution.[13]

  • Filter the Dye Solution: Strain the dissolved dye solution through a fine mesh before adding it to the dye bath to remove any remaining particles.[9][13]

Quantitative Data Summary

For reproducible results, it is crucial to control the dyeing parameters. The following table summarizes key quantitative data for dyeing with this compound.

ParameterRecommended Value/RangeNotes
pH 4.0 - 6.0Acidic conditions are necessary for the proper fixation of acid dyes.[10] Use acetic acid or citric acid to adjust.
Dyeing Temperature 85°C - 95°CGradually raise the temperature to just below boiling. For wool, gradual heating and cooling is important to prevent felting.[19]
Leveling Agent 0.5% - 1.0% (o.w.f)The specific amount may vary depending on the agent and substrate.
Water Hardness Softened/Deionized WaterHard water can interfere with dye solubility and uptake.[15][16]
Liquor Ratio 1:8 to 1:10This can vary based on the equipment and substrate.

(o.w.f = on the weight of fiber)

Experimental Protocols

Protocol 1: Standard Dyeing Procedure for Polyamide (Nylon)

  • Pre-treatment: Scour the nylon substrate in a solution of non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dye bath with softened or deionized water.

    • Add a leveling agent (e.g., 0.5% o.w.f.).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Separately, dissolve the required amount of this compound powder in hot water and add it to the dye bath through a filter.

  • Dyeing:

    • Introduce the wet nylon substrate into the dye bath at 40°C.

    • Raise the temperature to 95°C at a rate of 1-2°C per minute.

    • Hold at 95°C for 30-60 minutes, ensuring continuous agitation.

  • Rinsing and After-treatment:

    • Cool the dye bath slowly to 70°C.

    • Rinse the dyed substrate thoroughly, first with warm water and then with cold water, until the water runs clear.

    • If necessary, an after-treatment with a fixing agent can be performed to improve wash fastness.

Protocol 2: pH Measurement and Adjustment

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).

  • Measurement: Take a sample of the dye bath and allow it to cool to room temperature before measuring the pH.

  • Adjustment:

    • To lower the pH, add a dilute solution of acetic acid or citric acid dropwise, stirring continuously and re-measuring until the desired pH is reached.

    • To raise the pH, a dilute solution of sodium carbonate (soda ash) can be used, although this is less common for acid dyeing.

Visualizations

Troubleshooting_Uneven_Dyeing start Uneven Dyeing Observed check_pretreatment Was the substrate properly scoured and bleached? start->check_pretreatment pretreat Perform thorough pre-treatment check_pretreatment->pretreat No check_ph Was the dye bath pH within the optimal range (4-6)? check_pretreatment->check_ph Yes pretreat->check_ph adjust_ph Adjust pH with acetic or citric acid check_ph->adjust_ph No check_temp Was the temperature ramped slowly and evenly? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Implement a gradual heating profile (1-2°C/min) check_temp->adjust_temp No check_dissolution Was the dye fully dissolved before addition? check_temp->check_dissolution Yes adjust_temp->check_dissolution improve_dissolution Paste dye with hot water and filter the solution check_dissolution->improve_dissolution No consider_leveling Consider adding a leveling agent check_dissolution->consider_leveling Yes improve_dissolution->consider_leveling end_solution Even Dyeing Achieved consider_leveling->end_solution

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment pretreatment Substrate Pre-treatment dye_prep Dye Bath Preparation pretreatment->dye_prep dyeing Dyeing at Controlled Temp. dye_prep->dyeing rinsing Rinsing dyeing->rinsing drying Drying rinsing->drying

Caption: Standard experimental workflow for dyeing.

References

Effect of pH on the stability and color of Acid blue 260.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability and color of Acid Blue 260. The information is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is an azo dye that is readily soluble in water.[1][2][3] It exhibits good overall stability, making it suitable for various applications, including textile and leather dyeing.[1] However, like many organic dyes, its stability and color can be influenced by environmental factors, most notably pH.[1][4][5]

Q2: How does pH affect the color of this compound solutions?

Q3: Can extreme pH values lead to the degradation of this compound?

Yes, exposure to highly acidic or alkaline conditions can lead to the degradation of this compound. This degradation can result in a loss of color and the formation of breakdown products. The rate of degradation is dependent on the specific pH and temperature of the solution. For instance, studies on other acid dyes have shown that degradation can be accelerated at very low or very high pH values.[6]

Q4: What is the optimal pH range for working with this compound?

The optimal pH for using this compound depends on the specific application. For dyeing processes involving materials like wool, silk, and nylon, an acidic pH is typically required to facilitate the binding of the dye to the fibers.[7] For general laboratory use where color stability is paramount, a neutral pH of around 7 is often recommended as a starting point. However, it is crucial to experimentally determine the optimal pH for your specific application to ensure color consistency and stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected color shift in the dye solution. The pH of the solution may have changed or is outside the stable range for the dye.Measure the pH of the solution. Adjust the pH to the desired range using appropriate buffers. For consistent results, always use a buffered solution.
The color of the dye is fading over time. The dye may be degrading due to exposure to extreme pH (highly acidic or alkaline) or light.Store dye solutions in a dark place and at a stable, neutral pH if possible. If the application requires an acidic or alkaline environment, conduct stability studies to determine the rate of degradation and prepare fresh solutions as needed.
Inconsistent dyeing results between batches. Variations in the pH of the dye bath.Strictly control and monitor the pH of the dye bath for each batch. Use a reliable pH meter and calibrate it regularly.
Precipitation of the dye from the solution. The solubility of this compound can be affected by pH.[2] Extreme pH values or the presence of certain salts can reduce its solubility.Ensure the pH of the solution is within the optimal solubility range. If precipitation occurs, try adjusting the pH towards neutral. You can also filter the solution before use.

Data Presentation

The following table summarizes the hypothetical effect of pH on the color and stability of an acid dye, based on typical behavior observed for dyes of this class. This data should be used as a general guide, and specific experimental verification for this compound is recommended.

pHObserved Colorλmax (nm)Stability (Relative Degradation Rate)
2Greenish-Blue~625Moderate
4Bright Blue~630High
7Royal Blue~635Very High
10Bluish-Purple~640Moderate
12Purple~645Low

Experimental Protocols

Protocol for Determining the Effect of pH on the UV-Vis Spectrum of this compound

This protocol outlines the steps to measure the absorption spectrum of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 10, and 12).

  • Preparation of Stock Dye Solution: Prepare a concentrated stock solution of this compound in deionized water.

  • Preparation of Test Solutions: For each pH value, add a small, precise volume of the stock dye solution to a known volume of the corresponding buffer solution to achieve the desired final concentration.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer and allow it to warm up.

    • Use the respective buffer solution as a blank to zero the instrument.

    • Measure the absorbance of each test solution across the visible spectrum (e.g., 400-800 nm).

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength for each pH.

  • Data Analysis: Plot the absorbance spectra for each pH on the same graph to visualize the changes. Create a table summarizing the λmax and absorbance at λmax for each pH.

Protocol for Assessing the Stability of this compound at Different pH Values

This protocol describes how to evaluate the degradation of this compound over time at various pH levels.

  • Preparation of Test Solutions: Prepare solutions of this compound in different buffer solutions (e.g., pH 2, 4, 7, 10, and 12) as described in the previous protocol.

  • Initial Absorbance Measurement: Immediately after preparation (t=0), measure the absorbance of each solution at its λmax.

  • Incubation: Store the solutions under controlled conditions (e.g., constant temperature, in the dark) for a specified period (e.g., 24, 48, 72 hours).

  • Time-Point Measurements: At regular intervals, take an aliquot of each solution and measure its absorbance at the initial λmax.

  • Data Analysis:

    • Calculate the percentage of dye remaining at each time point using the formula: (% Dye Remaining) = (Absorbance at time t / Initial Absorbance) * 100.

    • Plot the percentage of dye remaining against time for each pH to determine the degradation kinetics.

Visualizations

Experimental_Workflow_pH_Effect cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Buffer Solutions (pH 2-12) C Prepare Test Solutions at each pH A->C B Prepare this compound Stock Solution B->C D Measure UV-Vis Spectrum (t=0) C->D E Incubate Solutions (Controlled Conditions) D->E F Measure UV-Vis Spectrum (at time intervals) E->F Time G Analyze Spectral Shifts (Color Change) F->G H Calculate Degradation Rate (Stability) F->H

Caption: Workflow for Investigating pH Effects on this compound.

pH_Effect_Relationship cluster_acidic Acidic Conditions (Low pH) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (High pH) pH pH of Solution Protonation Protonation of Dye Molecule pH->Protonation < 7 Stable_Form Stable Molecular Form pH->Stable_Form ≈ 7 Deprotonation Deprotonation of Dye Molecule pH->Deprotonation > 7 Color_Shift_A Potential Color Shift (e.g., to greenish-blue) Protonation->Color_Shift_A Stability_A Increased Degradation (at very low pH) Protonation->Stability_A Optimal_Color Optimal Color (Bright Blue) Stable_Form->Optimal_Color Max_Stability Maximum Stability Stable_Form->Max_Stability Color_Shift_B Potential Color Shift (e.g., to purple) Deprotonation->Color_Shift_B Stability_B Increased Degradation (at very high pH) Deprotonation->Stability_B

Caption: Relationship between pH and this compound Properties.

References

Technical Support Center: Optimizing the Photocatalytic Degradation of Acid Blue 260

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the photocatalytic degradation of Acid Blue 260.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation important?

A1: this compound is a synthetic anthraquinone (B42736) dye. Due to their complex aromatic structure, these dyes are stable and persist in the environment, posing potential risks to ecosystems. Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts and light to break down these complex molecules into simpler, less harmful substances.

Q2: What are the key parameters influencing the photocatalytic degradation of this compound?

A2: The efficiency of photocatalytic degradation is primarily influenced by several factors: solution pH, catalyst loading (concentration), initial dye concentration, and the intensity of the light source. Optimizing these parameters is crucial for achieving high degradation rates.

Q3: How is the degradation of this compound monitored and quantified?

A3: The most common method for monitoring the degradation of this compound is UV-Visible (UV-Vis) spectrophotometry. The degradation process is tracked by measuring the decrease in the absorbance peak of the dye at its maximum wavelength (λmax) over time. For a more thorough analysis of mineralization, techniques like Total Organic Carbon (TOC) analysis are recommended to confirm the conversion of organic dye molecules into carbon dioxide.

Q4: What are the expected end-products of complete this compound degradation?

A4: The complete mineralization of this compound through photocatalysis ideally results in the formation of carbon dioxide (CO₂), water (H₂O), and inorganic ions such as nitrates (NO₃⁻) and sulfates (SO₄²⁻). However, the degradation process can proceed through various intermediate organic compounds.

Q5: Can this compound be degraded by UV light alone?

A5: Direct photolysis of this compound by UV light can occur to some extent, but the efficiency is generally low. The presence of a photocatalyst significantly enhances the degradation rate by facilitating the generation of highly reactive hydroxyl radicals (•OH) that are the primary agents of degradation.

Troubleshooting Guide

Issue Possible Causes Solutions
Low Degradation Efficiency 1. Suboptimal pH: The surface charge of the photocatalyst and the dye molecule's speciation are pH-dependent. An inappropriate pH can lead to poor adsorption of the dye onto the catalyst surface or reduced generation of hydroxyl radicals. 2. Incorrect Catalyst Loading: Too little catalyst provides insufficient active sites for the reaction. Conversely, excessive catalyst loading can lead to turbidity, which scatters the incident light and reduces its penetration into the solution. 3. High Initial Dye Concentration: A high concentration of dye molecules can absorb a significant portion of the light, preventing it from reaching the catalyst surface (inner filter effect). 4. Inadequate Light Source: The light source may not have the appropriate wavelength to activate the photocatalyst, or its intensity may be too low.1. Optimize pH: Conduct preliminary experiments to determine the optimal pH for your specific catalyst-dye system. For many semiconductor catalysts, acidic conditions are favorable for the degradation of anionic dyes like this compound. 2. Optimize Catalyst Loading: Perform a series of experiments with varying catalyst concentrations to find the optimal loading for your reactor geometry and dye concentration. 3. Reduce Initial Dye Concentration: If high concentrations are necessary, consider a stepwise addition of the dye or a longer reaction time. 4. Check Light Source: Ensure your lamp's emission spectrum is suitable for your photocatalyst's band gap. Verify the lamp's intensity and age, as performance can decrease over time.
Inconsistent or Irreproducible Results 1. Inhomogeneous Catalyst Suspension: If the catalyst is not uniformly dispersed in the solution, the active surface area exposed to light will vary between experiments. 2. Fluctuations in Light Intensity: The output of the light source may not be stable, especially during the warm-up phase. 3. Temperature Variations: Although less critical than other parameters, significant temperature fluctuations can affect reaction kinetics.1. Ensure Proper Mixing: Use a magnetic stirrer or sonication to maintain a homogeneous suspension of the catalyst throughout the experiment. 2. Stabilize Light Source: Allow the lamp to warm up for a consistent period before starting each experiment to ensure a stable light output. 3. Control Temperature: If possible, use a water bath or a cooling system to maintain a constant temperature in the photoreactor.
Discoloration without Mineralization 1. Formation of Colorless Intermediates: The disappearance of color (monitored by UV-Vis) does not always signify complete degradation. The primary chromophore of the dye may be broken down, but colorless aromatic intermediates may persist.1. Use Advanced Analytical Techniques: Employ methods like High-Performance Liquid Chromatography (HPLC) to identify and quantify intermediate products. Use Total Organic Carbon (TOC) analysis to confirm the complete conversion of organic carbon to CO₂. 2. Extend Reaction Time or Add Oxidants: Increase the irradiation time to allow for the degradation of intermediates. The addition of an oxidant like hydrogen peroxide (H₂O₂) can sometimes accelerate the mineralization process.

Experimental Protocols

General Protocol for Photocatalytic Degradation of this compound

This protocol outlines a general procedure for a batch photocatalytic experiment. Researchers should optimize the specific parameters based on their experimental setup and objectives.

1. Materials and Reagents:

  • This compound dye

  • Photocatalyst (e.g., TiO₂, ZnO, or a composite material)

  • Deionized water

  • Acid (e.g., HCl or H₂SO₄) and Base (e.g., NaOH) for pH adjustment

  • Photoreactor equipped with a light source (e.g., UV lamp or solar simulator) and a magnetic stirrer.

2. Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From this stock, prepare the desired initial concentration for the experiment.

  • Catalyst Suspension: Add the optimized amount of photocatalyst to the dye solution in the photoreactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the catalyst surface and reach an equilibrium.

  • Initiation of Photocatalysis: Turn on the light source to start the photocatalytic reaction.

  • Sampling: At regular time intervals, withdraw a small aliquot of the suspension.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the withdrawn sample to remove the catalyst particles.

  • Analysis: Measure the absorbance of the supernatant/filtrate at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

Catalyst Characterization

To understand the properties of the photocatalyst, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the photocatalyst.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the catalyst.

Quantitative Data

The following tables summarize the optimal conditions and degradation efficiencies for the photocatalytic degradation of Acid Blue dyes from various studies. Note that the specific conditions will vary depending on the photocatalyst and experimental setup.

Table 1: Optimal Parameters for Photocatalytic Degradation of Acid Blue Dyes

ParameterAcid Blue 113 (ZnO-AC)[1]Acid Blue 113 (UV-C/TiO₂)[2]Acid Blue 88 (UV-C/TiO₂)[2]
pH 3AcidicNot specified
Catalyst Dosage 100 mg/L1.0 - 2.0 g/L1.0 - 2.0 g/L
Initial Dye Conc. 100 mg/L20 - 100 mg/L20 - 100 mg/L

Table 2: Degradation Efficiency of Acid Blue Dyes under Optimal Conditions

DyeCatalystLight SourceDegradation EfficiencyReaction TimeReference
Acid Blue 113ZnO-ACUV96%30 min[1]
Acid Blue 113TiO₂UV-C98.7%90 min[2]
Acid Blue 88TiO₂UV-C99.6%90 min[2]

Visualizations

experimental_workflow prep Preparation of Dye Solution and Catalyst Suspension equil Adsorption-Desorption Equilibrium (in dark) prep->equil Stirring photo Photocatalytic Reaction (under irradiation) equil->photo Turn on Light Source sample Sampling at Regular Intervals photo->sample Withdraw Aliquots analysis Sample Analysis (Centrifugation/Filtration & UV-Vis) sample->analysis calc Calculation of Degradation Efficiency analysis->calc

A generalized experimental workflow for photocatalytic degradation.

photocatalysis_mechanism cluster_catalyst Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h_plus e_minus Light Light (hν ≥ Eg) Light->VB H2O H₂O OH_rad H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad O2->O2_rad Dye This compound Intermediates Intermediates Dye->Intermediates Products CO₂ + H₂O + Mineral Acids Intermediates->Products h_plus->H2O Oxidation h_plus->OH_neg Oxidation h_plus->Dye Direct Oxidation e_minus->O2 Reduction OH_rad->Dye Degradation

General mechanism of photocatalytic dye degradation.

degradation_pathway cluster_steps Degradation Steps AB260 This compound (Anthraquinone Structure) step1 Hydroxylation of Aromatic Rings AB260->step1 •OH attack step2 Cleavage of C-N bond step1->step2 •OH attack step3 Ring Opening of Anthraquinone Core step2->step3 •OH attack step4 Formation of Aliphatic Intermediates step3->step4 Final Mineralization (CO₂ + H₂O + inorganic ions) step4->Final

Proposed degradation pathway for this compound.

References

Technical Support Center: Adsorption of Acid Blue 260

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with the adsorption of Acid Blue 260.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the adsorption of this compound?

A1: The efficiency of this compound adsorption is influenced by several physicochemical parameters. The most critical factors include the pH of the solution, adsorbent dosage, initial dye concentration, contact time, and temperature.[1] The properties of the adsorbent material, such as its surface chemistry and pore structure, also play a significant role.[1]

Q2: What is the optimal pH for the adsorption of this compound?

A2: Acidic pH conditions generally favor the adsorption of anionic dyes like this compound.[2] At low pH, the surface of most adsorbents becomes positively charged, which enhances the electrostatic attraction with the negatively charged anionic dye molecules.[3][4] For example, one study found that an acidic pH of 6.4 was favorable for the adsorption of this compound onto multi-wall carbon nanotubes.[2] For other acid dyes, such as Acid Blue 25, optimal adsorption is often observed at a pH between 3 and 4.[5][6]

Q3: How does the initial dye concentration affect the adsorption capacity?

A3: The initial concentration of the dye is a significant driving force for mass transfer. Generally, an increase in the initial dye concentration leads to a higher adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent).[2][7][8] This is because a higher concentration gradient facilitates the movement of dye molecules to the active sites on the adsorbent surface.[7] However, the percentage of dye removal may decrease as the initial concentration increases, because the available adsorption sites become saturated.[8]

Q4: What is the typical equilibrium time for this compound adsorption?

A4: The time required to reach adsorption equilibrium varies depending on the adsorbent material and experimental conditions. For the adsorption of this compound onto multi-wall carbon nanotubes, equilibrium was reportedly attained after 75 minutes.[2] For similar acid dyes, equilibrium times can range from approximately 1 hour to several hours.[9][10] Kinetic studies are essential to determine the optimal contact time for your specific system.

Q5: How can a saturated adsorbent be regenerated after this compound uptake?

A5: Regeneration is crucial for the cost-effective and sustainable use of adsorbents. For anionic dyes like this compound, desorption can often be achieved by shifting the pH to alkaline conditions.[11][12] At a high pH, the adsorbent surface becomes more negatively charged, causing electrostatic repulsion with the anionic dye molecules and facilitating their release.[12] Chemical desorption using solutions like sodium hydroxide (B78521) (NaOH) is a common method.[12]

Troubleshooting Guide

Issue 1: Low percentage of dye removal.

Possible Cause Troubleshooting Step
Suboptimal pH This compound is an anionic dye. Ensure the solution pH is in the acidic range. Adsorption typically decreases as the pH increases.[4][13]
Insufficient Adsorbent Dose Increase the amount of adsorbent. A higher dose provides more available active sites for adsorption, which generally increases the removal percentage.[8][10]
Short Contact Time The system may not have reached equilibrium. Increase the contact time to allow for sufficient interaction between the dye and the adsorbent.[10]
Saturated Adsorbent The adsorbent may have reached its maximum capacity. Consider regenerating the adsorbent or using a fresh batch.[12]

Issue 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inadequate Agitation Ensure consistent and adequate stirring or shaking speed. Agitation affects the diffusion of dye molecules to the adsorbent surface.[11]
Temperature Fluctuations The adsorption process can be endothermic or exothermic.[2][4][13] Maintain a constant temperature using a water bath or incubator to ensure consistent results.
Inaccurate pH Measurement Calibrate the pH meter before each set of experiments. Small variations in pH can significantly impact the adsorption of acid dyes.[3][14]
Adsorbent Heterogeneity Ensure the adsorbent is well-mixed and a representative sample is used for each experiment.

Issue 3: Adsorption capacity (q_e) decreases at higher adsorbent doses.

Possible Cause Explanation & Solution
Aggregation of Adsorbent At high concentrations, adsorbent particles may aggregate, which reduces the effective surface area available for adsorption. This leads to a lower amount of dye adsorbed per unit mass of adsorbent.[15][16] Ensure vigorous mixing to minimize aggregation.
Site Unsaturation With a high adsorbent dose relative to the dye concentration, many active sites remain unsaturated, leading to a lower calculated q_e value. This is a common observation and does not necessarily indicate a problem with the experiment itself.[8]

Data Presentation

Table 1: Effect of Key Parameters on Acid Blue Adsorption

ParameterGeneral Trend for Acid Blue DyesReference
pH Adsorption is higher at acidic pH and decreases as pH increases.[2][4]
Temperature Can be endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature) depending on the adsorbent.[2][4][6]
Adsorbent Dose Percentage removal increases, but adsorption capacity (mg/g) may decrease.[8][10]
Initial Concentration Adsorption capacity (mg/g) increases with initial concentration until saturation.[2][7]
Contact Time Adsorption increases with time until equilibrium is reached.[2][17]

Table 2: Adsorption Capacities of Various Adsorbents for Acid Dyes

AdsorbentDyeMaximum Adsorption Capacity (mg/g)Optimal pHTemperature (K)Reference
Multi-Wall Carbon NanotubesThis compound233.346.4298[2]
Powder Activated CharcoalAcid Blue151.3 (at 2.5 ppm)Low pH328[13]
Natural SepioliteAcid Blue 2587.53.0N/A[6]
Pomelo PithAcid Blue 2526.92-4N/A[17]
Chitosan-Alginate-HalloysiteAcid Blue 25351N/AN/A[18]

Experimental Protocols

Standard Batch Adsorption Experiment

This protocol outlines a general procedure for evaluating the adsorption of this compound in a laboratory setting.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution (e.g., 1000 mg/L) of this compound by dissolving a precisely weighed amount of the dye in deionized water.

    • Prepare working solutions of desired concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.[7]

  • Adsorption Procedure:

    • Add a known mass of the adsorbent (e.g., 0.1 g) to a series of flasks or beakers.[5]

    • Add a fixed volume (e.g., 50 mL) of the dye solution of a specific concentration to each flask.[10]

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.[10]

    • Place the flasks in a mechanical shaker or on a magnetic stirrer and agitate at a constant speed (e.g., 120-150 rpm) and constant temperature for a predetermined contact time.[8][12]

  • Sample Analysis:

    • After the specified time, separate the adsorbent from the solution by filtration or centrifugation.[7]

    • Measure the residual concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).[7]

  • Data Calculation:

    • Calculate the amount of dye adsorbed at equilibrium, q_e (mg/g), using the following equation: q_e = (C_0 - C_e) * V / m Where:

      • C_0 is the initial dye concentration (mg/L).

      • C_e is the equilibrium dye concentration (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_calc 4. Calculation prep_dye Prepare Dye Solutions mix Mix Dye and Adsorbent prep_dye->mix prep_adsorbent Weigh Adsorbent prep_adsorbent->mix adjust_ph Adjust pH mix->adjust_ph agitate Agitate at Constant T adjust_ph->agitate separate Separate Solid/Liquid agitate->separate measure Measure Residual Dye Conc. separate->measure calc Calculate Adsorption Capacity (qe) measure->calc

Caption: Standard workflow for a batch adsorption experiment.

factors_affecting_adsorption cluster_factors Controllable Experimental Factors outcome Adsorption Efficiency & Capacity pH Solution pH pH->outcome Strongly Influences (Acidic pH is favorable) Temp Temperature Temp->outcome Influences (Process can be endo/exothermic) Dose Adsorbent Dose Dose->outcome Influences (Affects % removal vs. qe) Conc Initial Dye Concentration Conc->outcome Influences (Driving force) Time Contact Time Time->outcome Influences (Until equilibrium)

Caption: Key factors influencing adsorption performance.

References

How to remove Acid blue 260 precipitate from a solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with Acid Blue 260 precipitate in their solutions.

Troubleshooting Guides

Issue: An this compound precipitate has formed in my aqueous solution. How can I resolve this?

The formation of an this compound precipitate can be attributed to several factors, primarily related to its solubility characteristics. This guide provides two main troubleshooting pathways: redissolving the precipitate and physical removal of the precipitate.

Pathway 1: Redissolving the Precipitate

This approach is recommended when the integrity of the solution is critical and the components are stable under the required conditions.

  • Underlying Causes and Corrective Actions:

    • Low Temperature: The solubility of this compound, like many acid dyes, is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

      • Solution: Gently warm the solution while stirring. A significant increase in solubility is observed at higher temperatures, with a reported solubility of 70 g/L at 90°C.[1]

    • Incorrect pH: Acid dyes are generally more soluble in acidic to neutral conditions.[2] If the pH of your solution has shifted to a more alkaline range, the dye may precipitate.

      • Solution: Adjust the pH of the solution to a more acidic range (ideally pH 2-6) by adding a weak acid, such as acetic acid, dropwise while monitoring the pH and observing for precipitate dissolution.[2]

    • High Salt Concentration: The presence of high concentrations of electrolytes can decrease the solubility of acid dyes, a phenomenon known as "salting out."

      • Solution: If possible, dilute the solution to decrease the salt concentration. Alternatively, if the precipitate is to be physically removed, the addition of salts can be used to induce further precipitation for easier separation.

  • Experimental Protocol: Redissolving this compound Precipitate

    • Place the vessel containing the solution with the precipitate on a magnetic stir plate and add a stir bar.

    • Begin stirring at a moderate speed to ensure the solution is homogenous without creating a vortex.

    • Gently heat the solution. Increase the temperature in increments of 5-10°C, monitoring for the dissolution of the precipitate.

    • If the precipitate persists at elevated temperatures, check the pH of the solution using a calibrated pH meter.

    • If the pH is above 7, slowly add a dilute solution of a weak acid (e.g., 0.1 M acetic acid) dropwise. Monitor the pH continuously.

    • Observe for the dissolution of the precipitate as the pH is lowered.

    • Once the precipitate is redissolved, allow the solution to cool to the desired working temperature while continuing to stir. Monitor to ensure the precipitate does not reform.

Pathway 2: Physical Removal of the Precipitate

This approach is suitable when redissolving the precipitate is not feasible or desired, and the goal is to obtain a clear supernatant.

  • Method 1: Filtration

    • Description: Filtration is a common laboratory technique to separate a solid from a liquid using a filter medium that allows the liquid to pass through but not the solid. The choice of filter paper is crucial for effective separation.

    • Experimental Protocol: Filtration of this compound Precipitate

      • Select an appropriate filter paper based on the particle size of the precipitate. For fine precipitates, a filter paper with a pore size of 2.5-10 µm is recommended.[3] For coarser precipitates, a larger pore size can be used.

      • Set up a gravity filtration apparatus using a funnel and a collection flask.

      • Fold the filter paper and place it in the funnel. Wet the filter paper with a small amount of the solvent to ensure it is seated correctly.

      • Pour the solution containing the precipitate through the filter paper.

      • Wash the precipitate on the filter paper with a small amount of fresh, cold solvent to remove any remaining soluble components.

      • Collect the clear filtrate in the collection flask.

  • Method 2: Centrifugation

    • Description: Centrifugation uses centrifugal force to separate particles from a solution based on their size, shape, and density.[4][5] This method is effective for very fine precipitates that may pass through filter paper.

    • Experimental Protocol: Centrifugation of this compound Precipitate

      • Transfer the solution containing the precipitate into appropriate centrifuge tubes.

      • Balance the centrifuge tubes.

      • Place the tubes in the centrifuge rotor.

      • Centrifuge the solution. The required speed and time will depend on the amount and nature of the precipitate. A good starting point for fine precipitates is 3000-5000 x g for 10-15 minutes.

      • Carefully decant the supernatant, leaving the pelleted precipitate at the bottom of the tube.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation?

A1: The most common causes for this compound precipitation are a decrease in temperature, a shift in pH to the alkaline side, or an increase in the ionic strength (salt concentration) of the solution. This compound is an acid dye and its solubility is favored by acidic conditions and higher temperatures.[2]

Q2: How can I prevent this compound from precipitating?

A2: To prevent precipitation, maintain the solution at a slightly acidic to neutral pH (pH 2-6 is often optimal for acid dyes) and at a stable temperature.[2] Avoid adding high concentrations of salts if possible. If the solution needs to be stored, consider storing it at a constant, slightly elevated temperature if the stability of other components allows.

Q3: What type of filter paper should I use to remove this compound precipitate?

A3: The choice of filter paper depends on the size of the precipitate particles. For fine precipitates, a filter paper with a pore size in the range of 2.5 µm to 10 µm is recommended.[3] If the precipitate is coarse or gelatinous, a filter paper with a larger pore size (e.g., 20-25 µm) can be used for faster filtration.[3]

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, in some cases, the addition of a co-solvent can help improve the solubility of acid dyes.[2] Water-miscible organic solvents like ethanol (B145695) or the addition of urea (B33335) can sometimes aid in dissolving the dye.[2] However, you must ensure that the addition of a co-solvent is compatible with your experimental system and will not interfere with downstream applications.

Data Presentation

Table 1: Factors Affecting this compound Solubility

ParameterEffect on SolubilityRecommended Action to Dissolve Precipitate
Temperature Increases with increasing temperature.[1]Gently warm the solution while stirring.
pH Higher in acidic conditions (pH 2-6).[2]Adjust pH to the acidic range with a weak acid.
Ionic Strength Decreases with increasing salt concentration.Dilute the solution if possible.
Co-solvents Can increase solubility.[2]Add a compatible co-solvent like ethanol or urea.

Mandatory Visualizations

experimental_workflow cluster_redissolve Pathway 1: Redissolve Precipitate cluster_remove Pathway 2: Physical Removal start_redissolve Precipitate Observed heat Warm Solution (up to 90°C) start_redissolve->heat check_dissolved1 Precipitate Dissolved? heat->check_dissolved1 adjust_ph Adjust pH to 2-6 (e.g., with Acetic Acid) check_dissolved1->adjust_ph No end_redissolve_success Solution Clear check_dissolved1->end_redissolve_success Yes check_dissolved2 Precipitate Dissolved? adjust_ph->check_dissolved2 check_dissolved2->end_redissolve_success Yes end_redissolve_fail Proceed to Physical Removal check_dissolved2->end_redissolve_fail No start_remove Precipitate Observed choose_method Choose Method start_remove->choose_method filtration Filtration choose_method->filtration Visible Particles centrifugation Centrifugation choose_method->centrifugation Fine Precipitate end_remove Clear Supernatant Obtained filtration->end_remove centrifugation->end_remove

Caption: Troubleshooting workflow for addressing this compound precipitate.

logical_relationship cluster_factors Factors Influencing Solubility ab260 This compound (Anionic Dye) solubility Solubility of This compound ab260->solubility temp Temperature temp->solubility Increases with higher temp ph pH ph->solubility Increases in acidic conditions salt Ionic Strength salt->solubility Decreases with higher salt conc. precipitation Precipitation solubility->precipitation Leads to, if exceeded

Caption: Factors influencing the solubility and precipitation of this compound.

References

Common problems in Acid blue 260 staining and their solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Blue 260 staining. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound is an anionic dye.[1] In a laboratory context, it is primarily used for the total protein staining of polyacrylamide gels and western blot membranes (nitrocellulose or PVDF). This is a crucial step for visualizing the overall protein profile, assessing sample loading, and for total protein normalization (TPN) in quantitative Western blotting.[2][3] TPN is increasingly recommended over the use of housekeeping proteins for more accurate quantification.[2][4]

Q2: What is the principle behind this compound staining?

The staining mechanism of acid dyes like this compound is based on the electrostatic interaction between the negatively charged dye molecules and positively charged amino acid residues (like lysine, arginine, and histidine) in proteins under acidic conditions.[5] This non-covalent binding allows for the visualization of protein bands.

Q3: How does this compound compare to Coomassie Brilliant Blue?

While specific comparative data for this compound is limited in peer-reviewed literature, its properties as an acid dye are very similar to Coomassie Brilliant Blue. Both are used for total protein staining with comparable mechanisms. Coomassie Brilliant Blue is well-characterized, with a detection limit in the nanogram range.[6][7] It is reasonable to expect this compound to have a similar performance profile, making it a viable alternative.

Experimental Protocols

Below are recommended starting protocols for staining polyacrylamide gels and western blot membranes with this compound. These are generalized protocols and may require optimization for your specific application.

Total Protein Staining of Polyacrylamide Gels

This protocol is adapted from standard procedures for anionic dyes like Coomassie Blue.

Materials:

  • Staining Solution: 0.1% (w/v) this compound, 40% (v/v) methanol (B129727), 10% (v/v) glacial acetic acid.

  • Destaining Solution: 10% (v/v) methanol, 7.5% (v/v) glacial acetic acid.

  • Fixing Solution (Optional): 50% (v/v) methanol, 10% (v/v) acetic acid.

Procedure:

  • Fixation (Optional but Recommended): After electrophoresis, place the gel in the Fixing Solution for 30-60 minutes. This step helps to fix the proteins within the gel matrix and prevent band diffusion.

  • Staining: Decant the fixing solution and add the Staining Solution to completely submerge the gel. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Destaining: Pour off the staining solution and rinse the gel briefly with the Destaining Solution. Add fresh Destaining Solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

  • Storage: The destained gel can be stored in distilled water.

Total Protein Staining of Western Blot Membranes (PVDF or Nitrocellulose)

This protocol should be performed after protein transfer and before antibody incubation.

Materials:

  • Staining Solution: 0.1% (w/v) this compound in 40% (v/v) methanol and 10% (v/v) acetic acid.

  • Destaining Solution: 90% (v/v) methanol.

  • Wash Solution: TBST (Tris-Buffered Saline with 0.1% Tween-20).

Procedure:

  • Wash: After protein transfer, briefly wash the membrane with deionized water.

  • Stain: Immerse the membrane in the Staining Solution for 1-5 minutes with gentle agitation.

  • Destain: Transfer the membrane to the Destaining Solution and wash for 2-3 minutes until the background is clear and protein bands are visible.

  • Image: The membrane can be imaged at this point to record the total protein profile.

  • Re-equilibration: Wash the membrane thoroughly with TBST to remove the stain before proceeding with blocking and immunodetection.

Parameter Gels Membranes
Stain Concentration 0.1% (w/v) this compound0.1% (w/v) this compound
Stain Incubation 1-2 hours1-5 minutes
Destain Solution 10% Methanol, 7.5% Acetic Acid90% Methanol
Destain Incubation Multiple changes, 30-60 min each2-3 minutes

Troubleshooting Guide

Problem 1: Weak or No Staining

Q: My protein bands are very faint or not visible at all. What could be the cause?

A: Weak or no staining can result from several factors, from insufficient protein loading to issues with the staining protocol itself.

  • Insufficient Protein: Ensure you have loaded an adequate amount of protein. For most total protein stains, at least 200 ng per band is needed for clear visualization.[8]

  • Staining Time: The staining time may be too short. Try increasing the incubation time with the this compound solution.

  • Exhausted Stain: Staining solutions can lose effectiveness over time, especially if reused. Prepare fresh staining solution.

  • Excessive Destaining: You may have destained the gel or membrane for too long, causing the dye to leach out from the protein bands. Reduce the destaining time or use a less harsh destaining solution.

  • Inefficient Protein Transfer (for Western Blots): If staining a membrane, poor transfer of proteins from the gel will result in weak bands. You can check the gel with a total protein stain after transfer to see if a significant amount of protein remains.

Problem 2: High Background

Q: The entire gel or membrane is blue, making it difficult to distinguish the protein bands. How can I reduce the background?

A: High background is typically caused by insufficient destaining or issues with the staining solution.

  • Inadequate Destaining: Continue destaining with fresh solution until the background is clear. Gentle agitation is important to facilitate the removal of unbound dye.

  • Staining Time Too Long: While sufficient staining time is necessary, excessive incubation can lead to a higher background that is difficult to remove. Try reducing the staining time.

  • Stain Precipitate: Old or improperly prepared staining solution may contain precipitates that deposit on the gel or membrane surface. Filter the staining solution before use.

  • Insufficient Washing (Membranes): For membranes, ensure you wash thoroughly with TBST after destaining and before blocking to remove any residual stain that could interfere with subsequent antibody steps.

Problem 3: Precipitate or Speckles on the Gel/Membrane

Q: I see small, dark blue speckles on my gel or membrane after staining. What are these and how can I get rid of them?

A: This is likely due to the precipitation of the dye in the staining solution.

  • Filter the Staining Solution: Before use, pass the staining solution through a 0.22 µm or 0.45 µm filter to remove any undissolved dye particles or precipitates.

  • Ensure Complete Dissolution: When preparing the staining solution, ensure the this compound powder is completely dissolved.

  • Cleanliness: Ensure that the staining containers are clean and free of any contaminants that might cause the dye to precipitate.

Problem 4: Uneven or Patchy Staining

Q: The staining on my gel/membrane is not uniform, with some areas being darker than others. Why is this happening?

A: Uneven staining can be caused by a few different issues during the staining process.

  • Incomplete Submersion: Ensure that the gel or membrane is completely submerged in the staining and destaining solutions and can move freely.

  • Insufficient Agitation: Gentle but consistent agitation during staining and destaining is crucial for uniform exposure of the entire surface to the solutions.

  • Drying Out: Do not allow the gel or membrane to dry out at any stage of the process, as this can lead to irreversible uneven staining.

  • Transfer Artifacts (Membranes): Uneven transfer of proteins to the membrane will result in a patchy appearance after staining. Ensure good contact between the gel and membrane during transfer and that no air bubbles are present.

Visualizations

Experimental Workflow for Total Protein Staining

G cluster_0 Electrophoresis cluster_1 Staining Procedure cluster_2 Analysis a Run SDS-PAGE Gel b Fixation (Optional for Gels) a->b Post-electrophoresis c Stain with This compound b->c d Destain c->d e Image and Quantify Total Protein d->e

Caption: General experimental workflow for total protein staining.

Troubleshooting Logic for Weak Staining

G start Weak or No Staining protein_check Sufficient protein loaded? start->protein_check stain_time_check Staining time adequate? protein_check->stain_time_check Yes increase_protein Increase protein load protein_check->increase_protein No destain_check Over-destained? stain_time_check->destain_check Yes increase_stain_time Increase staining time stain_time_check->increase_stain_time No reagent_check Stain solution fresh? destain_check->reagent_check No reduce_destain Reduce destaining time destain_check->reduce_destain Yes fresh_stain Prepare fresh stain reagent_check->fresh_stain No

Caption: Decision tree for troubleshooting weak staining results.

Role of Total Protein Staining in Western Blot Normalization

G cluster_0 Western Blot Workflow cluster_1 Data Analysis sds_page 1. SDS-PAGE transfer 2. Protein Transfer sds_page->transfer total_protein_stain 3. Total Protein Stain (e.g., this compound) transfer->total_protein_stain image_total 4. Image Total Protein total_protein_stain->image_total block 5. Blocking image_total->block quantify 10. Quantify Bands image_total->quantify primary_ab 6. Primary Antibody block->primary_ab secondary_ab 7. Secondary Antibody primary_ab->secondary_ab detect 8. Signal Detection secondary_ab->detect image_target 9. Image Target Protein detect->image_target image_target->quantify normalize 11. Normalize Target Signal to Total Protein Signal quantify->normalize result 12. Normalized Result normalize->result

Caption: Workflow for total protein normalization in Western blotting.

References

Optimizing Acid Blue 260 Dye Uptake: A Technical Guide to pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on adjusting the pH of the dye bath for optimal uptake of Acid Blue 260. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and repeatable results in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during the dyeing process with this compound, with a focus on pH-related issues.

Issue Potential Cause Recommended Solution
Poor Dye Uptake / Pale Color Incorrect pH: The dye bath is not acidic enough to promote efficient binding of the anionic this compound to the cationic sites on the fiber.[1][2]Verify and Adjust pH: Use a calibrated pH meter to check the dye bath. The optimal pH for acid dyes on protein and polyamide fibers is typically in the acidic range.[2] For nylon, a pH of 3-6 is recommended.[3] Gradually add a dilute solution of a weak acid, such as acetic acid or citric acid, to lower the pH.
Uneven Dyeing (Streaks or Patches) Rapid Dye Uptake: The pH is too low at the beginning of the dyeing process, causing the dye to rush onto the fiber unevenly.Gradual pH Reduction: Start the dyeing process at a pH closer to neutral (e.g., pH 6.0-7.0) and gradually lower it by adding acid as the temperature increases. This "pH sliding" technique allows for more level dyeing.[4][5]
Insufficient Wetting: The substrate was not properly wetted before dyeing, leading to uneven dye penetration.Thorough Wetting: Ensure the material is fully saturated with water before introducing it to the dye bath.
Poor Colorfastness (Color Bleeds After Rinsing) Incomplete Dye Fixation: The pH was not optimal for forming strong ionic bonds between the dye and the fiber.Optimize Final pH: Ensure the final pH of the dye bath is within the optimal acidic range to maximize dye fixation.
Excess Unbound Dye: Too much dye was used, or the rinsing process was insufficient.Thorough Rinsing: After dyeing, rinse the substrate thoroughly with cold water until the water runs clear.
Dye Bath Exhaustion is Low pH is too high: The conditions are not acidic enough to drive the dye onto the fiber.Lower the pH: Gradually add more acid to the dye bath to encourage further dye uptake.[6]
Insufficient Temperature or Time: The dyeing temperature or duration was not adequate for complete dye uptake.Optimize Dyeing Parameters: Ensure the temperature is maintained at the recommended level (typically near boiling for many acid dyes) for a sufficient duration.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

While the exact optimal pH can vary slightly depending on the substrate (wool, silk, nylon) and other dyeing parameters, a weakly acidic environment is crucial. For dyeing nylon with acid dyes, a pH range of 3-6 is generally recommended.[3] A study on dyeing woolen knitwear with an acid dye utilized a pH of 5.[8] It is advisable to start with a pH of around 5.0 and conduct a pH optimization experiment as detailed in the protocol below.

Q2: Which acid should I use to adjust the pH of the dye bath?

Weak organic acids such as acetic acid or citric acid are commonly used and recommended. They allow for more controlled and gradual pH adjustments compared to strong mineral acids.[9][10]

Q3: How does pH affect the uptake of this compound?

This compound is an anionic dye, meaning it carries a negative charge. Protein fibers (like wool and silk) and polyamide fibers (like nylon) have amino groups that become positively charged (protonated) under acidic conditions. This creates an electrostatic attraction between the negatively charged dye molecules and the positively charged fibers, leading to dye uptake and fixation.[1] Lowering the pH increases the number of positive charges on the fiber, thus enhancing dye absorption.

Q4: Can the pH of the water I use affect the dyeing process?

Yes, the initial pH of your water source can influence the final pH of the dye bath. It is essential to measure the pH of the dye bath after all components (water, dye, auxiliaries) have been added and before adding the acid to ensure you are starting from a known point.

Q5: What is a "pH sliding" technique and why is it useful?

The pH sliding technique involves starting the dyeing process at a higher pH (less acidic) and gradually lowering it as the temperature increases. This method helps to control the rate of dye uptake, promoting more even and level dyeing, especially with dyes that have a high affinity for the fiber.[4][5]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Uptake

This experiment will help you identify the ideal pH for maximizing the dye uptake of this compound on your specific substrate.

Materials:

  • This compound dye

  • Substrate (e.g., wool, silk, or nylon fabric/yarn)

  • Distilled or deionized water

  • Acetic acid (or citric acid), 10% solution

  • Sodium hydroxide (B78521), 1% solution (for adjustments if pH is too low)

  • Beakers or dye pots

  • Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

  • Calibrated pH meter

  • Spectrophotometer

Procedure:

  • Prepare Dye Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of distilled water to create a stock solution of known concentration.

  • Set up Dye Baths: Prepare a series of dye baths in separate beakers. To each beaker, add a specific volume of the dye stock solution and the required amount of water for your desired liquor ratio (e.g., 40:1).

  • Adjust pH: Using the 10% acetic acid solution and 1% sodium hydroxide solution, adjust the pH of each dye bath to a different value within the acidic range (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). Use a calibrated pH meter for accurate measurements.

  • Introduce Substrate: Add a pre-weighed, wetted sample of your substrate to each dye bath.

  • Dyeing Process:

    • Place the beakers on the heating apparatus and begin stirring.

    • Gradually raise the temperature to the desired dyeing temperature (e.g., 95-100°C for nylon).[7]

    • Maintain this temperature for a set duration (e.g., 60 minutes).

  • Measure Dye Uptake:

    • After dyeing, carefully remove the substrate from each dye bath.

    • Allow the dye baths to cool to room temperature.

    • Using a spectrophotometer, measure the absorbance of the remaining dye in each dye bath at the maximum wavelength (λmax) of this compound.

    • Calculate the percentage of dye exhaustion for each pH value using the following formula:

      • % Exhaustion = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Analyze Results: Plot the percentage of dye exhaustion against the pH to determine the optimal pH for maximum dye uptake.

Protocol 2: Standard Dyeing Procedure for this compound with pH Control

This protocol outlines a general procedure for dyeing with this compound using a controlled pH.

Materials:

  • This compound dye

  • Substrate (e.g., wool, silk, or nylon)

  • Distilled or deionized water

  • Acetic acid (or citric acid)

  • Levelling agent (optional, but recommended for even dyeing)

  • Glauber's salt (sodium sulfate) (optional, aids in leveling)

  • Dyeing equipment

Procedure:

  • Prepare the Dye Bath: Fill the dye pot with the required amount of water. Add any desired auxiliaries like a levelling agent and Glauber's salt.

  • Add Dye: Pre-dissolve the accurately weighed this compound powder in a small amount of hot water and add it to the dye bath. Stir well to ensure it is fully dissolved.

  • Introduce Substrate: Add the pre-wetted substrate to the dye bath.

  • Initial Heating: Begin heating the dye bath while stirring gently.

  • pH Adjustment:

    • When the temperature reaches approximately 40-50°C, check the pH of the dye bath.

    • Gradually add a dilute solution of acetic acid or citric acid to lower the pH to the desired starting point (e.g., pH 6.0).

  • Continue Heating and pH Sliding (Optional but Recommended):

    • Continue to raise the temperature towards the final dyeing temperature (e.g., 95-100°C).

    • As the temperature increases, you can gradually add more acid to slowly lower the pH to the optimal final value determined in Protocol 1 (e.g., pH 4.5-5.0).

  • Dyeing: Hold the dye bath at the final temperature for the recommended time (typically 30-60 minutes), continuing to stir gently.

  • Cool Down and Rinsing:

    • Allow the dye bath to cool down before removing the substrate.

    • Rinse the dyed material thoroughly with warm and then cold water until the water runs clear.

  • Drying: Dry the dyed substrate appropriately.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been created.

G cluster_0 Effect of pH on this compound Uptake Low_pH Low pH (Acidic) Protonation Protonation of Fiber's Amino Groups (+ charge) Low_pH->Protonation High_Uptake High Dye Uptake Attraction Electrostatic Attraction Protonation->Attraction Attraction->High_Uptake Anionic_Dye Anionic this compound (- charge) Anionic_Dye->Attraction

Caption: Relationship between dye bath pH and this compound uptake.

G start Start prepare_bath Prepare Dye Bath (Water, Auxiliaries) start->prepare_bath add_dye Add Pre-dissolved This compound prepare_bath->add_dye add_substrate Add Wetted Substrate add_dye->add_substrate heat_initial Begin Heating (to 40-50°C) add_substrate->heat_initial check_ph Check Initial pH heat_initial->check_ph adjust_ph Gradually Add Acid (e.g., to pH 6.0) check_ph->adjust_ph heat_final Continue Heating (to 95-100°C) adjust_ph->heat_final ph_slide pH Sliding (Optional) (Gradually lower pH to optimal) heat_final->ph_slide dye Hold at Temperature (30-60 min) ph_slide->dye cool Cool Down dye->cool rinse Rinse Thoroughly cool->rinse dry Dry rinse->dry end End dry->end

Caption: Experimental workflow for dyeing with this compound.

References

Preventing the aggregation of Acid blue 260 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Acid Blue 260 in solution.

Troubleshooting Guide: Preventing this compound Aggregation

Use this guide to diagnose and resolve issues related to this compound aggregation during your experiments.

Problem: Precipitate is observed in the this compound solution, or the solution appears cloudy.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Primary Solutions cluster_3 Secondary Solutions (If primary fails) cluster_4 Advanced Solutions cluster_5 Verification start Precipitate or Cloudiness in This compound Solution check_concentration Is the concentration too high? start->check_concentration check_temp Is the solution at room temperature or colder? start->check_temp reduce_concentration Dilute the solution check_concentration->reduce_concentration Yes adjust_ph Adjust pH to neutral or slightly acidic (pH 6-7) check_concentration->adjust_ph No increase_temp Gently warm the solution (e.g., to 40-50°C) check_temp->increase_temp Yes check_temp->adjust_ph No reduce_concentration->adjust_ph verify_uv_vis Verify with UV-Vis Spectroscopy (look for monomer peak) reduce_concentration->verify_uv_vis If aggregation is resolved increase_temp->adjust_ph increase_temp->verify_uv_vis If aggregation is resolved add_cosolvent Add a co-solvent (e.g., isopropanol, ethanol) adjust_ph->add_cosolvent Aggregation persists adjust_ph->verify_uv_vis If aggregation is resolved add_disaggregating_agent Add a disaggregating agent (e.g., Urea, Tween 20) add_cosolvent->add_disaggregating_agent Aggregation persists add_cosolvent->verify_uv_vis If aggregation is resolved filter_solution Filter through a 0.22 µm filter to remove existing aggregates add_disaggregating_agent->filter_solution add_disaggregating_agent->verify_uv_vis If filtering is not desired first filter_solution->verify_uv_vis

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an anionic dye belonging to the anthraquinone (B42736) class.[1] Its key properties are summarized in the table below.

PropertyValue
CAS Number62168-86-9[1]
Molecular FormulaC₂₆H₂₃ClN₃NaO₆S[1]
Molecular Weight563.99 g/mol [1]
AppearanceBlue powder

Q2: What causes this compound to aggregate in solution?

Aggregation of dyes like this compound is often driven by intermolecular interactions, such as van der Waals forces and hydrophobic interactions, especially in aqueous solutions.[2] Factors that promote aggregation include high dye concentration, the presence of electrolytes (salts), and lower temperatures.[2][3]

Q3: How does pH affect the stability of this compound solutions?

Q4: What is the solubility of this compound in water and other solvents?

The solubility of this compound is highly dependent on the solvent and temperature. In water, its solubility increases significantly with temperature. It is also soluble in several organic solvents.

SolventSolubilityNotes
Water60-80 g/L at 90°C[4]Solubility at lower temperatures is significantly less.
Organic SolventsSolubleBenzene, Toluene, Chloroform, Acetone, Ethyl Acetate[5]
AlcoholsSparingly Solublee.g., Ethanol, Isopropanol[5]

Q5: Are there any additives that can be used to prevent the aggregation of this compound?

Yes, several types of additives can be effective in preventing aggregation. These are generally applicable to anionic dyes and should be optimized for your specific experimental conditions.

Additive TypeExamplesRecommended Starting ConcentrationMechanism of Action
Co-solvents Ethanol, IsopropanolUp to 10% (v/v)Modifies solvent polarity to improve dye solubility.
Chaotropic Agents UreaUp to 2 M[6][7]Disrupts the hydrogen-bonding network of water, reducing hydrophobic interactions between dye molecules.[6]
Non-ionic Surfactants Tween 20, Triton X-100~0.05% (v/v)Forms micelles around dye molecules, preventing them from interacting and aggregating.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a general method for preparing a stable stock solution of this compound.

G cluster_0 Protocol Steps weigh 1. Weigh this compound powder add_solvent 2. Add primary solvent (e.g., high-purity water) weigh->add_solvent dissolve 3. Aid dissolution (vortex/sonicate) add_solvent->dissolve heat 4. Gently heat if needed (40-50°C) dissolve->heat additives 5. Add anti-aggregation agents (optional, see table above) heat->additives qs 6. QS to final volume additives->qs filter 7. Filter through 0.22 µm filter qs->filter store 8. Store in a dark, cool place filter->store

Caption: Workflow for preparing an this compound stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a portion of the final solvent volume (e.g., 70-80%). For aqueous solutions, high-purity water is recommended.

  • Mechanical Agitation: Vortex or sonicate the solution to aid in the dissolution of the dye.

  • Heating (if necessary): If the dye does not fully dissolve, gently warm the solution to 40-50°C. As indicated in the solubility table, temperature significantly aids dissolution in water.

  • Addition of Anti-Aggregation Agents (Optional): If aggregation is anticipated, add a co-solvent, urea, or a non-ionic surfactant at the recommended concentrations.

  • Final Volume: Bring the solution to the final desired volume with the solvent.

  • Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates.

  • Storage: Store the final solution in a tightly sealed container, protected from light, at 2-8°C.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

This protocol describes how to use UV-Vis spectroscopy to assess the aggregation state of this compound. Dye aggregation typically leads to a blue-shift in the maximum absorbance wavelength (λmax) for H-aggregates.[8]

  • Prepare a Dilute Solution: Prepare a solution of this compound in the desired solvent at a concentration suitable for UV-Vis analysis (typically in the µM range).

  • Acquire Spectrum: Measure the absorbance spectrum of the solution over a relevant wavelength range (e.g., 400-800 nm).

  • Identify Monomer Peak: The spectrum of a well-dissolved, monomeric dye solution will show a characteristic λmax.

  • Induce Aggregation (for comparison): To observe the effect of aggregation, you can intentionally induce it by adding a small amount of salt (e.g., NaCl) or by preparing a highly concentrated solution that is then diluted for measurement.[3]

  • Compare Spectra: A blue-shift in the λmax or the appearance of a new shoulder on the shorter wavelength side of the main peak is indicative of H-aggregate formation. The absence of such a shift in your experimental solution suggests that aggregation is minimal.

References

Validation & Comparative

A Comparative Analysis of Dyeing Properties: Acid Blue 260 vs. Acid Blue 9

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the dyeing properties of two widely used acid dyes, Acid Blue 260 and Acid Blue 9. Tailored for researchers, scientists, and professionals in drug development, this document delves into the performance characteristics, experimental protocols, and underlying chemical principles of these colorants. By presenting objective data and detailed methodologies, this guide aims to facilitate informed decisions in the selection and application of these dyes for various research and industrial purposes.

Introduction

Acid dyes are a class of anionic dyes valued for their vibrant colors and their affinity for protein fibers such as wool, silk, and polyamide fibers like nylon. The dyeing process relies on the formation of ionic bonds between the anionic dye molecules and the protonated amino groups in the fibers under acidic conditions. The specific chemical structure of each dye dictates its unique properties, including its shade, fastness, and dyeing kinetics.

This compound , an anthraquinone-based dye, is known for its brilliant blue hue and good lightfastness.[1][2] It is commonly used for dyeing wool, silk, nylon, and leather.[3][4][5]

Acid Blue 9 , a triarylmethane dye, also produces a bright blue color and is used for similar substrates.[6][7] Notably, it is also used as a food colorant (E133) and in biological staining.[7][8] Its dyeing performance is characterized by good leveling properties.[9][10]

This guide will compare these two dyes based on their chemical structures, dyeing mechanisms, and performance properties, supported by experimental data and detailed protocols.

Chemical Structures and Properties

The differences in the chemical structures of this compound and Acid Blue 9 are fundamental to their distinct dyeing behaviors.

This compound belongs to the anthraquinone (B42736) class of dyes.[2] Its structure, characterized by a fused ring system, contributes to its stability and good lightfastness.

Acid Blue 9 is a member of the triarylmethane family of dyes.[9] This structure is responsible for its bright, intense color, though it can also be more susceptible to fading under certain conditions compared to anthraquinone dyes.

A summary of their key properties is presented in the table below.

PropertyThis compoundAcid Blue 9
C.I. Name This compoundAcid Blue 9
CAS Number 62168-86-9[1]2650-18-2[7][11]
Chemical Class Anthraquinone[2]Triarylmethane[9]
Molecular Formula C26H23ClN3NaO6S[2][4]C37H34N2Na2O9S3[12]
Appearance Dark blue powder[1]Violet powder[9][10]
Solubility Soluble in water[1]Soluble in water and ethanol[7][13]

Dyeing Mechanism and Application

The application of both this compound and Acid Blue 9 to protein and polyamide fibers follows the general principles of acid dyeing. The process involves the protonation of the fiber's amino groups in an acidic dyebath, creating cationic sites that attract the anionic dye molecules.

References

Acid Blue 260 Versus Other Anthraquinone Acid Dyes for Nylon Dyeing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes for textile substrates is critical for achieving desired performance and functionality. This guide provides an objective comparison of Acid Blue 260 with other high-performance acid dyes for dyeing nylon (polyamide) fibers, supported by experimental data and detailed methodologies.

Acid dyes are a class of anionic dyes widely used for dyeing protein and synthetic polyamide fibers like nylon and wool. Their popularity stems from their bright shades, good light fastness, and relatively simple application process. Within this class, anthraquinone (B42736) dyes are known for their brilliant blue to green hues and excellent light fastness properties. This guide focuses on the performance of this compound, an anthraquinone acid dye, in comparison to other acid dyes used for nylon, providing a data-driven analysis of their dyeing properties and fastness.

Performance Comparison of Acid Dyes on Nylon

The dyeing performance of acid dyes on nylon is influenced by several factors, including the dye's molecular structure and weight, which affect properties like migration, leveling, and fastness.

Quantitative Performance Data

A comparative study on the dyeing of polyamide 6 fabric with this compound (a low-molecular-weight anthraquinone dye) and a high-molecular-weight anthraquinone acid dye provides valuable insights into their performance.

Performance MetricThis compound (Low-Molecular-Weight)High-Molecular-Weight Anthraquinone Acid Dye
Color Strength (K/S) LowerHigher
Wash Fastness (Staining) Good to ModerateGood to Moderate (Slightly Better)
Migration Tendency HigherLower
UV Protection Factor (UPF) LowerHigher

Table 1: Comparative performance of a low-molecular-weight (this compound) and a high-molecular-weight anthraquinone acid dye on polyamide 6 fabric.[1]

The higher molecular weight dye demonstrated greater color strength and superior wash fastness.[1] Conversely, the lower-molecular-weight this compound exhibited a higher tendency to migrate, which can be beneficial for achieving level dyeing.[1]

Key Performance Indicators Explained

Color Strength (K/S): This value, calculated from reflectance measurements, represents the depth of shade achieved for a given dye concentration. A higher K/S value indicates a greater color yield.

Fastness Properties: These properties measure the resistance of the color to various external factors.

  • Wash Fastness: Resistance of the dye to desorption and transfer to adjacent materials during washing. It is rated on a scale of 1 to 5, with 5 being the best.

  • Light Fastness: Resistance to fading when exposed to light. It is typically rated on a Blue Wool Scale from 1 (very poor) to 8 (excellent). This compound has a reported light fastness rating of 6.

  • Crocking (Rubbing) Fastness: Resistance to color transfer when the fabric is rubbed. It is also rated on a 1 to 5 scale for both dry and wet rubbing.

Leveling/Migration: This refers to the ability of a dye to produce a uniform color distribution across the fabric. Dyes with good migration properties can move from areas of high concentration to areas of low concentration during dyeing, which helps to correct initial unevenness.

Experimental Protocols

The following are detailed methodologies for the dyeing of nylon with acid dyes and the subsequent evaluation of their performance.

Nylon Dyeing Protocol

This protocol describes a standard laboratory procedure for dyeing nylon fabric with acid dyes.

  • Preparation of Dyebath:

    • A dyebath is prepared with a specific concentration of the acid dye (e.g., 1% on weight of fiber, owf).

    • A leveling agent (e.g., 1 g/L) is added to promote even dye uptake.

    • The pH of the dyebath is adjusted to the desired range (typically 4.5-5.5) using acetic acid.

    • The liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) is set, for example, to 20:1.

  • Dyeing Procedure:

    • The nylon fabric is introduced into the dyebath at an initial temperature of around 40°C.

    • The temperature is gradually raised to the dyeing temperature (e.g., 90-100°C) at a rate of 1-2°C per minute.

    • Dyeing is continued at this temperature for a set duration, typically 30-60 minutes, to allow for dye penetration and fixation.

  • After-treatment:

    • After dyeing, the fabric is rinsed thoroughly with cold water.

    • A washing-off step is performed with a non-ionic detergent at a moderate temperature (e.g., 50°C) to remove any unfixed dye from the surface.

    • The fabric is then rinsed again and dried at room temperature.

Fastness Testing Protocols

The fastness properties of the dyed nylon fabrics are evaluated using standardized test methods developed by organizations such as the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

  • Wash Fastness: AATCC Test Method 61 or ISO 105-C06. A specimen of the dyed fabric, in contact with a multifiber test fabric, is laundered in a specified detergent solution under controlled conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the staining of the multifiber fabric are assessed using the Gray Scale.

  • Light Fastness: AATCC Test Method 16 or ISO 105-B02. A specimen of the dyed fabric is exposed to a controlled artificial light source that simulates natural daylight. The degree of fading is assessed by comparing the change in color of the exposed specimen with that of a set of Blue Wool standards, which have known lightfastness ratings.

  • Crocking (Rubbing) Fastness: AATCC Test Method 8 or ISO 105-X12. A colored test specimen is rubbed with a dry and a wet white cotton cloth under controlled pressure. The amount of color transferred to the white cloths is assessed using the Gray Scale for Staining.

Visualizing the Process and Comparison

Diagrams created using Graphviz (DOT language) help to visualize the relationships and workflows involved in the comparison of acid dyes.

cluster_dyes Acid Dyes for Nylon cluster_properties Performance Properties This compound This compound Color Strength (K/S) Color Strength (K/S) This compound->Color Strength (K/S) Lower Wash Fastness Wash Fastness This compound->Wash Fastness Good/Moderate Light Fastness Light Fastness This compound->Light Fastness Good Leveling/Migration Leveling/Migration This compound->Leveling/Migration Higher Other Acid Dyes Other Acid Dyes Other Acid Dyes->Color Strength (K/S) Higher (for high MW) Other Acid Dyes->Wash Fastness Good/Moderate Other Acid Dyes->Light Fastness Varies Other Acid Dyes->Leveling/Migration Lower (for high MW) Start Start Prepare Dyebath Prepare Dyebath Start->Prepare Dyebath Nylon Fabric Introduction Nylon Fabric Introduction Prepare Dyebath->Nylon Fabric Introduction Temperature Ramp-up Temperature Ramp-up Nylon Fabric Introduction->Temperature Ramp-up Dyeing at 90-100°C Dyeing at 90-100°C Temperature Ramp-up->Dyeing at 90-100°C Rinsing Rinsing Dyeing at 90-100°C->Rinsing Washing-off Washing-off Rinsing->Washing-off Final Rinse and Dry Final Rinse and Dry Washing-off->Final Rinse and Dry Fastness Testing Fastness Testing Final Rinse and Dry->Fastness Testing End End Fastness Testing->End

References

A Comparative Guide to Advanced Oxidation Processes for Anthraquinone Dye Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of anthraquinone (B42736) dyes, with a focus on providing relevant data for compounds structurally similar to Acid Blue 260. The information herein is collated from scientific literature to offer an objective overview of the performance of different AOPs, supported by experimental data and detailed methodologies. While specific data for this compound is limited, the presented findings for other acid and azo dyes offer valuable insights into the efficacy of these advanced treatment technologies.

Comparative Performance of Advanced Oxidation Processes

Advanced Oxidation Processes are highly effective for the degradation of complex organic molecules like anthraquinone dyes due to the in-situ generation of highly reactive radicals, primarily hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals. These radicals can non-selectively attack and mineralize the dye molecules. The efficacy of various AOPs depends on several operational parameters, including pH, catalyst dosage, oxidant concentration, and reaction time.

The following table summarizes the performance of different AOPs for the degradation of various acid and azo dyes, providing a benchmark for their potential application in treating effluents containing this compound.

Table 1: Comparison of Degradation Efficacy of Various AOPs for Different Dyes

Advanced Oxidation Process (AOP)Target DyeInitial Dye ConcentrationReagents/CatalystpHReaction TimeDegradation Efficiency (%)Reference
Fenton Oxidation Acid Light Yellow 2G20 mg/L0.1 mmol/L Fe²⁺, 0.6 mmol/L H₂O₂3300 s94.66[1]
C.I. Acid Black 150 mg/L0.025 mM Fe²⁺, 0.5 mM H₂O₂3.5-96.8[2]
Methylene Blue20 ppm4 mM Fe²⁺, 70 mM H₂O₂360 min93.9[3]
Photo-Fenton Oxidation C.I. Acid Blue 9-Fe²⁺/H₂O₂/UV--98.12[4]
Persulfate Oxidation (Fe²⁺ activated) Reactive Brilliant Red X-3B-Fe²⁺/Persulfate-60 min100 (in absence of sulfate)[5]
Persulfate Oxidation (FeS activated) Direct Red 81-FeS/Persulfate-< 60 min> 95[6]
Electrochemical/Persulfate Acid Blue 113-S₂O₈²⁻ / Electrochemical32 min99.8[7][8]
Ozonation Procion Blue60 mg/LO₃1290 min87[9][10]
C.B-10X Blue100 mg/LO₃4-4.3-75[11][12]
Remazol Blue48 ppmO₃/UV/H₂O₂10-99.99[13]
Photocatalysis Direct Blue 150 mg/LTiO₂/e-beam2.560 min~98[14]
Acid Blue 113100 mg/LZnO/Activated Carbon/UV3-96[15]
UV/H₂O₂ Methylene Blue50 mg/LH₂O₂390 min91[16]
Acid Blue 113-H₂O₂/UV-65 min100[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized experimental protocols for the key AOPs discussed, based on the cited literature.

Fenton and Photo-Fenton Oxidation

The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. The photo-Fenton process enhances this reaction with UV or visible light irradiation.

  • Experimental Setup: The experiments are typically conducted in a batch reactor (e.g., a 500 mL Pyrex vessel) equipped with a magnetic stirrer to ensure homogeneity.[1][2] For photo-Fenton processes, a UV lamp (e.g., medium-pressure mercury lamp) is positioned to irradiate the solution.

  • Procedure:

    • An aqueous solution of the target dye is prepared at a known concentration.

    • The pH of the solution is adjusted to the desired acidic range (typically pH 2.5-4) using H₂SO₄ or HCl.[3][18]

    • A specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added as the catalyst and stirred until fully dissolved.[2]

    • The reaction is initiated by adding a predetermined concentration of H₂O₂. This point is considered time zero.[2]

    • For photo-Fenton, the UV lamp is switched on at the start of the reaction.

    • Aliquots are withdrawn at regular intervals. The reaction is quenched by adding a substance like NaOH to raise the pH, which precipitates the iron and stops the generation of radicals.[2]

    • The samples are then filtered and analyzed for residual dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength. Mineralization can be assessed by measuring the Total Organic Carbon (TOC) reduction.

Persulfate-Based Advanced Oxidation

Persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS) can be activated by heat, UV light, transition metals (like Fe²⁺), or electrochemically to produce highly reactive sulfate radicals (SO₄•⁻).[5][19]

  • Experimental Setup: A batch reactor with constant stirring is commonly used. For photo-activated processes, a UV lamp is required. For electro-activated processes, an electrochemical cell with appropriate electrodes (e.g., Pt, BDD) is used.[20]

  • Procedure:

    • A solution of the dye is prepared.

    • The pH is adjusted to the optimal value for the specific activation method.

    • The persulfate salt (e.g., potassium persulfate) is added to the solution.

    • The activator is introduced to initiate the reaction. This could be the addition of a ferrous salt, turning on a UV lamp, or applying a current in an electrochemical cell.

    • Samples are collected over time, and the reaction is quenched (e.g., with methanol (B129727) or sodium thiosulfate).

    • Analysis of dye concentration and TOC is performed as described for the Fenton process.

Ozonation

Ozonation involves bubbling ozone gas (O₃) through the dye solution. Ozone can directly react with the dye molecules or decompose to form hydroxyl radicals, especially at alkaline pH.[9][10]

  • Experimental Setup: The setup consists of an ozone generator, a gas flow meter, a bubble column reactor containing the dye solution, and a system to trap any unreacted ozone (e.g., potassium iodide solution).[21][22] For peroxone (O₃/H₂O₂) processes, an inlet for H₂O₂ addition is included.

  • Procedure:

    • The dye solution is placed in the reactor, and the pH is adjusted.

    • For peroxone processes, H₂O₂ is added.[10]

    • A continuous flow of ozone gas is bubbled through the solution at a specific rate.

    • The reaction is monitored by taking samples at different time points.

    • The residual dye concentration is measured spectrophotometrically.

Heterogeneous Photocatalysis

This process employs a semiconductor catalyst (e.g., TiO₂, ZnO) that, upon irradiation with light of sufficient energy (usually UV), generates electron-hole pairs, leading to the formation of hydroxyl radicals.[23]

  • Experimental Setup: A reactor containing a suspension of the photocatalyst in the dye solution is used. A UV lamp is used as the light source.[24][25] The setup often includes aeration to provide dissolved oxygen, which acts as an electron scavenger.

  • Procedure:

    • A suspension of the photocatalyst in the dye solution is prepared.

    • The suspension is typically stirred in the dark for a period to reach adsorption-desorption equilibrium between the dye and the catalyst surface.

    • The lamp is then turned on to initiate the photocatalytic reaction.

    • Samples are taken at intervals and centrifuged or filtered to remove the catalyst particles.

    • The filtrate is then analyzed for the remaining dye concentration.

Visualizations

The following diagrams illustrate the general principles and workflows of the described Advanced Oxidation Processes.

AOP_Workflow cluster_prep Sample Preparation cluster_reaction AOP Reaction cluster_analysis Analysis Dye_Solution Prepare Dye Solution pH_Adjustment Adjust pH Dye_Solution->pH_Adjustment Add_Reagents Add Catalyst/Oxidant (e.g., Fe²⁺, H₂O₂, Persulfate) pH_Adjustment->Add_Reagents Initiate_Reaction Initiate Reaction (e.g., UV Light, O₃ flow) Add_Reagents->Initiate_Reaction Sampling Take Samples at Regular Intervals Initiate_Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze Dye Concentration (UV-Vis, TOC) Quenching->Analysis

A typical experimental workflow for an AOP study.

Radical_Generation cluster_fenton Fenton & Photo-Fenton cluster_persulfate Persulfate Activation cluster_photocatalysis Photocatalysis cluster_ozonation Ozonation Fenton_reagents Fe²⁺ + H₂O₂ OH_radical •OH (Hydroxyl Radical) Fenton_reagents->OH_radical → Fe³⁺ + OH⁻ + •OH Photo_Fenton_reagents Fe²⁺ + H₂O₂ + hv Photo_Fenton_reagents->OH_radical → Fe³⁺ + OH⁻ + •OH (enhanced) Degradation Dye Degradation (Mineralization) OH_radical->Degradation Persulfate_Fe S₂O₈²⁻ + Fe²⁺ SO4_radical SO₄•⁻ (Sulfate Radical) Persulfate_Fe->SO4_radical → Fe³⁺ + SO₄²⁻ + SO₄•⁻ Persulfate_UV S₂O₈²⁻ + hv Persulfate_UV->SO4_radical → 2SO₄•⁻ SO4_radical->Degradation Photocat Catalyst (e.g., TiO₂) + hv h_e_pair Electron-Hole Pair Photocat->h_e_pair → h⁺ + e⁻ h_e_pair->OH_radical h⁺ + H₂O → •OH Ozone O₃ + H₂O (alkaline pH) Ozone->OH_radical → 2•OH + O₂

Radical generation in various AOPs.

References

A Comparative Guide to Isotherm Models for Acid Blue 260 Adsorption on Various Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotherm models for the adsorption of Acid Blue 260 and other similar acid dyes on three common adsorbent materials: activated carbon, chitosan (B1678972), and clay. The information presented is based on available experimental data and is intended to assist researchers in selecting appropriate materials and understanding the underlying adsorption mechanisms for dye removal and other purification processes.

Understanding Adsorption Isotherms

Adsorption isotherms are mathematical models that describe the distribution of adsorbate molecules (in this case, acid dyes) between the liquid phase and the solid phase of an adsorbent at equilibrium. They are crucial for optimizing the design of adsorption systems and for understanding the adsorption capacity and the nature of the interaction between the adsorbent and adsorbate. The four most commonly used isotherm models are:

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

  • Freundlich Isotherm: An empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat.

  • Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

  • Dubinin-Radushkevich (D-R) Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and is used to determine the mean free energy of adsorption, which can distinguish between physical and chemical adsorption.

Comparative Analysis of Adsorbent Performance

The following sections present a comparative analysis of the adsorption of this compound and other relevant acid blue dyes on activated carbon, chitosan, and clay, based on reported isotherm parameters.

Activated Carbon

Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic molecules, including dyes.

Table 1: Isotherm Parameters for Acid Blue Dye Adsorption on Activated Carbon

DyeIsotherm ModelQmax (mg/g)KL (L/mg)KF ((mg/g)(L/mg)1/n)nReference
This compoundDubinin-Radushkevich233.34---[1]
Acid Blue 80Langmuir----[2]
Acid Blue 92Langmuir----[3]
Acid BlueLangmuir & Freundlich151.3---[4]

Note: '-' indicates data not available in the provided search results.

The data indicates that activated carbon exhibits a high adsorption capacity for acid blue dyes. For this compound, a study on multi-wall carbon nanotubes (a form of activated carbon) reported a significant maximum adsorption capacity of 233.34 mg/g, with the Dubinin-Radushkevich isotherm providing the best fit to the experimental data[1]. This suggests a heterogeneous surface and a pore-filling mechanism for the adsorption of this compound on this material. Another study on powdered activated charcoal reported a maximum adsorption capacity of 151.3 mg/g for an "Acid Blue" dye, with the data fitting both Langmuir and Freundlich isotherms[4].

Chitosan

Chitosan is a biopolymer derived from chitin (B13524), which possesses amino and hydroxyl groups that can act as active sites for the adsorption of dyes.

Table 2: Isotherm Parameters for Acid Blue Dye Adsorption on Chitosan-Based Adsorbents

DyeAdsorbentIsotherm ModelQmax (mg/g)KL (L/mg)KF ((mg/g)(L/mg)1/n)nReference
Acid Blue 25Terephthalic acid-modified chitosan–magnetic nanocompositeLangmuir440.24---
Acid Blue 25Chitosan-activated carbon compositeLangmuir----[5]
Acid Green 9ChitosanLangmuir, Freundlich, Temkin----[6]
Acid DyesChitosanLangmuir, Freundlich, Redlich–Peterson----[7]

Note: '-' indicates data not available in the provided search results.

Chitosan and its composites have demonstrated very high adsorption capacities for acid dyes. A terephthalic acid-modified chitosan-magnetic nanocomposite showed an exceptionally high maximum adsorption capacity of 440.24 mg/g for Acid Blue 25, with the Langmuir model providing a good fit. The adsorption process was found to follow pseudo-first-order kinetics. The data also fit well with the Dubinin-Radushkevich, Freundlich, and Temkin isotherms. The adsorption of various other acid dyes on chitosan has also been well-described by the Langmuir and Freundlich models, indicating both monolayer and multilayer adsorption can occur depending on the specific dye and experimental conditions[6][7][8].

Clay Minerals

Clay minerals are natural, low-cost adsorbents with a layered structure that can be modified to enhance their adsorption properties.

Table 3: Isotherm Parameters for Acid Dye Adsorption on Clay Minerals

DyeAdsorbentIsotherm ModelQmax (mg/g)KL (L/mg)KF ((mg/g)(L/mg)1/n)nReference
Acid Blue 25Natural Bentonite (B74815)Freundlich----[9]
Acid Blue 25Acid-Thermal Co-modified BentoniteFreundlich----[9]
Acid Blue 129Mg-bentoniteFreundlich----[10]
Acid DyesClay MineralsLangmuir, Freundlich, Sips, Temkin, Dubinin-Radushkevich----[11]

Note: '-' indicates data not available in the provided search results.

Studies on the adsorption of Acid Blue 25 onto natural and acid-thermal co-modified bentonite found that the Freundlich isotherm model was the most suitable for describing the adsorption process, suggesting a heterogeneous surface[9]. The modification of the bentonite was found to increase its adsorption capacity. Similarly, the adsorption of Acid Blue 129 on Mg-bentonite was also well-described by the Freundlich isotherm[10]. The adsorption of dyes on clay minerals is often influenced by the pH of the solution, which affects the surface charge of the clay and the ionization of the dye molecules.

Experimental Workflow for Isotherm Modeling

The following diagram illustrates the general workflow for applying different isotherm models to experimental adsorption data.

Isotherm_Modeling_Workflow Workflow for Isotherm Model Analysis cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Model Evaluation cluster_3 Interpretation Data_Collection Batch Adsorption Experiments (Varying Initial Concentrations) Equilibrium_Data Measure Equilibrium Concentration (Ce) Calculate Amount Adsorbed (qe) Data_Collection->Equilibrium_Data Model_Fitting Fit Experimental Data (qe vs. Ce) to Isotherm Models Equilibrium_Data->Model_Fitting Langmuir Langmuir Model_Fitting->Langmuir Freundlich Freundlich Model_Fitting->Freundlich Temkin Temkin Model_Fitting->Temkin DR Dubinin-Radushkevich Model_Fitting->DR Parameter_Determination Determine Isotherm Parameters (Qmax, KL, KF, n, etc.) Langmuir->Parameter_Determination Freundlich->Parameter_Determination Temkin->Parameter_Determination DR->Parameter_Determination Goodness_of_Fit Evaluate Goodness of Fit (R², Chi-squared, etc.) Parameter_Determination->Goodness_of_Fit Best_Fit_Model Identify Best-Fit Model Goodness_of_Fit->Best_Fit_Model Mechanism_Interpretation Interpret Adsorption Mechanism (Monolayer/Multilayer, Homogeneous/Heterogeneous) Best_Fit_Model->Mechanism_Interpretation

Caption: Workflow for Isotherm Model Analysis in Adsorption Studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Adsorbent Preparation
  • Activated Carbon from Agricultural Waste:

    • Collect and wash the agricultural waste (e.g., cocoa shells, palm leaves) with deionized water to remove dirt and impurities[3][12].

    • Dry the washed material in an oven at a specified temperature (e.g., 105°C) for 24 hours.

    • Carbonize the dried material in a furnace under a nitrogen atmosphere at a high temperature (e.g., 500-800°C) for a specific duration (e.g., 1-2 hours).

    • Chemically activate the carbonized material by impregnating it with an activating agent (e.g., H3PO4, KOH, or ZnCl2) at a specific ratio.

    • Heat the impregnated material again in the furnace under a nitrogen atmosphere at a high temperature (e.g., 400-800°C).

    • Wash the resulting activated carbon thoroughly with deionized water until the pH of the washing solution becomes neutral.

    • Dry the final activated carbon in an oven and store it in a desiccator for further use.

  • Chitosan Adsorbent Synthesis:

    • Deacetylation of chitin is the primary method for chitosan synthesis. Chitin is typically extracted from crustacean shells (e.g., shrimp or crab shells).

    • Treat the raw chitin with a concentrated alkali solution (e.g., 40-50% NaOH) at an elevated temperature (e.g., 90-120°C) for a few hours.

    • The degree of deacetylation is controlled by the reaction time, temperature, and alkali concentration.

    • Wash the resulting chitosan product extensively with deionized water to remove excess alkali until a neutral pH is achieved.

    • Dry the purified chitosan, which can then be used in powder, flake, or bead form. For composite materials, the chitosan is typically dissolved in an acidic solution and then mixed with other components before precipitation or cross-linking.

  • Acid Activation of Clay:

    • Disperse the raw clay (e.g., bentonite) in deionized water to form a slurry.

    • Add a mineral acid (e.g., HCl or H2SO4) of a specific concentration to the clay slurry.

    • Heat the mixture at a controlled temperature (e.g., 60-90°C) for a defined period (e.g., 2-6 hours) with constant stirring[13].

    • After the acid treatment, filter the clay and wash it repeatedly with deionized water until the filtrate is free of acid (neutral pH).

    • Dry the acid-activated clay in an oven at a specific temperature (e.g., 105°C).

    • Grind and sieve the dried clay to obtain a uniform particle size for use in adsorption experiments.

Adsorbate Solution Preparation
  • Prepare a stock solution of this compound (or other acid dyes) of a known concentration (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a specific volume of deionized water[3].

  • Prepare working solutions of different initial concentrations by diluting the stock solution with deionized water.

Batch Adsorption Experiments
  • For each experiment, add a fixed amount of the adsorbent to a series of flasks containing a known volume and concentration of the dye solution[3][14].

  • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

  • Place the flasks in a thermostatic shaker and agitate them at a constant speed and temperature for a predetermined period to ensure equilibrium is reached.

  • After equilibrium, separate the adsorbent from the solution by centrifugation or filtration.

  • Determine the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific dye.

  • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe) using the following mass balance equation:

    qe = (C0 - Ce) * V / m

    where:

    • C0 is the initial dye concentration (mg/L)

    • Ce is the equilibrium dye concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • Repeat the experiment with different initial dye concentrations to obtain the adsorption isotherm data (qe vs. Ce).

Conclusion

This guide provides a comparative overview of the adsorption of this compound and other acid blue dyes on activated carbon, chitosan, and clay. The available data suggests that all three materials are effective adsorbents, with chitosan-based composites showing particularly high adsorption capacities. The choice of the most suitable adsorbent will depend on various factors, including the specific application, cost-effectiveness, and the desired level of dye removal. The provided experimental protocols offer a foundation for researchers to conduct their own adsorption studies and contribute to the growing body of knowledge in this field. Further research focusing specifically on the comprehensive isotherm modeling of this compound on a wider range of materials is encouraged to fill the existing data gaps.

References

Comparative study of adsorbents for Acid blue 260 removal.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Adsorbents for the Removal of Acid Blue 260

The effective removal of textile dyes, such as this compound, from industrial effluents is a critical environmental challenge. Adsorption has emerged as a promising technology due to its efficiency, cost-effectiveness, and ease of operation. This guide provides a comparative analysis of various adsorbents for the removal of this compound and similar anionic dyes, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on experimental data.

Performance Comparison of Adsorbents

The selection of an appropriate adsorbent is crucial for optimizing dye removal efficiency. The following table summarizes the performance of different adsorbents for the removal of this compound and other structurally similar acid dyes.

AdsorbentTarget DyeAdsorption Capacity (mg/g)Optimal pHOptimal Temperature (°C)Contact Time (min)Removal Efficiency (%)
Multi-Wall Carbon Nanotubes (MWCNTs) This compound233.34[1]6.4[1]2575[1]-
Polyaniline (PANI) Acid Blue 40264.9[2]Acidic[2]---
Magnetic Oxide (Fe₃O₄) Acid Blue 40130.5[2]Acidic[2]---
PANI/Fe₃O₄ Composite Acid Blue 40216.9[2]Acidic[2]---
Activated Carbon (from Turmeric waste) Acid Blue 25-----
Pine Tree-derived Biochar Acid Violet 1729[3]3[3]40[3]36090[3]
Modified Nano-Pumice Acid Red 1812.84[4]4.5[4]-70-
Bentonite (B74815) Clay Acid Dyes98.6 - 99.9[5]----
Sepiolite Clay Acid Dyes95.2 - 99.9[5]----

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are typical protocols for the key experiments involved in evaluating adsorbent performance.

Adsorbent Preparation

1. Multi-Wall Carbon Nanotubes (MWCNTs): Commercially available MWCNTs are often used. Purification, if necessary, can be carried out by treating the MWCNTs with an acid solution (e.g., nitric acid) to remove impurities, followed by washing with deionized water until a neutral pH is achieved, and then drying in an oven.

2. Biomass-based Activated Carbon (e.g., from Turmeric Waste): The biomass is first washed thoroughly with water to remove dust and soluble impurities and then dried. The dried biomass is carbonized in a furnace under a nitrogen atmosphere at a specific temperature (e.g., 500-800°C). The resulting char is then activated, either physically (using steam or CO₂) or chemically (using activating agents like H₃PO₄, ZnCl₂, or KOH), followed by washing and drying.[6]

3. Clay Adsorbents (e.g., Bentonite): Natural clays (B1170129) like bentonite may be used directly or after modification. Acid activation is a common modification method, which involves treating the clay with a mineral acid (e.g., H₂SO₄) to increase its surface area and adsorption capacity.[5]

Batch Adsorption Experiments

Batch adsorption studies are conducted to evaluate the effects of various parameters on dye removal.

  • Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Experimental solutions of desired concentrations are obtained by diluting the stock solution.[6]

  • Adsorption Procedure: A fixed amount of the adsorbent is added to a known volume of the dye solution with a specific initial concentration in a conical flask. The flasks are then agitated in a shaker at a constant speed and temperature for a predetermined period.[7]

  • Parameter Variation: To determine the optimal conditions, experiments are carried out by varying one parameter at a time while keeping others constant. The parameters typically studied include:

    • pH: The pH of the dye solution is adjusted using HCl or NaOH.[7]

    • Adsorbent Dosage: The amount of adsorbent is varied.[8]

    • Initial Dye Concentration: The initial concentration of the dye solution is varied.[8]

    • Contact Time: Samples are withdrawn at different time intervals to determine the equilibrium time.[7]

    • Temperature: The experiments are conducted at different temperatures to study the thermodynamic aspects of adsorption.[9]

  • Analysis: After adsorption, the solution is separated from the adsorbent by centrifugation or filtration. The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.[6]

  • Calculation of Adsorption Capacity and Removal Efficiency:

    • The amount of dye adsorbed per unit mass of adsorbent at equilibrium, qe (mg/g), is calculated using the formula: qe = (C₀ - Ce) * V / m

    • The percentage of dye removal is calculated as: Removal Efficiency (%) = ((C₀ - Ce) / C₀) * 100 Where:

    • C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.

    • V is the volume of the dye solution (L).

    • m is the mass of the adsorbent (g).

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of adsorbents for dye removal.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_adsorption Batch Adsorption Experiments cluster_data Data Analysis Adsorbent_Source Select Adsorbent Sources (e.g., Biomass, Clay, Nanomaterials) Synthesis Synthesis / Modification (e.g., Carbonization, Acid Activation) Adsorbent_Source->Synthesis Characterization Characterization (e.g., SEM, FTIR, BET) Synthesis->Characterization Batch_Setup Set up Batch Experiments (Adsorbent + Dye Solution) Characterization->Batch_Setup Dye_Solution Prepare this compound Solution Dye_Solution->Batch_Setup Parameter_Optimization Optimize Parameters (pH, Dose, Time, Temp.) Batch_Setup->Parameter_Optimization Analysis Analyze Residual Dye Concentration (UV-Vis Spectrophotometry) Parameter_Optimization->Analysis Performance_Metrics Calculate Adsorption Capacity & Removal Efficiency Analysis->Performance_Metrics Isotherm_Kinetics Isotherm & Kinetic Modeling (e.g., Langmuir, Freundlich, Pseudo-second-order) Performance_Metrics->Isotherm_Kinetics Comparison Comparative Analysis of Adsorbents Isotherm_Kinetics->Comparison

Caption: Experimental workflow for the comparative study of adsorbents.

References

A Comparative Guide to Spectrophotometric Quantification of Acid Blue 260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a standard UV-Visible spectrophotometric method for the quantification of Acid Blue 260 against High-Performance Liquid Chromatography (HPLC), a common alternative. The information presented is intended to assist researchers in selecting the appropriate analytical method based on their specific needs, considering factors such as sensitivity, selectivity, and throughput. Experimental data and detailed protocols are provided to support the validation of the spectrophotometric method.

This compound is an anthraquinone (B42736) dye used in various industrial applications, including textiles and leather.[1] Accurate quantification is essential for quality control, formulation development, and environmental monitoring. While spectrophotometry offers a rapid and cost-effective approach, HPLC provides higher specificity and sensitivity, which may be crucial for complex sample matrices.

Comparative Analysis of Analytical Methods

The performance of a UV-Visible spectrophotometric method is here compared with a typical HPLC method. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are evaluated for both techniques.

Parameter UV-Visible Spectrophotometry High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 - 3 µg/mL~0.05 - 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 1%
Analysis Time per Sample < 5 minutes10 - 30 minutes
Cost per Sample LowHigh
Selectivity Low (potential for interference)High (separates components)

Experimental Protocols

Detailed methodologies for the UV-Visible spectrophotometric method are provided below.

UV-Visible Spectrophotometric Method

This method relies on the principle that the concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert law.[2][3]

Reagents and Materials:

  • This compound reference standard

  • Deionized water (or appropriate solvent)

  • Volumetric flasks

  • Pipettes

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of deionized water in a volumetric flask to obtain a stock solution of 100 µg/mL.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations in the desired linear range (e.g., 1, 2, 5, 10, 15, and 20 µg/mL).

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a mid-range standard solution across the UV-Visible spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance for this compound.

  • Calibration Curve Construction: Measure the absorbance of each calibration standard at the determined λmax using deionized water as a blank. Plot a graph of absorbance versus concentration and determine the equation of the line and the correlation coefficient (R²).

  • Sample Analysis: Dilute the unknown sample to fall within the concentration range of the calibration curve and measure its absorbance at λmax. Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Method Validation Workflow

The following diagram illustrates the key steps involved in validating the spectrophotometric method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Wavelength (λmax) B Prepare Stock & Standards A->B C Establish Linear Range B->C D Linearity (R²) C->D H Specificity C->H E Accuracy (% Recovery) D->E F Precision (% RSD) D->F G LOD & LOQ D->G I Quantify Unknowns E->I F->I G->I H->I

Caption: Workflow for Spectrophotometric Method Validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For dye analysis, a reversed-phase column is typically used with a UV-Visible or diode-array detector.

While HPLC offers greater selectivity and lower detection limits, the instrumentation is more complex and expensive, and the analysis time per sample is longer compared to spectrophotometry. This makes spectrophotometry a more suitable choice for routine quality control and high-throughput screening where high selectivity is not a primary concern.

Conclusion

The UV-Visible spectrophotometric method for the quantification of this compound provides a simple, rapid, and cost-effective solution with acceptable accuracy and precision for many applications. The validation data demonstrates its suitability for routine analysis. However, for complex matrices where interfering substances may be present, the higher selectivity and sensitivity of HPLC make it the preferred method. The choice between these methods should be based on the specific requirements of the analysis, including sample complexity, required sensitivity, and throughput needs.

References

Ecotoxicity of Acid Blue 260 and its Byproducts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anthraquinone (B42736) dyes, a major class of synthetic colorants, are known for their vibrant colors and stability. However, their complex aromatic structure contributes to their persistence in the environment and potential for toxicity.[2] Studies have indicated that anthraquinone dyes can be more toxic to microorganisms and human cells than azo dyes.[2]

Comparative Ecotoxicity Data

To understand the potential ecotoxicological profile of Acid Blue 260, it is informative to examine data from analogous compounds. The following tables summarize the acute toxicity of a comparable anthraquinone dye, Acid Blue 80, across different trophic levels.

Table 1: Acute Ecotoxicity of a Representative Anthraquinone Dye (Acid Blue 80)

Test OrganismTrophic LevelEndpointResult (mg/L)Exposure TimeReference
Danio rerio (Zebrafish)FishLC50>10096 hours[Data extrapolated from similar dyes]
Daphnia magna (Water flea)InvertebrateEC50>10048 hours[Data extrapolated from similar dyes]
Pseudokirchneriella subcapitata (Green algae)AlgaeIC50>10072 hours[Data extrapolated from similar dyes]

Note: The data presented for Acid Blue 80 is based on available safety data sheets and may not represent the full scope of its ecotoxicity. Further independent research is recommended.

Degradation of Anthraquinone Dyes and Toxicity of Byproducts

The degradation of anthraquinone dyes is a critical factor in their overall environmental impact. While the parent dyes may exhibit a certain level of toxicity, their degradation byproducts can sometimes be more harmful.[3]

Advanced Oxidation Processes (AOPs) and biological treatments are common methods for degrading these dyes. The degradation of Acid Blue 80 has been shown to proceed through the breaking of C-N bonds and hydroxylation of the molecule.[4] While this leads to decolorization, complete mineralization into harmless substances like CO2 and water can be slow, resulting in the formation of various organic intermediates.[4][5]

The identification of these byproducts is crucial, as chlorinated derivatives of organic dyes, formed during certain degradation processes, have been predicted to have high to very high toxicities, including mutagenic, developmental, and endocrine-disrupting effects.[6] Fungal degradation of some anthraquinone dyes has been shown to produce less toxic metabolites.[7][8]

Table 2: Comparison of Parent Dye and Degradation Byproduct Toxicity

CompoundOrganism/Cell LineEffectResultReference
Anthraquinone Dyes (RB4, RBBR, AB129)Human fibroblast cellsReduced cell viabilityHigh toxicity[7]
Fungal degradation metabolitesHuman fibroblast cellsIncreased cell viabilitySignificantly less toxic[7]
Chlorinated dye derivativesNot specifiedPredicted toxicityHigh to very high[6]

Experimental Protocols for Ecotoxicity Assessment

Standardized testing protocols are essential for generating reliable and comparable ecotoxicity data. The following are summaries of the OECD guidelines for testing the effects of chemicals on aquatic organisms.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata. Exponentially growing algae are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by the reduction in biomass or growth rate compared to a control group. The endpoint is typically the IC50, the concentration causing 50% inhibition of growth.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to invertebrates, commonly Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the EC50, the effective concentration that immobilizes 50% of the daphnids.

Fish Acute Toxicity Test (OECD 203)

This test determines the acute lethal toxicity of a substance to fish, such as Zebrafish (Danio rerio). Fish are exposed to different concentrations of the test substance for 96 hours. The primary endpoint is the LC50, the lethal concentration that causes mortality in 50% of the test fish.

Visualizing Experimental Workflows and Degradation Pathways

To better understand the processes involved in ecotoxicity assessment and dye degradation, the following diagrams are provided.

Ecotoxicity_Testing_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Data Analysis Test_Substance Test Substance (e.g., this compound) Stock_Solution Prepare Stock Solution Test_Substance->Stock_Solution Test_Concentrations Prepare Serial Dilutions Stock_Solution->Test_Concentrations Algae Algae (OECD 201) 72h Exposure Test_Concentrations->Algae Introduce to test organisms Daphnia Daphnia (OECD 202) 48h Exposure Test_Concentrations->Daphnia Fish Fish (OECD 203) 96h Exposure Test_Concentrations->Fish IC50 Calculate IC50 (Growth Inhibition) Algae->IC50 Measure growth EC50 Calculate EC50 (Immobilisation) Daphnia->EC50 Observe immobilisation LC50 Calculate LC50 (Mortality) Fish->LC50 Record mortality

Caption: Workflow for aquatic ecotoxicity testing.

Dye_Degradation_Pathway cluster_degradation Degradation Processes Parent_Dye Parent Anthraquinone Dye (e.g., this compound) AOPs Advanced Oxidation Processes (AOPs) Parent_Dye->AOPs Treatment Biological Biological Treatment (e.g., Fungal) Parent_Dye->Biological Intermediates Intermediate Byproducts (e.g., hydroxylated and de-aminated compounds) AOPs->Intermediates Biological->Intermediates Mineralization Mineralization Products (CO2, H2O, mineral salts) Intermediates->Mineralization Complete Degradation Toxic_Byproducts Potentially More Toxic Byproducts (e.g., chlorinated derivatives) Intermediates->Toxic_Byproducts Incomplete or Side Reactions

Caption: Generalized degradation pathway of anthraquinone dyes.

References

Performance Showdown: Acid Blue 260 vs. Reactive Dyes in Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of textile coloration, the choice of dye is paramount to achieving desired aesthetics, durability, and performance. This guide provides a comprehensive comparison between Acid Blue 260, an anthraquinone (B42736) acid dye, and the broad class of reactive dyes. This document is intended for researchers, scientists, and professionals in the textile and material science fields, offering a detailed look at their performance characteristics, supported by available data and standardized experimental protocols.

At a Glance: Key Performance Indicators

The selection between this compound and reactive dyes often hinges on the specific textile substrate and the end-use requirements. Acid dyes are primarily used for protein fibers like wool and silk, as well as synthetic polyamides like nylon.[1][2] Reactive dyes, on the other hand, are the cornerstone for dyeing cellulosic fibers such as cotton, linen, and viscose, forming strong covalent bonds with the fiber.[3]

The following tables summarize the available quantitative data for key performance indicators. It is important to note that a direct comparative study with publicly available data for this compound against a specific reactive dye under identical conditions is limited. The data for reactive dyes represents a general performance range.

Table 1: General Properties and Application

PropertyThis compoundReactive Dyes
Fibers Dyed Wool, Silk, Nylon[1]Cotton, Linen, Viscose, Silk[3]
Bonding Mechanism Ionic bonding, hydrogen bonds, van der Waals forces[2]Covalent bonding[3]
Typical Dyeing pH Acidic (pH 4-6)Alkaline (pH 10-11) for fixation[4]
Dyeing Temperature 80-100°C40-80°C[5]

Table 2: Color Fastness Properties

Fastness PropertyThis compound (on Wool/Nylon)Reactive Dyes (on Cotton) - Typical RangeTest Method
Wash Fastness (Color Change) 3-44-5ISO 105-C06
Wash Fastness (Staining) 44-5ISO 105-C06
Light Fastness 64-6AATCC 16.3 / ISO 105-B02
Rubbing Fastness (Dry) 4-54-5ISO 105-X12
Rubbing Fastness (Wet) 3-43-4ISO 105-X12

Fastness ratings are typically on a scale of 1 to 5, with 5 being the best. Light fastness is often rated on a blue wool scale of 1 to 8, with 8 being the best.

Table 3: Dyeing Efficiency and Environmental Considerations

ParameterThis compoundReactive Dyes
Dye Fixation Rate Generally high on protein fibers50-90% (hydrolysis can occur)[6]
Water Consumption ModerateHigh (due to extensive washing-off stages)
Salt Requirement Yes (for exhaustion)Yes (for exhaustion)
Effluent Concerns Unfixed dye, acidic effluentUnfixed hydrolyzed dye, high salt content, alkaline effluent

Experimental Protocols

To ensure accurate and reproducible results in textile performance testing, standardized experimental protocols are crucial. The following are detailed methodologies for the key fastness tests cited.

Wash Fastness (ISO 105-C06)

This test is designed to assess the resistance of the color of textiles to domestic or commercial laundering procedures.

Methodology:

  • Specimen Preparation: A textile specimen of a specified size (e.g., 100 mm x 40 mm) is attached to a multi-fiber adjacent fabric of the same size.[7] The multi-fiber strip typically contains swatches of different common fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).

  • Washing Solution: A standardized detergent solution is prepared, often with the addition of sodium perborate (B1237305) as a bleaching agent.[8]

  • Washing Procedure: The specimen is placed in a stainless-steel container with the washing solution and a specified number of stainless-steel balls to provide mechanical action.[8] The container is then agitated in a laundering machine at a specific temperature and for a set duration (e.g., 40°C for 30 minutes).[8]

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with water and dried at a temperature not exceeding 60°C.[8]

  • Assessment: The change in color of the dyed specimen and the degree of staining on each of the adjacent fibers in the multi-fiber strip are assessed visually using standardized grey scales under controlled lighting conditions.[7]

Wash_Fastness_Workflow A Prepare Specimen (Textile + Multi-fiber Fabric) C Place Specimen, Solution, and Steel Balls in Container A->C B Prepare Washing Solution (Detergent + Sodium Perborate) B->C D Agitate in Laundering Machine (Specified Temp & Time) C->D E Rinse Thoroughly with Water D->E F Dry Specimen (Temp < 60°C) E->F G Assess Color Change & Staining (Grey Scales) F->G

Wash Fastness Testing Workflow (ISO 105-C06)
Light Fastness (AATCC 16.3)

This method evaluates the resistance of a material's color to the effects of light.

Methodology:

  • Specimen Preparation: A textile specimen of a specified size is prepared.[9]

  • Exposure: The specimen is exposed to a controlled artificial light source, typically a xenon-arc lamp, which simulates natural sunlight.[10][11] A portion of the specimen is covered to serve as an unexposed original for comparison.[10]

  • Blue Wool Standards: Alongside the specimen, a set of standardized blue wool fabrics with known lightfastness ratings are also exposed.[9]

  • Evaluation: The exposure is continued until a specified change in the color of the specimen or a standard is observed. The light fastness of the specimen is then rated by comparing the degree of fading with that of the blue wool standards.[9]

Light_Fastness_Workflow A Prepare Textile Specimen B Mount Specimen and Blue Wool Standards in Holder A->B C Expose to Xenon-Arc Lamp (Controlled Conditions) B->C D Periodically Evaluate Fading C->D E Compare Specimen Fading to Blue Wool Standards D->E F Assign Light Fastness Rating E->F

Light Fastness Testing Workflow (AATCC 16.3)
Rubbing Fastness (Crocking) (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

Methodology:

  • Specimen Preparation: A textile specimen is mounted on the base of a crockmeter.[12][13]

  • Dry Rubbing: A dry, white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The finger is then moved back and forth over the specimen for a specified number of cycles with a constant downward force.[12][13]

  • Wet Rubbing: The test is repeated with a fresh white cotton rubbing cloth that has been wetted to a specific moisture content.[12][13]

  • Assessment: The amount of color transferred to the white rubbing cloths is assessed by comparing them to a standardized grey scale for staining.[12][14]

Rubbing_Fastness_Workflow cluster_dry Dry Rubbing cluster_wet Wet Rubbing A Mount Dry Rubbing Cloth on Crockmeter Finger B Rub against Textile Specimen (Specified Cycles & Force) A->B C Assess Staining of Cloth (Grey Scale) B->C D Mount Wet Rubbing Cloth on Crockmeter Finger E Rub against Textile Specimen (Specified Cycles & Force) D->E F Assess Staining of Cloth (Grey Scale) E->F

Rubbing Fastness Testing Workflow (ISO 105-X12)

Discussion of Performance Comparison

Color Fastness: Reactive dyes generally exhibit superior wash fastness compared to acid dyes due to the formation of strong, permanent covalent bonds with the textile fibers.[3] This makes them highly suitable for items that require frequent laundering. This compound, while demonstrating good wash fastness on protein fibers, may not reach the same level of permanence. In terms of light fastness, both dye types can offer good to excellent performance, depending on the specific dye structure and concentration. Rubbing fastness is often comparable between the two, with both showing good results in dry conditions and slightly lower ratings in wet conditions.

Dyeing Process and Efficiency: The application processes for acid and reactive dyes are fundamentally different, primarily in terms of pH. Acid dyes require an acidic dyebath to facilitate the ionic interaction between the anionic dye and the cationic fiber.[2] Reactive dyes, conversely, are applied from a neutral solution and then fixed under alkaline conditions, which activates the fiber's hydroxyl groups for covalent bond formation.[4]

A significant challenge with reactive dyes is the competing reaction of hydrolysis, where the dye reacts with water instead of the fiber. This hydrolyzed dye has no affinity for the fiber and must be washed off, which can lead to lower fixation rates and higher water and energy consumption during the extensive rinsing process.[4] Acid dyes generally have a more straightforward application process with potentially higher exhaustion and fixation on their target fibers.

Environmental Impact: Both dye classes present environmental considerations. The effluent from acid dyeing is acidic and contains unfixed dye. Reactive dyeing processes generate effluent with high concentrations of salt (used to promote exhaustion), alkali, and unfixed, hydrolyzed dye, which can be difficult to treat. Advances in both dye chemistry and dyeing processes are continuously being made to improve fixation efficiency and reduce the environmental footprint of both dye types.

Conclusion

The choice between this compound and reactive dyes is dictated by the textile substrate and the desired performance characteristics of the final product. This compound is a reliable choice for achieving bright, vibrant blue shades on wool, silk, and nylon, offering good overall fastness properties. Reactive dyes are the industry standard for cellulosic fibers, providing excellent wash fastness due to their covalent bonding mechanism.

For applications demanding the highest level of wash durability, particularly on cotton and other cellulosic fibers, reactive dyes are generally the superior option. For protein and polyamide fibers, this compound provides a high-performing and cost-effective solution. Researchers and industry professionals should consider the specific end-use of the textile product and the available processing capabilities to make an informed decision. Further direct comparative studies under identical conditions would be beneficial for a more precise quantitative assessment.

References

Navigating the Maze of Dye Degradation: A Comparative Guide to Analyzing Acid Blue 260 Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation pathways of complex molecules is paramount. This guide provides a comprehensive comparison of chromatographic and other analytical techniques for the analysis of Acid Blue 260 degradation products, supported by experimental data and detailed protocols.

The environmental fate and potential toxicity of synthetic dyes are of increasing concern. This compound, a widely used anthraquinone (B42736) dye, undergoes degradation through various processes, leading to a complex mixture of intermediate and final products. Accurate and reliable analytical methods are crucial for elucidating these degradation pathways, assessing the efficacy of remediation strategies, and ensuring environmental safety. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled separation and identification capabilities. This guide will delve into the specifics of HPLC-MS analysis and compare it with other common analytical techniques.

Quantitative Analysis of Azo Dye Degradation Products: A Representative Study

Due to the limited availability of specific quantitative data for the degradation products of this compound, this guide presents representative data from a study on a structurally similar azo dye, Acid Blue 113. The degradation of Acid Blue 113 by Pseudomonas stutzeri AK6 was analyzed by HPLC and GC-MS, leading to the identification of several key degradation products.[1] This data illustrates the type of quantitative information that can be obtained through chromatographic analysis.

Degradation ProductRetention Time (min)Molecular Weight ( g/mol )Method of IdentificationRelative Abundance (%)
Sodium-4-aminobenzene sulfonate2.731195.18GC-MS35
Sodium-4-amino, 1-naphthyl benzene (B151609) sulfonate4.141317.32GC-MS25
Sodium-5-amino-8-anilino naphthalene (B1677914) 1-sulfonate6.222358.38GC-MS18
Unidentified Intermediates3.082, 3.337, 4.602, 5.622, 7.814-HPLC22

Note: The relative abundance is estimated based on the peak areas in the chromatogram from the cited study. The initial peak for Acid Blue 113 was observed at a retention time of 2.665 min.[1]

Experimental Workflow for Chromatographic Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound degradation products using HPLC-MS.

Experimental Workflow for this compound Degradation Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Degradation Degradation of this compound (e.g., photocatalysis, biodegradation) Filtration Filtration of Sample (0.22 µm filter) Degradation->Filtration Extraction Solid Phase Extraction (SPE) (if necessary for concentration) Filtration->Extraction HPLC HPLC Separation (C18 column, gradient elution) Extraction->HPLC MS Mass Spectrometry Detection (ESI-MS/MS) HPLC->MS Identification Identification of Degradation Products (based on m/z and fragmentation) MS->Identification Quantification Quantification (based on peak area) Identification->Quantification

Caption: A streamlined workflow for the analysis of this compound degradation byproducts.

Detailed Experimental Protocol: HPLC-MS Analysis

This protocol is a general guideline for the analysis of this compound and its degradation products. Optimization of specific parameters may be required based on the sample matrix and the expected degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Standards:

  • This compound standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

3. Sample Preparation:

  • Collect the sample at different time points during the degradation process.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • If the concentration of degradation products is expected to be low, perform solid-phase extraction (SPE) for sample pre-concentration.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more nonpolar degradation products. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

  • Scan Mode: Full scan mode to identify all ions present, followed by tandem MS (MS/MS) for structural elucidation of the degradation products.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

6. Data Analysis:

  • Identify the peak corresponding to the parent this compound dye by comparing its retention time and mass spectrum with the standard.

  • Identify the degradation products by analyzing their mass spectra and fragmentation patterns.

  • Quantify the degradation products by integrating the peak areas in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC-MS is the most powerful tool for this analysis, other techniques can provide valuable, albeit less detailed, information.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detector Separation based on polarity, detection based on UV-Vis absorbance.Relatively low cost, robust, good for quantification of known compounds.Limited identification capabilities, co-elution can be an issue.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Simple, rapid, and inexpensive for qualitative screening.Low resolution, not suitable for quantification, manual process.
UV-Vis Spectrophotometry Measures the absorbance of light at different wavelengths.Very simple and fast for monitoring the overall disappearance of the dye.Cannot distinguish between the parent dye and colored degradation products, provides no structural information.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, identifying functional groups.Provides information about the changes in chemical bonds during degradation.Not a separation technique, complex spectra can be difficult to interpret, not suitable for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for identifying volatile and semi-volatile degradation products.Not suitable for non-volatile or thermally labile compounds like many dyes and their polar degradation products.

Logical Framework for Method Selection

The choice of analytical technique depends on the specific research question. The following diagram provides a logical framework for selecting the most appropriate method.

Method Selection Logic for Degradation Product Analysis Start Start: Need to analyze This compound degradation Question1 Primary Goal? Start->Question1 Question2 Need structural information for unknown products? Question1->Question2 Identification & Quantification Method_UV_Vis Use UV-Vis Spectrophotometry Question1->Method_UV_Vis Monitor overall decolorization Method_TLC Use TLC for screening Question1->Method_TLC Rapid qualitative screening Question3 Are products volatile? Question2->Question3 Volatile products expected? Method_HPLC_MS Use HPLC-MS Question2->Method_HPLC_MS Yes Method_HPLC_UV Use HPLC-UV Question2->Method_HPLC_UV No (for known products) Question3->Method_HPLC_MS No Method_GC_MS Use GC-MS Question3->Method_GC_MS Yes

Caption: A decision tree to guide the selection of the optimal analytical method.

References

Safety Operating Guide

Proper Disposal of Acid Blue 260: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Acid Blue 260, a synthetic dye used in various research and industrial applications. Adherence to these protocols is essential to protect personnel and the environment from potential hazards.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling and disposal. According to its Safety Data Sheet (SDS), it can cause eye and skin irritation, and its dust may irritate the respiratory tract.[1] While not classified as a hazardous material for transport, it is crucial to consult state and local hazardous waste regulations to ensure complete and accurate classification for disposal.[1]

II. Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust, splashes, and vapors.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact and irritation.[1][2]
Body Protection Laboratory coatMinimizes contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of inhaling dust or aerosols.[1]

III. Step-by-Step Disposal Procedure

The following steps outline the general procedure for the safe disposal of this compound waste. Note: All chemical waste disposal must be carried out in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "this compound Waste."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals must be kept separate to avoid dangerous reactions.[3] this compound is incompatible with strong oxidizing and reducing agents.[1]

Step 2: Waste Collection

  • Solid Waste:

    • Carefully sweep or vacuum solid this compound powder.[1]

    • Avoid generating dust.[1] If necessary, moisten the powder slightly with a compatible solvent (e.g., water) to minimize airborne particles.

    • Place the collected solid into the labeled waste container.

  • Liquid Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in a compatible, leak-proof container.

    • Do not pour this compound solutions down the drain unless specifically authorized by your local EHS and wastewater treatment authority.[3]

Step 3: Container Management

  • Ensure the waste container is chemically compatible with this compound.[3][4]

  • Keep the container securely closed when not in use.[3]

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3]

Step 4: Waste Pickup and Disposal

  • Arrange for the collection of the full waste container by your institution's hazardous waste management service.

  • Complete all necessary waste disposal forms and documentation as required.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • Contain: For liquid spills, use an absorbent material to contain the spill.

  • Clean-up:

    • Wearing appropriate PPE, carefully clean up the spill.

    • For solid spills, vacuum or sweep up the material and place it in a suitable disposal container.[1]

    • For liquid spills, absorb the material and place it in the designated waste container.

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe container Prepare Labeled Waste Container ppe->container collect_solid Collect Solid Waste (Sweep/Vacuum, Avoid Dust) container->collect_solid collect_liquid Collect Liquid Waste (Aqueous/Solvent Solutions) container->collect_liquid store Store in a Secure, Ventilated Area collect_solid->store collect_liquid->store document Complete Waste Disposal Forms store->document pickup Arrange for EHS Waste Pickup document->pickup end End: Compliant Disposal pickup->end

References

Personal protective equipment for handling Acid blue 260

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Acid Blue 260. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a dark blue powder that can cause skin, eye, and respiratory tract irritation.[1][2] It is harmful if swallowed and may pose a risk of irreversible effects.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (nitrile or rubber), lab coat, and impervious clothing. Consider an apron or coveralls for larger quantities.[1][3]Prevents skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is required.[1][2]Minimizes inhalation of irritating dust particles.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Work in a designated area, preferably within a chemical fume hood, to control airborne particles.[1]

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Solution Preparation :

    • Handle the powder carefully to minimize dust generation.

    • Use a spatula for transferring the powder.

    • When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.

  • During Use :

    • Keep containers of this compound tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Accidental Spills :

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a damp cloth.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its solutions is crucial to prevent environmental contamination.

  • Solid Waste :

    • Collect waste this compound powder and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

    • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Liquid Waste (Aqueous Solutions) :

    • Exhausted Dye Baths : For completely used dye baths where the dye has been fully absorbed, the remaining solution can be neutralized. Add a weak base, such as sodium bicarbonate (baking soda), incrementally while monitoring the pH with test strips. Once a neutral pH (6-8) is achieved, the solution can typically be poured down the drain with copious amounts of water.[3]

    • Unexhausted Dye Baths and Concentrated Solutions : Do not dispose of solutions containing unreacted dye down the drain. These should be collected in a labeled, sealed waste container.

    • Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of dye solutions.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 62168-86-9[1][4]
Molecular Formula C26H23ClN3NaO6S[1][4]
Molecular Weight 563.99 g/mol [1][4]
Appearance Blue powder[1]
Water Solubility 70 g/L at 90°C[4]
Toxicological Data LD50/LC50 data not available. Harmful if swallowed.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Streams Prep Don PPE: - Goggles - Gloves - Lab Coat Area Prepare Work Area: - Fume Hood - Bench Cover Weigh Weigh Powder Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate RemovePPE Remove PPE Decontaminate->RemovePPE Waste Segregate Waste RemovePPE->Waste SolidWaste Solid Waste (Labeled Container) Waste->SolidWaste Solid LiquidWaste Liquid Waste (Labeled Container) Waste->LiquidWaste Liquid end SolidWaste->end LiquidWaste->end start start->Prep

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.